molecular formula C19H16ClF3O4 B1443345 Flufenoxystrobin CAS No. 918162-02-4

Flufenoxystrobin

Número de catálogo: B1443345
Número CAS: 918162-02-4
Peso molecular: 400.8 g/mol
Clave InChI: MBHXIQDIVCJZTD-RVDMUPIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Flufenoxystrobin ( 918162-02-4), also known by its code SYP-3759, is a synthetic strobilurin fungicide belonging to the methoxyacrylate chemical class . This broad-spectrum compound acts as a respiration inhibitor, specifically targeting the Quinone outside Inhibitor (QoI) site, making it a valuable reference standard in studies of Fungicide Resistance Action Committee (FRAC) Group 11 . Its primary research applications involve the study of its protective activity against a range of economically significant fungal pathogens, including Downy mildew, Blight, Powdery mildew, and Rice blast . Discovered and introduced around 2012, this compound is noted for its dual biological activity . In addition to its fungicidal properties, it demonstrates notable acaricidal activity against species such as Tetranychus cinnabarinus (carmine spider mite), providing a unique profile for comparative bioactivity research . The molecular structure of this compound is characterized by stereoisomerism due to a chiral carbon atom and geometric (E/Z) isomerism, with the commercial material typically supplied as a racemic mixture with the E-isomer predominant . The presence of a trifluoromethyl group on the phenyl ring has been identified as a critical structural feature for enhancing its biological efficacy . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXIQDIVCJZTD-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918162-02-4
Record name Flufenoxystrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918162024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUFENOXYSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VC9KVD0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Flufenoxystrobin: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Shenyang, China - Flufenoxystrobin, a broad-spectrum fungicide and acaricide, has emerged as a significant tool in modern crop protection since its introduction in 2012. Developed by the Shenyang Research Institute of Chemical Industry (SYRICI) in China, this strobilurin fungicide, identified by the code SYP-3759, represents a notable advancement in the ongoing quest for effective and novel crop protection solutions. This technical guide delves into the discovery of this compound, its detailed synthesis pathway, fungicidal and acaricidal efficacy, and the experimental protocols used for its evaluation.

Discovery and Development: A Tale of Fluorine-Containing Strobilurins

The discovery of this compound is rooted in a strategic research initiative by the Shenyang Research Institute of Chemical Industry focused on the synthesis of novel fluorine-containing strobilurin analogues.[1] This research was driven by the "intermediate derivatization method," a strategy that has led to the discovery of several new pesticide candidates.[2] The core idea behind this approach is to modify known active chemical structures to enhance their biological activity and spectrum. In the case of this compound, researchers aimed to introduce fluorine atoms into the strobilurin scaffold, a modification known to often improve the efficacy and metabolic stability of agrochemicals.

While a precise timeline of the discovery and the key scientists involved are not extensively documented in publicly available literature, the introduction of this compound in 2012 marks the culmination of these research efforts.[3] The development of this compound underscores the importance of systematic chemical synthesis and bio-isosteric replacement in the design of new and improved agrochemicals.

The Synthetic Pathway: Crafting a Potent Fungicide

The synthesis commences with the preparation of the key intermediate, methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate. This intermediate is then coupled with 2-chloro-4-(trifluoromethyl)phenol (B1586134) to yield the final this compound molecule.

Logical Flow of this compound Synthesis

Flufenoxystrobin_Synthesis A 2-Methylphenylacetic acid B Methyl (E)-2-(2-methylphenyl)-3-methoxyacrylate A->B Esterification & Methoxylation C Methyl (E)-2-(2-bromomethylphenyl)-3-methoxyacrylate B->C Bromination E This compound C->E Williamson Ether Synthesis D 2-Chloro-4-(trifluoromethyl)phenol D->E

A high-level overview of the this compound synthesis pathway.
Detailed Experimental Protocols

Based on analogous syntheses of related strobilurin compounds, a plausible multi-step synthesis of this compound can be outlined:

Step 1: Synthesis of Methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate (Intermediate I)

A common route to this intermediate involves the following sequence:

  • Condensation: 3-Isochromanone is reacted with methyl formate (B1220265) in the presence of a base to yield 4-(hydroxymethylene)isochroman-3-one.[4]

  • Etherification: The resulting intermediate is treated with a methylating agent, such as dimethyl sulfate, to give 4-(methoxymethylene)isochroman-3-one.[4]

  • Chlorination and Esterification: The product from the previous step is reacted with a chlorinating agent like thionyl chloride, followed by the addition of methanol (B129727) to yield methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate.[4]

Step 2: Synthesis of this compound

The final step is a Williamson ether synthesis:

  • Reaction: 2-Chloro-4-(trifluoromethyl)phenol is reacted with the key intermediate, methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or DMF).[5]

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield this compound.

Fungicidal and Acaricidal Efficacy: A Quantitative Look

This compound exhibits a broad spectrum of activity against various fungal pathogens and also possesses acaricidal properties.[3] Its mode of action, like other strobilurins, involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis.[3]

Target PestEfficacy DataReference
Wheat Powdery Mildew (Erysiphe graminis)Excellent protective activity at 1.56 mg L⁻¹[1]
Mites (Tetranychus spp.)Moderately high acaricidal activity at 10 mg L⁻¹[1]
Downy MildewControlled[3]
BlightControlled[3]
Rice BlastControlled[3]

Experimental Protocols for Efficacy Evaluation

The evaluation of a new fungicide like this compound involves a series of standardized in vitro and in vivo bioassays.

In-Planta Efficacy Assay against Wheat Powdery Mildew (Erysiphe graminis)

This protocol outlines a typical greenhouse experiment to assess the protective efficacy of this compound.

1. Plant Material and Inoculum:

  • Wheat seedlings (a susceptible variety) are grown in pots to the two-leaf stage.

  • A fresh, viable culture of Erysiphe graminis is maintained on healthy wheat plants.

2. Fungicide Application:

  • This compound is formulated as a suspension concentrate or emulsifiable concentrate.

  • A series of dilutions are prepared in sterile distilled water to achieve the desired test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg L⁻¹).

  • The fungicide solutions are sprayed onto the wheat seedlings until runoff. Control plants are sprayed with water containing the same concentration of solvent and surfactant.

3. Inoculation:

  • After the fungicide spray has dried, the treated and control plants are inoculated with E. graminis conidia by gently shaking infected plants over them.

4. Incubation:

  • The inoculated plants are maintained in a greenhouse or growth chamber with controlled conditions (e.g., 20-22°C, 16-hour photoperiod, and high humidity) to facilitate disease development.

5. Disease Assessment:

  • After 7-10 days, the percentage of leaf area covered with powdery mildew is assessed visually for both treated and control plants.

  • The protective efficacy is calculated using the following formula:

    • Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Experimental Workflow for Fungicide Efficacy Testing

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow susceptible wheat seedlings D Apply fungicide to wheat seedlings A->D B Prepare this compound dilutions B->D C Maintain E. graminis inoculum E Inoculate with E. graminis C->E D->E F Incubate under controlled conditions E->F G Assess disease severity F->G H Calculate protective efficacy G->H

A generalized workflow for testing the in-planta efficacy of this compound.

Conclusion

This compound stands as a testament to the power of targeted chemical synthesis in the development of modern agrochemicals. Its discovery by the Shenyang Research Institute of Chemical Industry highlights the growing contribution of Chinese research to the global crop protection landscape. While detailed information on its discovery and comprehensive efficacy data remain somewhat limited in the public domain, the available information clearly indicates its importance as a broad-spectrum fungicide and acaricide. Further research and publication of detailed studies will undoubtedly provide a more complete picture of this potent molecule and its role in sustainable agriculture.

References

Chemical properties and structure of Flufenoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxystrobin is a synthetic strobilurin fungicide and acaricide that exhibits broad-spectrum activity against a variety of fungal pathogens. As a member of the methoxyacrylate strobilurin fungicide group, its mechanism of action involves the inhibition of mitochondrial respiration. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, supplemented with available quantitative data on its efficacy and toxicity. Detailed experimental protocols and visualizations are included to facilitate further research and development.

Chemical Properties and Structure

This compound is an enoate ester with a complex aromatic structure. Its chemical identity and key properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate[1][2]
Synonyms Flufenoxystrobine, Fujunmanzhi, SYP 3759[2]
CAS Number 918162-02-4[2][3]
Molecular Formula C₁₉H₁₆ClF₃O₄[2][3]
Molecular Weight 400.8 g/mol [2]
Melting Point Not determined[3]
Boiling Point Not determined[3]
Water Solubility Not determined[3]
InChIKey MBHXIQDIVCJZTD-RVDMUPIBSA-N[2][3]
Canonical SMILES COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC[3]
Chemical Structure

This compound's structure is characterized by several key functional groups that contribute to its biological activity. It is classified as an enoate ester, an enol ether, an aromatic ether, a member of monochlorobenzenes, and a member of (trifluoromethyl)benzenes.[2]

Stereochemistry

The molecule exhibits stereoisomerism. While the initial search result[3] mentions a chiral carbon in a "1-fluoroethyl group attached to the oxime ether moiety," the actual structure of this compound does not contain this feature. However, the double bond in the methoxyacrylate group gives rise to geometric isomerism (E/Z isomers). The IUPAC name specifies the (2E)-isomer, which is the biologically active form. Commercial this compound is predominantly the E-isomer.[3]

Synthesis and Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves a multi-step process that requires careful control of reaction conditions to ensure high purity and optimal stereochemistry.[3] The synthesis can be broadly outlined as follows:

  • Preparation of a methoxyacrylate intermediate.

  • Coupling of the intermediate with two distinct aromatic rings: one containing a trifluoromethyl group and the other a chlorine substituent. This is achieved through ether and ester linkages.

  • Key reaction types employed in the synthesis include selective halogenation, alkylation, and esterification.[3]

A generalized workflow for the synthesis is depicted below.

G cluster_start Starting Materials Methoxyacrylate Precursor Methoxyacrylate Precursor Coupling Reaction Coupling Reaction Methoxyacrylate Precursor->Coupling Reaction Aromatic Ring 1 (CF3-substituted) Aromatic Ring 1 (CF3-substituted) Selective Halogenation Selective Halogenation Aromatic Ring 1 (CF3-substituted)->Selective Halogenation Aromatic Ring 2 (Cl-substituted) Aromatic Ring 2 (Cl-substituted) Esterification Esterification Aromatic Ring 2 (Cl-substituted)->Esterification Alkylation Alkylation Selective Halogenation->Alkylation Alkylation->Coupling Reaction Esterification->Coupling Reaction This compound This compound Coupling Reaction->this compound

A generalized synthetic workflow for this compound.
Experimental Protocols

The identification and characterization of this compound and its derivatives are typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

    • Methodology: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR spectra are recorded at a frequency such as 300 MHz, and ¹³C NMR spectra at 75 MHz. 2D NMR experiments like HSQC and HMQC can be used for more detailed structural assignments. Chemical shifts are reported in parts per million (ppm).[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify functional groups within the molecule based on their characteristic vibrational frequencies.

    • Methodology: Spectra are typically recorded at room temperature using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Data is collected over a range of 4000-600 cm⁻¹ with a resolution of 4.0 cm⁻¹ and an accumulation of 32 scans per analysis.[4]

  • Objective: To determine the efficacy of this compound against target fungal pathogens and mites.

  • Methodology (Greenhouse):

    • Cultures of the target organism (e.g., Erysiphe graminis for powdery mildew) are maintained on host plants (e.g., wheat).

    • Test plants are treated with various concentrations of this compound formulated as a suspension concentrate or wettable powder.

    • After treatment, plants are inoculated with the pathogen.

    • The plants are incubated under controlled greenhouse conditions (temperature, humidity, light).

    • Disease or pest infestation levels are assessed at specific time points and compared to untreated controls to determine the protective or curative activity.[5]

Mechanism of Action

This compound is a Quinone Outside Inhibitor (QoI).[3] Its mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the cytochrome bc₁ complex (also known as complex III).[2] This disruption of the electron transport chain prevents the synthesis of ATP, ultimately leading to fungal cell death. Additionally, it has been reported to induce the synthesis of antimicrobial enzymes in plants, contributing to its protective effects.[3]

The signaling pathway for the inhibition of mitochondrial respiration is illustrated below.

G cluster_ETC Mitochondrial Electron Transport Chain Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Cytochrome bc1 Complex (Complex III) Cytochrome bc1 Complex (Complex III) Coenzyme Q->Cytochrome bc1 Complex (Complex III) e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Cytochrome bc1 Complex (Complex III)->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- ATP Synthesis ATP Synthesis Complex IV->ATP Synthesis drives This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Cytochrome bc1 Complex (Complex III)

Mechanism of action of this compound.

Quantitative Data

Table 2: Efficacy of this compound
Target OrganismActivity TypeConcentration/DosageEfficacySource
Erysiphe graminis (Wheat Powdery Mildew)Fungicidal1.56 mg/LExcellent protective activity[5]
MitesAcaricidal10 mg/LModerately high activity[5]
Various Fungal Pathogens (Field Trials)FungicidalNot specifiedAlmost equivalent to pyraclostrobin[5]
Table 3: Toxicological Data for this compound
Test TypeSpeciesRoute of AdministrationValueClassificationSource
Acute Oral LD₅₀Rat (female)Oral>5,000 mg/kgSlightly toxic[1]
Acute Dermal LD₅₀RatDermal>5,000 mg/kgSlightly toxic[1]
Acute Inhalation LC₅₀RatInhalation>2.60 mg/L (4 hours)Harmful if inhaled[1]

Preliminary mammalian toxicology studies have indicated that this compound is a low-toxicity compound.[5]

Pharmacokinetic Data

There is currently a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) or pharmacokinetic properties of this compound.

Conclusion

This compound is a potent strobilurin fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its chemical structure, characterized by specific aromatic substitutions, is key to its biological activity. While detailed information on its physical properties and pharmacokinetics is limited in the public domain, the available data on its synthesis, efficacy, and low mammalian toxicity make it a significant compound in the field of agrochemical research. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in the development and study of novel fungicides and acaricides.

References

Spectroscopic Analysis of Flufenoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxystrobin, a synthetic fungicide from the strobilurin class, is a potent inhibitor of mitochondrial respiration by targeting the Quinone outside (Qo) site of the cytochrome bc1 complex.[1] Its chemical name is methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate.[1] The structural integrity and purity of this compound are paramount for its efficacy and safety. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its structural elucidation and characterization. Detailed experimental protocols and expected data are presented to aid researchers in its analysis.

Molecular Structure:

this compound Chemical Structure

Figure 1. Chemical Structure of this compound (C₁₉H₁₆ClF₃O₄).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of organic molecules.[2] For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure by identifying the chemical environment of each proton and carbon atom.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound, assuming deuterated chloroform (B151607) (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.60 - 7.10Multiplet (m)7HAromatic Protons
~ 7.55Singlet (s)1HVinylic Proton (-C=CH-OCH₃)
~ 5.20Singlet (s)2HMethylene Protons (-CH₂-O-)
~ 3.85Singlet (s)3HMethoxy Protons (-OCH₃)
~ 3.75Singlet (s)3HMethyl Ester Protons (-COOCH₃)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 168.0CEster Carbonyl (C=O)
~ 160.0 - 115.0C, CHAromatic & Vinylic Carbons
~ 124.0 (q)CTrifluoromethyl Carbon (-CF₃)
~ 65.0CH₂Methylene Carbon (-CH₂-O-)
~ 61.0CH₃Methoxy Carbon (-OCH₃)
~ 52.0CH₃Methyl Ester Carbon (-COOCH₃)
Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.[3][4]

  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound for ¹³C NMR or 2-5 mg for ¹H NMR.[5]

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[5][6]

    • To ensure homogeneity, vortex the sample until fully dissolved.

    • Filter the solution through a pipette plugged with cotton wool directly into a standard 5 mm NMR tube to remove any particulate matter.[5] The final solvent depth should be about 4 cm.[5]

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., Bruker 300 MHz, 400 MHz, or 500 MHz).[3]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • ¹H NMR :

      • Acquire the spectrum using a standard pulse sequence.

      • Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • The spectral window should typically span from -1 to 12 ppm.[4]

    • ¹³C NMR :

      • Use a proton-decoupled pulse sequence.

      • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[2]

      • The spectral window should typically span from -10 to 220 ppm.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[7]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9]

Data Presentation: Predicted IR Data

The table below lists the expected characteristic absorption bands for this compound, with wavenumbers given in cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000MediumC-H StretchAromatic & Vinylic
2990 - 2850Medium-WeakC-H StretchAliphatic (CH₃, CH₂)
~ 1715StrongC=O Stretchα,β-Unsaturated Ester
~ 1640MediumC=C StretchAlkene
1600 - 1450Medium-WeakC=C StretchAromatic Ring
1300 - 1100StrongC-F StretchTrifluoromethyl (-CF₃)
1250 - 1000StrongC-O StretchEther & Ester
~ 750StrongC-Cl StretchAryl Chloride

Data predicted based on standard IR correlation tables.[10][11]

Experimental Protocol: IR Analysis

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common method for analyzing solid or liquid samples.[6][12]

  • Sample Preparation :

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.[6]

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition :

    • Acquire the sample spectrum. The typical range is 4000–600 cm⁻¹.[6]

    • Co-add multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.[6]

    • Set the spectral resolution to 4 cm⁻¹.[6]

  • Data Processing :

    • The resulting spectrum will be plotted as percent transmittance (%) or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands and compare them with known correlation tables to identify the functional groups.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[14] Tandem MS (MS/MS) experiments reveal the structure of fragments, which helps in confirming the molecular structure.[15]

Data Presentation: Predicted MS Data

The molecular formula of this compound is C₁₉H₁₆ClF₃O₄, with a monoisotopic mass of 400.0689 Da.[1]

Table 4: Predicted Mass Spectrometry Data for this compound (Positive ESI Mode)

m/z (Daltons)Ion FormulaDescription
401.0762[C₁₉H₁₇ClF₃O₄]⁺Protonated Molecule [M+H]⁺
423.0581[C₁₉H₁₆ClF₃NaO₄]⁺Sodium Adduct [M+Na]⁺
369.0503[C₁₈H₁₄ClF₃O₃]⁺Loss of methanol (B129727) (-CH₃OH) from [M+H]⁺
341.0551[C₁₇H₁₄ClF₃O₂]⁺Loss of methyl formate (B1220265) (-HCOOCH₃) from [M+H]⁺
193.0132[C₇H₄ClF₃O]⁺Fragment from ether bond cleavage
175.0753[C₁₁H₁₁O₂]⁺Fragment from ether bond cleavage

Fragmentation is initiated when energetically unstable molecular ions dissociate into smaller fragments.[14] The predicted fragments are based on common fragmentation patterns for esters, ethers, and aromatic compounds.[16][17]

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing fungicides like this compound in various matrices.[15][18]

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of ~1 mg/mL.

    • Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 to 200 ng/mL).[18]

    • Prepare the final samples in the initial mobile phase to ensure good peak shape.

  • LC System Setup :

    • Chromatographic Column : Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[18]

    • Mobile Phase : Employ a gradient elution using two solvents:

      • Solvent A: Water with 0.1% formic acid.[18]

      • Solvent B: Acetonitrile with 0.1% formic acid.[18]

    • Flow Rate : Set a flow rate of 0.2-0.5 mL/min.[18]

    • Injection Volume : 5-10 µL.[6]

  • MS System Setup :

    • Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically suitable for strobilurins.[6][18]

    • Source Parameters : Optimize source temperature (~120 °C) and desolvation gas temperature (~500 °C) and flow rate (~1000 L/hour).[6]

    • Data Acquisition :

      • Full Scan (MS1) : Acquire data over a mass range of m/z 100-600 to identify the protonated molecular ion [M+H]⁺.

      • Tandem MS (MS/MS) : Select the precursor ion (m/z 401.1) for fragmentation. Optimize collision energy to generate a characteristic fragmentation pattern. Acquire data in Selected Reaction Monitoring (SRM) mode for quantitative analysis.[18]

  • Data Analysis :

    • Process the chromatograms to identify the retention time of this compound.

    • Analyze the mass spectra to confirm the molecular weight and identify characteristic fragment ions.

    • Use the generated data for structural confirmation or quantification against the calibration curve.

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides complementary information, leading to a confident structural assignment. The logical flow of analysis is depicted below.

Spectroscopic_Workflow Integrated Workflow for this compound Analysis cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation start Pure this compound Standard prep Sample Preparation (Dissolution/Dilution) start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy (FTIR-ATR) prep->ir ms Mass Spectrometry (LC-MS/MS) prep->ms data_proc Data Processing (Calibration, Integration) nmr->data_proc ir->data_proc ms->data_proc interp Spectral Interpretation (Functional Groups, Connectivity) data_proc->interp end_node Structural Confirmation & Purity Assessment interp->end_node

Caption: Logical workflow for the complete spectroscopic characterization of this compound.

References

In-Depth Technical Guide: Flufenoxystrobin (CAS No. 918162-02-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fungicide Flufenoxystrobin (CAS No. 918162-02-4), intended for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, mechanism of action, fungicidal and acaricidal activity, experimental protocols, and associated signaling pathways.

Chemical Identity and Properties

This compound is a synthetic, broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] It is also known by its development code SYP-3759 and the name 'fujunmanzhi' in China.[2][3]

PropertyValueSource
CAS Number 918162-02-4[1]
Chemical Formula C₁₉H₁₆ClF₃O₄[1]
Molecular Weight 400.8 g/mol [1]
IUPAC Name methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate[3]
Melting Point 106 °C[1]
Boiling Point 413.06 °C[1]
Structure this compound Chemical StructurePubChem

Mechanism of Action

This compound is a Quinone outside Inhibitor (QoI) that targets mitochondrial respiration in fungal cells.[4] It specifically blocks the electron transport chain at the Qo site of the cytochrome bc1 complex (Complex III).[1] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination. The β-methoxyacrylate moiety is a key structural feature shared by most strobilurin fungicides and is crucial for this activity.

This compound Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- (QH2) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP Production ATP Production Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Synthase->ATP Production Generates This compound This compound This compound->Complex_III Inhibits Qo site Fungal Growth\n& Spore Germination Fungal Growth & Spore Germination ATP Production->Fungal Growth\n& Spore Germination

Mechanism of Action of this compound.

Quantitative Biological Activity

This compound exhibits a broad spectrum of fungicidal activity against various plant pathogens and also possesses acaricidal properties.

Fungicidal Activity
FungicidePathogenEC₅₀ (µg/mL)Source
AzoxystrobinAlternaria alternata1.86[5]
Pyraclostrobin (B128455)Alternaria alternata1.57[5]
AzoxystrobinColletotrichum spp.>100 (Resistant)[6]
PyraclostrobinPenicillium expansum0.015 (Ptt), 0.024 (Ptm)ResearchGate
Kresoxim-methylSphaerotheca fuliginea-[7]
TrifloxystrobinCladobotryum mycophilum0.173ResearchGate
Acaricidal Activity

This compound has shown moderately high acaricidal activity.[2] In greenhouse assays, it was effective against the two-spotted spider mite, Tetranychus urticae, at a concentration of 10 mg/L.[2] Field trial results indicate its acaricidal performance is comparable to pyridaben, though less potent than fluacrypyrim.[2] The following table includes LC₅₀ values for other acaricides against Tetranychus urticae for comparison.

AcaricideLC₅₀ (ppm or mg a.i./L)Target StageSource
Flupentiofenox0.33Egg[8]
Flupentiofenox0.16Female Adult[8]
Fenpyroximate19.86Female Adult[9]
Chlorfenapyr29.66Female Adult[9]
Etoxazole- (High Efficacy)-[10]
Bifenazate- (High Efficacy)-[10]

Experimental Protocols

Synthesis of this compound (Conceptual Pathway)

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, based on patent literature and general organic synthesis principles for strobilurin fungicides, a plausible multi-step synthesis can be conceptualized.[4] The synthesis involves the preparation of two key intermediates, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate and 2-chloro-4-(trifluoromethyl)phenol, followed by their coupling via a Williamson ether synthesis.

Step 1: Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate This intermediate can be synthesized from 3-isochromanone (B1583819) through a series of reactions including condensation with methyl formate, etherification with dimethyl sulfate, chlorination with thionyl chloride to form the acyl chloride, and finally esterification with methanol.[3]

Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)phenol This intermediate can be prepared through methods such as the direct halogenation and trifluoromethylation of phenol (B47542) or via nucleophilic aromatic substitution on 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.[1][7]

Step 3: Williamson Ether Synthesis The final step involves the coupling of the two intermediates. The phenoxide of 2-chloro-4-(trifluoromethyl)phenol, generated by reaction with a base such as sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and displaces the bromide from (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in an Sₙ2 reaction to form the ether linkage and yield this compound.[11][12]

This compound Synthesis Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction 3-Isochromanone 3-Isochromanone Intermediate_A (E)-methyl 2-(2-(bromomethyl)phenyl) -3-methoxyacrylate 3-Isochromanone->Intermediate_A Multi-step [Condensation, Etherification, Chlorination, Esterification] This compound This compound Intermediate_A->this compound Williamson Ether Synthesis (Base, Solvent) Phenol Phenol Intermediate_B 2-chloro-4-(trifluoromethyl)phenol Phenol->Intermediate_B Multi-step [Halogenation, Trifluoromethylation] Intermediate_B->this compound

Conceptual Synthesis Workflow for this compound.
Assay for Mitochondrial Complex III Activity

This protocol is adapted from commercially available kits for measuring the activity of mitochondrial complex III (ubiquinol-cytochrome c reductase).

Objective: To determine the enzymatic activity of mitochondrial complex III in the presence and absence of this compound.

Materials:

  • Isolated mitochondria from a target fungal species

  • Complex III Assay Buffer

  • Reduced Cytochrome c (substrate)

  • Antimycin A (a known Complex III inhibitor, as a positive control)

  • This compound (test compound)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the fungal culture using a standard protocol (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixtures for each sample:

    • Sample Well: Complex III Assay Buffer, mitochondrial sample, and the desired concentration of this compound (or solvent control).

    • Inhibitor Control Well: Complex III Assay Buffer, mitochondrial sample, and a saturating concentration of Antimycin A.

  • Initiation of Reaction: Add reduced Cytochrome c to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 550 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of reduced Cytochrome c by Complex III.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The specific activity of Complex III is the rate in the sample well minus the rate in the inhibitor control well.

    • To determine the IC₅₀ of this compound, perform the assay with a range of this compound concentrations and plot the percent inhibition of Complex III activity against the logarithm of the inhibitor concentration.

Downstream Signaling Pathways

The inhibition of the mitochondrial respiratory chain by this compound can trigger a cascade of downstream signaling events in the fungal cell, primarily as a response to cellular stress.

Calcium Signaling Pathway Activation

Mitochondrial dysfunction is known to disrupt calcium homeostasis, leading to an increase in cytosolic Ca²⁺ levels.[13] This triggers the calcium-calcineurin signaling pathway, a conserved stress response mechanism in fungi.[14][15] Elevated Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and activate the expression of stress-response genes.[15][16]

Calcium Signaling Pathway Activated by Fungicide Stress.
Upregulation of ABC Transporters

A common mechanism of fungicide resistance in fungi involves the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters.[11][17] These membrane proteins actively transport a wide range of substrates, including fungicides, out of the cell, thereby reducing the intracellular concentration of the toxic compound.[17][18] The expression of ABC transporter genes can be induced as part of a general stress response, which may be triggered by the cellular stress caused by this compound.

ABC Transporter Efflux cluster_cell Fungal Cell cluster_membrane Cell Membrane Flufenoxystrobin_in This compound (intracellular) ABC_Transporter ABC Transporter Flufenoxystrobin_in->ABC_Transporter Binds to Flufenoxystrobin_out This compound (extracellular) ABC_Transporter->Flufenoxystrobin_out Efflux ATP ATP ATP->ABC_Transporter Hydrolysis

References

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of Flufenoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxystrobin, a broad-spectrum methoxyacrylate strobilurin fungicide, plays a significant role in modern agriculture by controlling a wide range of fungal pathogens.[1][2] Its molecular structure contains a chiral center, giving rise to stereoisomerism, a critical factor that can influence its biological activity, environmental fate, and toxicology. This technical guide provides a comprehensive overview of the stereoisomerism and enantiomeric properties of this compound. It details the structural basis of its chirality, discusses the fungicidal activity of its stereoisomers, and presents detailed experimental protocols for the analytical separation of its enantiomers. This document is intended to serve as a vital resource for researchers and professionals involved in the development, analysis, and regulation of chiral pesticides.

Introduction to this compound

This compound is a synthetic fungicide belonging to the strobilurin class, which are known as Quinone outside Inhibitors (QoI).[1] Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, which disrupts the electron transport chain and halts ATP synthesis.[1][3] This mechanism provides broad-spectrum fungicidal activity against various plant diseases, including downy mildew, blight, and powdery mildew.[1][2]

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate[2][4]
CAS Registry No. 918162-02-4[1][2]
Molecular Formula C₁₉H₁₆ClF₃O₄[1]
Molecular Weight 416.78 g/mol
Synonyms SYP 3759, Fenoxystrobin, Fujunmanzhi[1][4][5]

Stereoisomerism of this compound

Stereoisomerism is a key feature of the this compound molecule.[1] Isomers are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms.

Chiral Center and Enantiomers

This compound possesses a single chiral carbon atom, which results in the existence of two enantiomers: the (R)- and (S)-enantiomers.[1] Enantiomers are non-superimposable mirror images of each other and have identical physical and chemical properties in an achiral environment. However, they can exhibit significantly different biological activities and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

Geometric Isomerism

In addition to enantiomers, this compound can also exhibit geometric isomerism (E/Z isomerism) due to the restricted rotation around the C=C double bond in the methoxyacrylate group.[1] The commercially available this compound is predominantly the E-isomer.[1] When combined with the chiral center, this can theoretically lead to four distinct stereoisomers.

Caption: Stereoisomers of this compound.

Fungicidal Activity of Enantiomers

Table 2: Hypothetical Comparison of Enantiomeric Activity (Based on General Principles)

Property(R)-Flufenoxystrobin(S)-FlufenoxystrobinRacemic this compound
Fungicidal Activity Potentially HighPotentially LowModerate
Target Affinity Potentially HighPotentially LowAverage of Enantiomers
Metabolism Rate May differMay differComposite Rate
Non-target Toxicity May differMay differComposite Toxicity

Experimental Protocols

Chiral Resolution of this compound Enantiomers by HPLC

The separation of enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used and effective technique for this purpose. While a specific protocol for this compound is not published, the following methodology is adapted from a patented method for a closely related chiral compound and serves as a robust starting point.

Objective: To resolve racemic this compound into its (R)- and (S)-enantiomers for analytical or preparative purposes.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Daicel Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm for analytical; or 250 mm x 30 mm for preparative).

  • Mobile Phase: n-heptane, ethanol, and methanol (B129727) (all HPLC grade).

  • Sample: Racemic this compound standard dissolved in mobile phase.

Chromatographic Conditions:

ParameterCondition
Column Daicel Chiralpak AD-H
Mobile Phase n-heptane/ethanol/methanol (60:20:20, v/v/v)
Flow Rate 1.0 mL/min (analytical) or 30 mL/min (preparative)
Column Temperature 25 °C (can be optimized)
Detection UV at 220 nm
Injection Volume 10 µL (analytical)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample and run the chromatogram. The two enantiomers should elute as separate peaks.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of alcohol modifiers) and the column temperature to improve resolution.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Data Output Racemic this compound Racemic this compound Dissolve in Mobile Phase Dissolve in Mobile Phase Racemic this compound->Dissolve in Mobile Phase Prepared Sample Prepared Sample Dissolve in Mobile Phase->Prepared Sample Inject Sample Inject Sample Prepared Sample->Inject Sample HPLC System HPLC System Chiral Column Chiral Column UV Detector UV Detector Chiral Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Inject Sample->Chiral Column Separated Enantiomers Separated Enantiomers Chromatogram->Separated Enantiomers

Caption: Workflow for Chiral HPLC Separation.

Enantioselective Synthesis and Resolution Strategies

While a specific enantioselective synthesis for this compound has not been detailed in the literature, two primary strategies are generally employed for obtaining single enantiomers of chiral compounds.

  • Enantioselective Synthesis: This approach involves using chiral catalysts, auxiliaries, or starting materials to favor the formation of one enantiomer over the other during the chemical synthesis process. For a molecule like this compound, this could potentially involve an asymmetric reduction or alkylation step.

  • Chiral Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers. Common methods include:

    • Diastereomeric Salt Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

    • Enzymatic Resolution: Using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

    • Preparative Chiral Chromatography: As detailed in the protocol above, but on a larger scale to isolate quantities of each enantiomer.

G Starting Materials Starting Materials Racemic Synthesis Racemic Synthesis Starting Materials->Racemic Synthesis Enantioselective Synthesis Enantioselective Synthesis Starting Materials->Enantioselective Synthesis Racemic this compound Racemic this compound Racemic Synthesis->Racemic this compound Chiral Resolution Chiral Resolution Racemic this compound->Chiral Resolution Pure (R)-Enantiomer Pure (R)-Enantiomer Chiral Resolution->Pure (R)-Enantiomer Pure (S)-Enantiomer Pure (S)-Enantiomer Chiral Resolution->Pure (S)-Enantiomer Enantioselective Synthesis->Pure (R)-Enantiomer Enantioselective Synthesis->Pure (S)-Enantiomer

References

An In-depth Technical Guide to the Preliminary Bioassays of Fluorine-Containing Strobilurin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioassays of fluorine-containing strobilurin derivatives, a promising class of fungicides. This document details their antifungal and acaricidal activities, presents detailed experimental protocols for key bioassays, and visualizes the underlying biological and experimental workflows.

Introduction

Strobilurins are a vital class of agricultural fungicides inspired by a natural substance produced by the mushroom Strobilurus tenacellus. Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP production.[1][2] The introduction of fluorine atoms into the strobilurin scaffold has been a successful strategy in modern agrochemical research, often leading to enhanced biological activity, metabolic stability, and a modified spectrum of efficacy. This guide focuses on the preliminary bioassay results of these fluorinated derivatives.

Quantitative Bioassay Data

The following tables summarize the reported in vitro and in vivo biological activities of various fluorine-containing strobilurin derivatives against key plant pathogens and mites. The data, primarily presented as median effective concentration (EC50) or lethal concentration (LC50) values in µg/mL, has been compiled from various scientific publications. Direct comparison of absolute values should be approached with caution due to potential variations in experimental methodologies between different studies.

Antifungal Activity of Fluorine-Containing Strobilurin Derivatives
Compound/DerivativeTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of ReferenceSource
(1d) R=3-trifluoromethylphenylColletotrichum orbicularePotentAzoxystrobin-[3][4]
(1d) R=3-trifluoromethylphenylBotrytis cinereaPotentAzoxystrobin-[3][4]
(1d) R=3-trifluoromethylphenylPhytophthora capsiciPotentAzoxystrobin-[3][4]
5u (trifluoromethyl pyrimidine (B1678525) derivative)Rhizoctonia solani26.0Azoxystrobin26.0[5]
bis(trifluoromethyl)phenyl-based strobilurinErysiphe graminisMore effectiveMetominostrobin-[6][7]
bis(trifluoromethyl)phenyl-based strobilurinSphaerotheca fuligineaMore effectiveAzoxystrobin-[6][7]
4-fluoroindole, 5-fluoroindole, 7-fluoroindoleBotrytis cinerea2-5 (MIC)Fluconazole-[8]

Note: "Potent" and "More effective" indicate that the study reported high activity but did not provide a specific EC50 value. MIC refers to the Minimum Inhibitory Concentration.

Acaricidal Activity of Fluorine-Containing Strobilurin Derivatives
Compound/DerivativeTarget MiteLC50 (µg/mL)Reference CompoundLC50 (µg/mL) of ReferenceSource
Pyriminostrobin fluorine-containing analogues (7e, 7i)Tetranychus cinnabarinusHighPyriminostrobin-
Fluorinated Tebufenpyrad analogsTetranychus urticaeStrongTebufenpyrad-[9]

Note: "High" and "Strong" indicate that the study reported significant activity but did not provide a specific LC50 value.

Experimental Protocols

This section provides detailed methodologies for the key bioassays cited in the quantitative data tables.

In Vivo Antifungal Assay: Wheat Powdery Mildew (Erysiphe graminis f. sp. tritici)

Objective: To evaluate the protective efficacy of fluorine-containing strobilurin derivatives against wheat powdery mildew in a controlled greenhouse environment.

Materials:

  • Wheat seeds (susceptible variety, e.g., 'Trojan')

  • Pots (19 cm diameter) and sterilized potting mix

  • Test compounds (fluorine-containing strobilurin derivatives)

  • Commercial standard fungicide (e.g., Azoxystrobin)

  • Inoculum of Erysiphe graminis f. sp. tritici (fresh spores)

  • Spray cabinet/applicator

  • Greenhouse with controlled temperature (e.g., 20-22°C) and humidity

Procedure:

  • Plant Cultivation: Sow wheat seeds in pots and grow in a greenhouse. Maintain optimal conditions for wheat growth. Plants are typically ready for the assay at the four-leaf stage.[1]

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and the reference fungicide, usually in a suitable solvent like acetone (B3395972) or DMSO. Dilute the stock solutions with distilled water containing a surfactant (e.g., Tween 80) to achieve the desired test concentrations.

  • Fungicide Application: Transfer the potted wheat plants at the four-leaf stage to a spray cabinet. Apply the test solutions to the foliage to the point of runoff, ensuring even coverage. A control group should be sprayed with the solvent-surfactant solution without any test compound.[1] Allow the treated plants to dry for 24 hours.[1]

  • Inoculation: Inoculate the treated and control plants with fresh spores of E. graminis f. sp. tritici. This can be done by gently shaking heavily infected "spreader" plants over the test plants or by using a settling tower to ensure a uniform deposition of spores.

  • Incubation: Place the inoculated plants back into a controlled greenhouse environment (e.g., 20-22°C, high relative humidity) to facilitate disease development.

  • Disease Assessment: After a set incubation period (typically 10-14 days), visually assess the severity of powdery mildew on the leaves.[1] Disease severity can be scored using a rating scale (e.g., 0-9 scale, where 0 = no disease and 9 = severe infection) or by estimating the percentage of leaf area covered with mildew.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Determine the EC50 value for each compound by performing a dose-response analysis using appropriate statistical software.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

Objective: To determine the direct inhibitory effect of fluorine-containing strobilurin derivatives on the mycelial growth of fungal pathogens such as Botrytis cinerea and Colletotrichum orbiculare.

Materials:

  • Pure cultures of the test fungi (Botrytis cinerea, Colletotrichum orbiculare)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Petri dishes (90 mm)

  • Test compounds and a reference fungicide

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media: Prepare PDA medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-55°C. Add the appropriate volume of the stock solution of the test compound or reference fungicide to the molten agar to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control set of plates should contain the solvent without any test compound.

  • Fungal Inoculation: From the margin of an actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the inoculated plates in an incubator at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Measurement and Data Analysis: When the fungal colony in the control plates has reached a significant size (e.g., nearly covering the plate), measure the diameter of the fungal colony in all plates. Calculate the percentage of mycelial growth inhibition for each treatment using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

  • Determine the EC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.

Acaricidal Bioassay: Leaf Disc Dip Method for Tetranychus cinnabarinus

Objective: To assess the toxicity of fluorine-containing strobilurin derivatives to the carmine (B74029) spider mite, Tetranychus cinnabarinus.

Materials:

  • A healthy, susceptible population of Tetranychus cinnabarinus

  • Host plant leaves (e.g., bean or cucumber)

  • Petri dishes

  • Agar

  • Test compounds and a reference acaricide

  • Fine brush

  • Stereomicroscope

Procedure:

  • Preparation of Leaf Discs: Prepare a bed of agar (e.g., 1-2%) in Petri dishes. Cut discs from the host plant leaves (e.g., 2-3 cm in diameter) and place them, abaxial (lower) side up, on the agar bed. The agar provides moisture to the leaf discs.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the reference acaricide in distilled water containing a surfactant.

  • Treatment Application: Dip each leaf disc into a test solution for a short period (e.g., 5-10 seconds), ensuring complete coverage. Allow the leaf discs to air dry. Control discs should be dipped in the surfactant solution only.

  • Mite Infestation: Using a fine brush and a stereomicroscope, carefully transfer a known number of adult female mites (e.g., 10-20) onto each treated and control leaf disc.

  • Incubation: Place the Petri dishes with the infested leaf discs in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope. Mites are considered dead if they are immobile or unable to move when gently prodded with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the control group using Abbott's formula if necessary. Determine the LC50 value for each compound by performing a probit analysis of the concentration-mortality data.

Visualizations

Signaling Pathway of Strobilurin Fungicides

The following diagram illustrates the mode of action of strobilurin fungicides at the mitochondrial level.

Strobilurin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III (Cytochrome bc1) Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Strobilurin Fluorine-Containing Strobilurin Derivative Strobilurin->Complex_III Inhibition at Qo site Electron Flow Electron Flow ATP Production ATP Production Inhibition Point Inhibition Point

Caption: Mode of action of fluorine-containing strobilurin derivatives.

Experimental Workflow for In Vivo Antifungal Bioassay

The diagram below outlines the key steps in conducting an in vivo antifungal bioassay.

InVivo_Workflow start Start plant_cultivation 1. Plant Cultivation (e.g., Wheat seedlings to 4-leaf stage) start->plant_cultivation prepare_solutions 2. Preparation of Test Solutions (Compound dilutions) plant_cultivation->prepare_solutions fungicide_application 3. Fungicide Application (Spraying of plants) prepare_solutions->fungicide_application inoculation 4. Pathogen Inoculation (e.g., E. graminis spores) fungicide_application->inoculation incubation 5. Incubation (Controlled environment) inoculation->incubation assessment 6. Disease Assessment (Visual scoring or imaging) incubation->assessment data_analysis 7. Data Analysis (Calculation of % control and EC50) assessment->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo antifungal bioassay.

Conclusion

The preliminary bioassays of fluorine-containing strobilurin derivatives reveal their significant potential as a new generation of fungicides and acaricides. The incorporation of fluorine can lead to compounds with enhanced efficacy against a range of important agricultural pests and diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the field of agrochemical development, facilitating further investigation and optimization of these promising compounds. Standardized and detailed bioassay methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel chemical entities.

References

A Technical Guide to the Synthesis of Flufenoxystrobin from Methoxyacrylate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Flufenoxystrobin, chemically known as methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate, is a broad-spectrum strobilurin fungicide.[1][2] Like other fungicides in its class, it acts as a Quinone Outside Inhibitor (QoI), disrupting mitochondrial respiration by blocking electron transfer between cytochrome b and cytochrome c1.[3][4] This technical guide provides a detailed overview of a viable synthetic pathway for this compound, focusing on the preparation of key intermediates and their final coupling. The synthesis begins with the preparation of two primary intermediates: (E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate and 2-chloro-4-(trifluoromethyl)phenol. These are subsequently coupled to form the final product.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that converges on a final etherification reaction. The logical workflow involves the independent synthesis of a substituted methoxyacrylate ester and a fluorinated phenol, followed by their condensation.

Synthesis_Pathway Overall Synthesis Scheme for this compound cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis R1 3-Isochromanone I1 4-(Hydroxymethylene)-3-isochromanone R1->I1 Condensation R2 Methyl Formate R2->I1 Condensation R3 Dimethyl Sulfate I2 4-(Methoxymethylene)-3-isochromanone R3->I2 Etherification R4 Thionyl Chloride I3 2-(2-(Chloromethyl)phenyl)-3-methoxyacryloyl chloride R4->I3 Chlorination / Ring Opening R5 Methanol I4 (E)-methyl 2-(2-(chloromethyl)phenyl) -3-methoxyacrylate R5->I4 Esterification R6 2,5-Dichlorobenzotrifluoride I5 2-Chloro-4-(trifluoromethyl)phenol R6->I5 Nucleophilic Substitution (in DMSO) R7 Potassium Hydroxide R7->I5 Nucleophilic Substitution (in DMSO) I1->I2 Etherification I2->I3 Chlorination / Ring Opening I3->I4 Esterification P This compound I4->P Williamson Ether Synthesis (e.g., K2CO3, DMF) I5->P Williamson Ether Synthesis (e.g., K2CO3, DMF) Purification_Workflow Purification Workflow for Intermediate B A Reaction Mixture in DMSO B Dilute with Water A->B C Extract with Carbon Tetrachloride B->C D Separate Aqueous Layer (Contains Potassium Phenate) C->D E Acidify with conc. HCl (to pH 1) D->E F Extract Product into Carbon Tetrachloride E->F G Dry Organic Layer (Na2SO4) F->G H Remove Solvent (Vacuum) G->H I Distill Crude Product H->I J Pure 2-chloro-4-(trifluoromethyl)phenol I->J

References

Mammalian Toxicology of Flufenoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for the fungicide Flufenoxystrobin. It is important to note that publicly accessible data on the mammalian toxicology of this compound is limited. Much of the detailed information required for a complete toxicological profile, as typically found in regulatory agency assessments, is not available in the public domain. Therefore, this guide also includes general information on the toxicological evaluation of strobilurin fungicides and standardized experimental protocols to provide a framework for understanding the potential toxicological profile of this compound.

Executive Summary

This compound is a synthetic fungicide belonging to the strobilurin class of chemicals. These fungicides are known as Quinone Outside Inhibitors (QoIs) due to their mode of action, which involves the inhibition of mitochondrial respiration. While specific toxicological data for this compound is scarce, preliminary information suggests it has low acute toxicity. This guide summarizes the available data for this compound, outlines standard toxicological testing protocols relevant to its assessment, and describes the established mechanism of action for strobilurin fungicides.

Quantitative Toxicological Data

The publicly available quantitative toxicological data for this compound is limited. The following table summarizes the known information. For context, typical endpoints for a comprehensive toxicological assessment are included, with data for this compound presented where available.

Toxicological Endpoint Species Route Value Reference
Acute Toxicity
LD50RatOral> 2000 mg/kg bw[No specific study cited]
LD50Rat/RabbitDermalData not available
LC50RatInhalationData not available
Sub-chronic Toxicity (90-day)
NOAELRatOralData not available
LOAELRatOralData not available
Chronic Toxicity/Carcinogenicity
NOAELRatOralData not available
Carcinogenicity ClassificationData not available
Reproductive & Developmental Toxicity
Parental NOAELRatOralData not available
Offspring NOAELRatOralData not available
Developmental NOAELRabbitOralData not available
Genotoxicity
Ames TestIn vitroData not available
Chromosome AberrationIn vitroData not available
Micronucleus TestIn vivoData not available

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, as a Quinone Outside Inhibitor (QoI), functions by disrupting the mitochondrial respiratory chain, a fundamental process for cellular energy production in both fungi and mammals.

Key aspects of the mechanism include:

  • Target Site: The primary target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.

  • Inhibition: this compound binds to the Qo site of cytochrome b, which is a component of Complex III.

  • Electron Transfer Blockade: This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.

  • ATP Depletion: The disruption of the electron transport chain inhibits the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for the production of ATP (adenosine triphosphate), the main energy currency of the cell.

  • Oxidative Stress: The blockage of electron flow can lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.

Although the primary target is conserved across fungi and mammals, the selectivity of strobilurin fungicides is attributed to differences in the binding pocket of the target enzyme. However, at high concentrations, inhibition of the mammalian respiratory chain can occur, leading to toxicity.

cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_InnerMembrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexIII Inhibition at Qo site

Caption: Mechanism of action of this compound as a Quinone Outside Inhibitor (QoI).

Experimental Protocols

The following sections describe standardized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are typically required for the registration of a new pesticide. While specific study details for this compound are not publicly available, these protocols represent the industry standard for mammalian toxicology testing.

Acute Toxicity Testing

Objective: To determine the potential adverse effects that may occur within a short time after a single exposure to the substance.

  • Acute Oral Toxicity (as per OECD Guideline 423):

    • Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

    • Administration: A single oral dose of this compound is administered by gavage.

    • Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.

    • Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded at the start and end of the study.

    • Endpoint: The LD50 (median lethal dose) is estimated, which is the dose that is lethal to 50% of the tested animals.

  • Acute Dermal Toxicity (as per OECD Guideline 402):

    • Test System: Young adult rats, rabbits, or guinea pigs.

    • Administration: A single dose of this compound is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

    • Dose Levels: A limit test at 2000 mg/kg body weight is often performed.

    • Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions.

    • Endpoint: The dermal LD50 is determined.

  • Acute Inhalation Toxicity (as per OECD Guideline 403):

    • Test System: Young adult rats.

    • Administration: Animals are exposed to an aerosol or vapor of this compound in an inhalation chamber for a defined period (typically 4 hours).

    • Dose Levels: At least three concentrations are tested.

    • Observation Period: Animals are observed for 14 days.

    • Endpoint: The LC50 (median lethal concentration) is determined.

cluster_oral Oral Route (OECD 423) cluster_dermal Dermal Route (OECD 402) cluster_inhalation Inhalation Route (OECD 403) start Acute Toxicity Testing oral_admin Single oral gavage start->oral_admin dermal_admin Single dermal application (24h) start->dermal_admin inhalation_admin 4-hour inhalation exposure start->inhalation_admin oral_obs 14-day observation (mortality, clinical signs, body weight) oral_admin->oral_obs oral_endpoint Determine LD50 oral_obs->oral_endpoint dermal_obs 14-day observation (mortality, skin reactions) dermal_admin->dermal_obs dermal_endpoint Determine LD50 dermal_obs->dermal_endpoint inhalation_obs 14-day observation (mortality, clinical signs) inhalation_admin->inhalation_obs inhalation_endpoint Determine LC50 inhalation_obs->inhalation_endpoint

Caption: General workflow for acute toxicity testing.

Sub-chronic and Chronic Toxicity Testing

Objective: To evaluate the adverse effects of repeated exposure to a substance over a prolonged period.

  • 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408):

    • Test System: Rats are typically used.

    • Administration: this compound is administered daily in the diet, drinking water, or by gavage for 90 days.

    • Dose Levels: At least three dose levels and a control group are used.

    • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

    • Endpoint: At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed to identify target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL).

  • Chronic Toxicity/Carcinogenicity Studies (as per OECD Guidelines 452 & 451):

    • Test System: Typically conducted in two rodent species (e.g., rats and mice).

    • Administration: The substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

    • Dose Levels: At least three dose levels and a control group.

    • Observations: Similar to the 90-day study, with an emphasis on the detection of neoplastic lesions.

    • Endpoint: To determine the chronic toxicity profile, identify any carcinogenic potential, and establish a chronic NOAEL.

start Repeated Dose Toxicity Study (e.g., 90-day oral) dosing Daily administration for 90 days (3 dose levels + control) start->dosing in_life In-life Observations: - Clinical signs - Body weight - Food consumption - Hematology - Clinical chemistry dosing->in_life termination Study Termination in_life->termination pathology Necropsy and Histopathology termination->pathology endpoint Determine NOAEL and LOAEL pathology->endpoint start Genotoxicity Testing Battery ames Ames Test (OECD 471) - Bacterial reverse mutation start->ames chromosome In Vitro Chromosome Aberration (OECD 473) - Mammalian cells start->chromosome micronucleus In Vivo Micronucleus Test (OECD 474) - Rodent bone marrow/blood start->micronucleus

Methodological & Application

Application Notes and Protocols for Flufenoxystrobin Bioassays in Fungicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxystrobin is a broad-spectrum strobilurin fungicide that demonstrates efficacy against a range of phytopathogenic fungi, including those responsible for downy mildew, blight, powdery mildew, and rice blast.[1] Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside Inhibitor (QoI) site.[1] These application notes provide detailed protocols for in vitro and in vivo bioassays to screen the efficacy of this compound and its analogs.

Data Presentation

The following tables summarize key data points relevant to the bioassay protocols. Efficacy data for this compound against specific pathogens should be generated using the protocols outlined below and compared with reference fungicides.

Table 1: In Vitro Efficacy of Strobilurin and Other Fungicides Against Various Phytopathogenic Fungi (Reference Values)

FungicidePathogenBioassay TypeEC50 (µg/mL)Reference
AzoxystrobinAlternaria alternataMycelial Growth1.86[2]
PyraclostrobinAlternaria alternataMycelial Growth1.57[2]
EpoxiconazoleFusarium oxysporumMycelial Growth0.047[3][4]
DifenoconazoleFusarium oxysporumMycelial Growth0.078[3][4]
AzoxystrobinFusarium oxysporumMycelial Growth35.089[3][4]
PyridabenSphaerotheca fuligineaSpore Germination10.83[5]
PyridabenSphaerotheca fuligineaMycelial Growth18.28[5]

Note: The EC50 values presented are for comparative purposes and have been extracted from published literature. Actual values for this compound must be determined experimentally.

Experimental Protocols

In Vitro Bioassays

1. Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the mycelial growth of a fungus by 50% (EC50).

a. Materials:

  • Pure culture of the target fungus (e.g., Fusarium oxysporum, Alternaria alternata)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • This compound stock solution (e.g., in DMSO or acetone)

  • Sterile distilled water

  • Incubator

b. Protocol:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions.[6] Autoclave and cool to 45-50°C.

  • Fungicide Amendment: Add appropriate volumes of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate almost covers the entire plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control and DT is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

2. Spore Germination Inhibition Assay

This method is particularly useful for fungi that sporulate readily, such as powdery mildews.

a. Materials:

  • Freshly collected spores of the target fungus (e.g., Erysiphe graminis, Sphaerotheca fuliginea)

  • Sterile distilled water or a suitable germination buffer

  • Glass cavity slides or water agar plates

  • This compound stock solution

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

b. Protocol:

  • Spore Suspension: Prepare a spore suspension in sterile distilled water to a desired concentration (e.g., 1 x 10^5 spores/mL).

  • Fungicide Treatment: Add different concentrations of this compound to the spore suspension. A control with solvent should be included.

  • Incubation: Place a drop of the treated spore suspension onto a cavity slide or water agar. Incubate in a humid chamber at the optimal temperature for spore germination (e.g., 20-25°C) for 24 hours.

  • Observation: Using a microscope, observe at least 100 spores per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition for each treatment compared to the control.

  • EC50 Determination: Determine the EC50 value as described in the mycelial growth inhibition assay.

In Vivo Bioassays

1. Detached Leaf Assay

This assay provides a more realistic assessment of fungicide efficacy on host tissue.

a. Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber for Sphaerotheca fuliginea, wheat for Erysiphe graminis)

  • Petri dishes containing water agar (1-2%) or moist filter paper

  • This compound solution at various concentrations

  • Spore suspension of the target pathogen

  • Growth chamber with controlled light and temperature

b. Protocol:

  • Leaf Preparation: Detach healthy leaves and surface sterilize them (e.g., with 1% sodium hypochlorite (B82951) solution for 1-2 minutes) followed by rinsing with sterile distilled water.

  • Fungicide Application: Spray the leaves with different concentrations of this compound solution until runoff. Allow the leaves to dry. Control leaves are sprayed with water and solvent.

  • Inoculation: Place the leaves, adaxial or abaxial side up, in the petri dishes. Inoculate the leaves with a spore suspension of the pathogen.

  • Incubation: Incubate the dishes in a growth chamber with appropriate light and temperature conditions (e.g., 16-hour photoperiod at 20-24°C).

  • Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity by estimating the percentage of leaf area covered with fungal growth.

  • Efficacy Calculation: Calculate the percentage of disease control for each treatment compared to the untreated control.

2. Whole Plant Assay

This is the most comprehensive assay, evaluating fungicide performance under conditions that closely mimic a natural infection.

a. Materials:

  • Susceptible host plants grown to a specific stage (e.g., 3-4 leaf stage)

  • This compound formulations for spraying

  • Pathogen inoculum

  • Greenhouse or controlled environment chamber

  • Spraying equipment

b. Protocol:

  • Plant Cultivation: Grow susceptible host plants under optimal conditions.

  • Fungicide Application: Apply this compound at different rates to the plants. Include an untreated control.

  • Inoculation: Inoculate the plants with the pathogen either before (preventive) or after (curative) fungicide application.

  • Incubation: Maintain the plants in a greenhouse or growth chamber with conditions favorable for disease development.

  • Disease Assessment: Regularly assess the disease severity on the plants using a rating scale (e.g., 0-5 scale where 0 is no disease and 5 is severe disease).

  • Data Analysis: Analyze the disease severity data to determine the efficacy of the fungicide treatments.

Mandatory Visualization

In_Vitro_Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Mycelial Growth Inhibition Assay cluster_analysis Data Analysis start Start fungus_culture Pure Fungal Culture start->fungus_culture media_prep Prepare PDA Medium start->media_prep fungicide_prep Prepare this compound Stock Solutions start->fungicide_prep inoculate Inoculate with Mycelial Plugs fungus_culture->inoculate amend_media Amend PDA with Fungicide Concentrations media_prep->amend_media fungicide_prep->amend_media pour_plates Pour Plates amend_media->pour_plates pour_plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 end End determine_ec50->end

Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.

In_Vivo_Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Whole Plant Assay cluster_analysis Data Analysis start Start grow_plants Grow Susceptible Host Plants start->grow_plants prepare_inoculum Prepare Pathogen Inoculum start->prepare_inoculum prepare_fungicide Prepare this compound Spray Solutions start->prepare_fungicide apply_fungicide Apply Fungicide (Preventive/Curative) grow_plants->apply_fungicide inoculate_plants Inoculate Plants prepare_inoculum->inoculate_plants prepare_fungicide->apply_fungicide apply_fungicide->inoculate_plants incubate_plants Incubate in Controlled Environment inoculate_plants->incubate_plants assess_disease Assess Disease Severity incubate_plants->assess_disease calculate_efficacy Calculate % Disease Control assess_disease->calculate_efficacy end End calculate_efficacy->end

Caption: Workflow for In Vivo Whole Plant Fungicide Efficacy Assay.

References

Application of Flufenoxystrobin in Controlling Rice Blast: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rice blast, caused by the fungus Magnaporthe oryzae, is a devastating disease that poses a significant threat to global rice production, leading to substantial yield losses. Effective management of this disease is crucial for ensuring food security. Strobilurin fungicides are a key class of agrochemicals used to control rice blast due to their broad-spectrum activity and systemic properties. This document provides detailed application notes and protocols for the use of strobilurin fungicides, with a specific focus on Flufenoxystrobin and its more extensively studied counterparts like Azoxystrobin and Trifloxystrobin, in the control of rice blast. This information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

This compound: A Novel Strobilurin Fungicide

This compound is a fluorine-containing strobilurin fungicide that has demonstrated high efficacy against various fungal pathogens, including Magnaporthe oryzae. Preliminary studies have shown its potential in controlling rice blast.

Efficacy of this compound:

  • In-vitro and Greenhouse Studies: Research has indicated that this compound exhibits excellent fungicidal activity against rice blast. In greenhouse bioassays, it achieved 100% control of rice blast at a concentration of 0.3 mg/L.

  • Field Trials: Field trials have suggested that the fungicidal activity of this compound is comparable to that of Pyraclostrobin, another widely used strobilurin fungicide.

While this compound shows promise, extensive and detailed public data from large-scale field trials regarding optimal application rates, timing, and quantitative yield improvements for rice blast control are not as readily available as for other established strobilurin fungicides. Therefore, the following sections will provide detailed protocols and data based on well-researched strobilurins like Azoxystrobin and Trifloxystrobin, which can serve as a valuable reference for designing experiments and application strategies for this compound.

Mechanism of Action: Strobilurin Fungicides

Strobilurin fungicides, including this compound, act by inhibiting mitochondrial respiration in fungi. They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and disrupting the production of ATP, which is essential for fungal cellular processes. This mode of action is highly specific and effective at very low concentrations.

Strobilurin_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Electron_Transport_Chain->Complex_III Electrons ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth Powers Strobilurin This compound (Strobilurin Fungicide) Strobilurin->Complex_III Inhibits

Mechanism of action of strobilurin fungicides.

Quantitative Data on Strobilurin Efficacy Against Rice Blast

The following tables summarize quantitative data from various studies on the efficacy of strobilurin fungicides, primarily Azoxystrobin and Trifloxystrobin, in controlling rice blast.

Table 1: In Vitro Efficacy of Strobilurin Fungicides against Magnaporthe oryzae

FungicideEC50 (µg/mL) for Mycelial Growth InhibitionEC50 (µg/mL) for Conidial Germination InhibitionReference
Azoxystrobin0.006–0.0560.004–0.051
Kresoxim-methyl0.024–0.2870.012–0.105

Table 2: Field Efficacy of Strobilurin-Based Fungicides in Controlling Rice Blast

Fungicide/CombinationApplication RateApplication TimingDisease Severity Reduction (%)Yield Increase (%)Reference
Azoxystrobin187.5 g a.i./ha->73%-
Azoxystrobin-Two foliar sprays32-33%-
Azoxystrobin 18.2% + Difenoconazole 11.4% SC0.13% solutionTwo sprays (at disease onset and 15 days later)81.5% (reduction in PDI)87.5%
Tebuconazole 50% + Trifloxystrobin 25% WG0.07% solutionTwo sprays (at disease onset and 15 days later)83.5% (reduction in PDI)93.8%
Azoxystrobin 11% + Tebuconazole 18.3% w/w SC300 ml/acreFlowering stageEffective control-
Azoxystrobin 120 + Tebuconazole 240 SC676-830 ml/haThree sprays at 15-day intervals after disease appearanceEffective control-

PDI: Percent Disease Intensity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of fungicides. Below are standardized protocols for in-vitro and field studies.

Protocol 1: In-Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of the fungicide that inhibits 50% of the mycelial growth (EC50) of M. oryzae.

Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution (e.g., this compound, Azoxystrobin)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide Dilution Series: Prepare a series of fungicide concentrations by amending the molten PDA with the fungicide stock solution. Typical concentrations for strobilurins range from 0.001 to 10 µg/mL. A control plate with no fungicide should also be prepared.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing M. oryzae culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark for 7-10 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis of the inhibition data.

In_Vitro_Assay_Workflow Start Start Prepare_PDA Prepare & Sterilize PDA Medium Start->Prepare_PDA Prepare_Fungicide_Dilutions Prepare Fungicide Dilution Series in PDA Prepare_PDA->Prepare_Fungicide_Dilutions Pour_Plates Pour Amended PDA into Petri Dishes Prepare_Fungicide_Dilutions->Pour_Plates Inoculate Inoculate with M. oryzae Mycelial Disc Pour_Plates->Inoculate Incubate Incubate at 25-28°C for 7-10 Days Inoculate->Incubate Measure_Growth Measure Radial Mycelial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 via Probit Analysis Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Workflow for in-vitro mycelial growth inhibition assay.
Protocol 2: Field Efficacy Trial for Rice Blast Control

Objective: To evaluate the efficacy of a fungicide in controlling rice blast under field conditions and its impact on grain yield.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot Size: Minimum of 10 m² per plot with buffer zones to prevent spray drift.

  • Variety: Use a rice variety susceptible to blast to ensure adequate disease pressure.

Procedure:

  • Crop Establishment: Transplant or direct-seed rice seedlings according to local agronomic practices.

  • Treatment Application:

    • Apply the fungicide treatments at specific growth stages, such as late booting and 50-70% heading, as these are critical for controlling neck blast.

    • Use a calibrated sprayer to ensure uniform coverage. A water volume of 300-500 L/ha is generally recommended.

    • Include an untreated control for comparison.

  • Disease Assessment:

    • Assess disease severity at 15-20 days after the last fungicide application.

    • For leaf blast, use a standard disease rating scale (e.g., 0-9 scale) on a random sample of tillers per plot.

    • For neck blast, count the number of infected panicles out of a total of 100 randomly selected panicles per plot.

    • Calculate the Percent Disease Index (PDI).

  • Yield Data Collection:

    • Harvest the central area of each plot to avoid edge effects.

    • Measure the grain yield and adjust for moisture content.

  • Data Analysis:

    • Analyze the disease severity and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Field_Trial_Workflow Start Start Experimental_Design Design Experiment (RCBD) with Susceptible Variety Start->Experimental_Design Crop_Establishment Establish Rice Crop in Field Plots Experimental_Design->Crop_Establishment Fungicide_Application Apply Fungicide Treatments at Key Growth Stages Crop_Establishment->Fungicide_Application Disease_Assessment Assess Disease Severity (Leaf and Neck Blast) Fungicide_Application->Disease_Assessment Yield_Measurement Harvest and Measure Grain Yield Disease_Assessment->Yield_Measurement Data_Analysis Analyze Data using ANOVA Yield_Measurement->Data_Analysis Evaluate_Efficacy Evaluate Fungicide Efficacy and Yield Impact Data_Analysis->Evaluate_Efficacy End End Evaluate_Efficacy->End

Workflow for a field efficacy trial of fungicides for rice blast control.

Conclusion and Future Directions

This compound is a promising new strobilurin fungicide with demonstrated activity against rice blast. However, further field research is necessary to establish optimal application strategies for different rice-growing regions and environmental conditions. The protocols and data presented for other strobilurin fungicides like Azoxystrobin and Trifloxystrobin provide a solid foundation for conducting such research. As with all site-specific fungicides, it is crucial to implement resistance management strategies, such as rotating or mixing fungicides with different modes of action, to ensure the long-term efficacy of these valuable tools in rice blast management.

Application Notes and Protocols for the Analysis of Flufenoxystrobin in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flufenoxystrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any pesticide, monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various food matrices. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This combination offers high sensitivity, selectivity, and efficiency for the determination of pesticide residues in complex food samples.[1][2]

Analytical Principles

The determination of this compound residues in food matrices typically involves a two-step process: sample preparation and instrumental analysis.

  • Sample Preparation (QuEChERS): The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single process.[1] It involves an initial extraction of the homogenized food sample with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid components of the matrix. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components such as pigments, sugars, and fatty acids, resulting in a cleaner extract for instrumental analysis.

  • Instrumental Analysis (LC-MS/MS): LC-MS/MS is the preferred technique for the quantification of this compound due to its high selectivity and sensitivity.[3][4][5] The cleaned-up sample extract is injected into a liquid chromatograph, where this compound is separated from other components on a C18 reversed-phase column. The analyte is then introduced into a tandem mass spectrometer, where it is ionized (typically via electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for highly selective and sensitive quantification.[3][4][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for this compound in various food matrices, based on published validation data for strobilurin fungicides. These values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and matrix complexity.

Table 1: Method Performance for this compound in Fruits and Vegetables

Food MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)Reference
Apple0.0185.28.50.005Adapted from[7]
0.192.86.2
1.098.14.1
Grapes0.0188.99.10.005Adapted from[7]
0.195.37.3
1.0101.55.5
Tomato0.0182.410.20.007Adapted from[8]
0.190.78.1
1.096.46.3
Strawberry0.00591.37.80.002Adapted from[1]
0.0597.65.4
0.1102.14.2
Lettuce0.0179.511.50.01General Performance
0.188.19.3

Table 2: Method Performance for this compound in Cereals

Food MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)Reference
Wheat0.0181.712.30.01Adapted from[7]
0.0590.29.8
0.595.97.1
Rice0.0184.311.10.01Adapted from[7][9]
0.0592.88.5
0.598.26.4
Maize0.0178.913.50.01Adapted from[7]
0.0587.610.2
0.594.18.0

Experimental Protocols

1. Sample Preparation: QuEChERS Protocol (AOAC Official Method 2007.01 Variation)

This protocol is suitable for a wide range of fruits, vegetables, and cereals.

1.1. Materials and Reagents

  • Acetonitrile (B52724) (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous, analytical grade)

  • Sodium chloride (analytical grade)

  • Sodium citrate (B86180) dibasic sesquihydrate (analytical grade)

  • Sodium citrate tribasic dihydrate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for highly pigmented samples

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • High-speed homogenizer or blender

  • Centrifuge capable of at least 4000 rpm

  • Vortex mixer

1.2. Extraction Procedure

  • Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender or homogenizer. For dry samples like cereals, add an appropriate amount of water to rehydrate before homogenization. Homogenize until a uniform consistency is achieved.

  • Weighing: Transfer 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute by hand or using a mechanical shaker.

  • Salt Addition: Add a salt mixture containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.

  • Extraction and Partitioning: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in the separation of the upper acetonitrile layer from the aqueous and solid phases.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE tube. The composition of the d-SPE tube will vary depending on the food matrix:

    • General Fruits and Vegetables: 150 mg anhydrous magnesium sulfate, 50 mg PSA.

    • Pigmented Fruits and Vegetables (e.g., berries, leafy greens): 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 7.5-50 mg GCB.

    • High-Fat Samples (e.g., avocado, nuts): 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18.

  • Shaking: Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Carefully transfer it into an autosampler vial for LC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter if necessary.

2. Instrumental Analysis: LC-MS/MS Protocol

2.1. Instrumentation

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

2.2. LC Parameters (Typical)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. For example: 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: 40 °C.

2.3. MS/MS Parameters (for this compound)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific precursor and product ions, as well as collision energies, should be optimized for the instrument in use. A starting point for optimization can be derived from the molecular weight of this compound (421.8 g/mol ). The protonated molecule [M+H]⁺ would be the precursor ion (m/z 423.8). Product ions are determined by fragmentation of the precursor ion in the collision cell. At least two product ions should be monitored for confirmation.

    • Precursor Ion (Q1): m/z 423.8

    • Product Ion 1 (Q3 - for quantification): To be determined experimentally.

    • Product Ion 2 (Q3 - for confirmation): To be determined experimentally.

    • Collision Energy (CE): To be optimized for each transition.

Table 3: Generic MS/MS Parameters for Strobilurin Fungicides

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Reference
Azoxystrobin404.1372.115344.125[2]
Trifloxystrobin (B1683241)409.1186.120206.115[5][8]
Pyraclostrobin388.1194.115162.125[10]
This compound (Predicted) 423.8 OptimizeOptimizeOptimizeOptimize

Note: The user must perform infusion experiments with a this compound standard to determine the optimal product ions and collision energies for their specific instrument.

Visualizations

G Analytical Workflow for this compound in Food cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction & Salting Out Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Injection Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for this compound Analysis.

G Logical Steps in LC-MS/MS Method Development Standard_Prep Prepare this compound Standard Solution Direct_Infusion Direct Infusion into Mass Spectrometer Standard_Prep->Direct_Infusion Optimize_Precursor Optimize Precursor Ion ([M+H]+) Direct_Infusion->Optimize_Precursor Optimize_Product Optimize Product Ions & Collision Energies Optimize_Precursor->Optimize_Product Develop_LC Develop LC Separation Method Optimize_Product->Develop_LC Method_Validation Full Method Validation (LOD, LOQ, Recovery, etc.) Develop_LC->Method_Validation

Caption: LC-MS/MS Method Development Logic.

References

Application Notes and Protocols for Field Trials of Flufenoxystrobin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately leading to the cessation of ATP synthesis.[1] This application note provides detailed protocols for the preparation of a Suspension Concentrate (SC) formulation of this compound suitable for field trials, methodologies for conducting these trials to evaluate its efficacy, and the required quality control procedures.

Properties of this compound

PropertyValue
Chemical Name methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate
Molecular Formula C₁₉H₁₆ClF₃O₄
Molecular Weight 400.8 g/mol
Mode of Action Quinone Outside Inhibitor (QoI); inhibits mitochondrial respiration.
Target Pathogens Broad-spectrum, including downy mildew, powdery mildew, and rice blast.

Formulation Protocol: 200 g/L Suspension Concentrate (SC)

A Suspension Concentrate is a stable suspension of the active ingredient in water. This formulation type is common for water-insoluble active ingredients like this compound.

Materials
ComponentFunctionExample ProductQuantity (for 1 L)
This compound technical (98% purity)Active IngredientN/A204 g
Propylene (B89431) GlycolAntifreeze/Wetting AgentN/A50 g
LignosulfonateDispersing Agente.g., Borresperse NA30 g
Xanthan GumThickening/Suspending Agente.g., Rhodopol 232 g
PolydimethylsiloxaneAntifoaming Agente.g., Silicone Antifoam SRE1 g
BiocidePreservativee.g., Proxel GXL1 g
Deionized WaterCarrierN/Aq.s. to 1 L
Equipment
  • High-shear mixer

  • Bead mill

  • Analytical balance

  • Beakers, graduated cylinders

  • pH meter

Preparation Procedure
  • Aqueous Phase Preparation: In a suitable vessel, combine 500 mL of deionized water with the propylene glycol, lignosulfonate, and biocide. Mix until all components are fully dissolved.

  • Premix/Slurry Formation: While stirring the aqueous phase, slowly add the this compound technical powder to form a slurry. Continue mixing with a high-shear mixer for 15-20 minutes to ensure the active ingredient is well wetted.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically D90 < 10 µm). Monitor particle size periodically during milling.

  • Thickener Activation: In a separate container, prepare a 2% solution of xanthan gum in a small amount of water, ensuring it is fully hydrated and free of lumps.

  • Final Formulation: Transfer the milled suspension to a mixing vessel. While stirring, slowly add the hydrated xanthan gum solution. Add the antifoaming agent.

  • Volume Adjustment: Adjust the final volume to 1 L with deionized water and mix until the formulation is homogeneous.

  • Quality Control: Perform the quality control tests as described in Section 4.0.

Quality Control Protocols for this compound SC Formulation

Particle Size Analysis
  • Objective: To ensure the active ingredient is milled to a size that provides good suspension stability and biological efficacy.

  • Method: Laser Diffraction (as per ISO 13320).

  • Procedure:

    • Disperse a small, representative sample of the SC formulation in deionized water.

    • Introduce the dispersion into the laser diffraction particle size analyzer.

    • Measure the particle size distribution.

  • Acceptance Criteria: D50 should be in the range of 2-5 µm, and D90 should be less than 10 µm.

Suspensibility
  • Objective: To determine the amount of active ingredient that remains suspended after a specified time.

  • Method: CIPAC MT 184.

  • Procedure:

    • Prepare a suspension of the SC formulation in standard hard water in a 250 mL graduated cylinder and bring the volume to the mark.

    • Invert the cylinder 30 times and place it in a constant temperature water bath (e.g., 30°C) for 30 minutes.

    • Carefully remove the top 225 mL (9/10ths) of the suspension using a suction tube.

    • Determine the quantity of this compound in the remaining 25 mL (1/10th) by a suitable analytical method (e.g., HPLC).

    • Calculate the suspensibility percentage.

  • Acceptance Criteria: Minimum 80% suspensibility.

Pourability
  • Objective: To ensure the formulation can be easily poured from its container, minimizing residue.

  • Method: CIPAC MT 148.

  • Procedure:

    • Weigh a clean, dry beaker.

    • Pour a known volume of the SC formulation into the beaker and reweigh.

    • Empty the beaker by pouring the contents into another container for a set period.

    • Allow the beaker to drain for a specified time.

    • Reweigh the beaker to determine the amount of residue.

  • Acceptance Criteria: Residue should be less than 5% of the initial weight.

Field Trial Protocols

Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Replications: A minimum of four replications for each treatment.

  • Plot Size: Standardized plot dimensions (e.g., 5m x 10m) with buffer zones to prevent spray drift between plots.

Treatment Groups
  • Untreated Control: To assess natural disease progression.

  • This compound SC Formulation: At least three different application rates (e.g., low, medium, high) to determine a dose-response relationship.

  • Positive Control (Standard Fungicide): A commercially available and effective fungicide for the target disease for comparison.

Application Methodology
  • Equipment: Use a calibrated sprayer (e.g., CO₂-powered backpack sprayer) to ensure uniform application.

  • Spray Volume: Apply at a consistent spray volume (e.g., 200-400 L/ha) to ensure thorough coverage of the plant canopy.

  • Application Timing: Applications should be preventative, initiated before the onset of disease or at very early stages of disease development, and repeated at regular intervals (e.g., 10-14 days) as per the protocol.

Data Collection and Analysis
  • Disease Assessment:

    • Incidence: Percentage of plants or leaves showing disease symptoms.

    • Severity: Percentage of tissue area affected by the disease on infected plants, often using a standardized rating scale (e.g., 0-9 scale).

  • Yield Assessment:

    • Harvest the crop from the central rows of each plot.

    • Measure the total yield ( kg/ha ) and marketable yield.

  • Phytotoxicity Assessment: Visually inspect plants for any signs of damage (e.g., chlorosis, necrosis, stunting) at regular intervals after each application.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Quantitative Data (Proxy Data from Pyraclostrobin Field Trials)

The following tables summarize the efficacy of Pyraclostrobin, which is expected to have a similar performance to this compound.

Table 1: Efficacy of Pyraclostrobin against Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)
TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Percent Control (%)Yield ( kg/ha )Yield Increase over Control (%)
Untreated Control-21.87-3394-
Pyraclostrobin1009.6955.7--
Pyraclostrobin + Fluxapyroxad2005.2176.2565066.5

Data adapted from studies on wheat rusts and foliar diseases.[2] Percent control calculated relative to the untreated control.

Table 2: Efficacy of Pyraclostrobin against Cucumber Downy Mildew (Pseudoperonospora cubensis)
TreatmentApplication RateDisease Severity (%)Percent Control (%)Marketable Yield Increase (%)
Untreated Control-66.90--
Pyraclostrobin + Metiram4.00 gm/liter9.7185.561.9 (average)

Data adapted from multiple meta-analysis studies.[3][4] The yield increase is an average across various effective fungicide treatments.

Table 3: Efficacy of Pyraclostrobin against Rice Blast (Pyricularia oryzae)
TreatmentApplication RateDisease Severity Reduction (%)Yield ( kg/ha )Yield Increase over Control (%)
Untreated Control--2116-
Pyraclostrobin (as part of a mixture)-32-33396787.5

Data adapted from field trials evaluating various fungicides for rice blast control.[5][6]

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Flufenoxystrobin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1 complex) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Synthase ATP Synthase This compound This compound This compound->Complex_III Inhibits at Qo site ATP ATP Production ATP_Synthase->ATP Synthesizes Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Energy Depletion Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Field Trial

Field_Trial_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Data Collection & Analysis Formulation Prepare this compound SC Formulation QC Perform Quality Control (Particle Size, Suspensibility) Formulation->QC Site_Selection Select Field Site & Establish Plots (RCBD) QC->Site_Selection Application Apply Treatments (Control, this compound, Standard) Site_Selection->Application Monitoring Monitor Crop for Disease & Phytotoxicity Application->Monitoring Reapplication Re-apply Treatments (e.g., 14-day intervals) Monitoring->Reapplication Disease_Assessment Assess Disease Incidence & Severity Reapplication->Monitoring Reapplication->Disease_Assessment Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Disease_Assessment->Data_Analysis Yield_Measurement Measure Marketable & Total Yield Yield_Measurement->Data_Analysis Report Report Data_Analysis->Report Generate Report

Caption: Workflow for a this compound field trial.

References

Application Note: Simultaneous Detection of Flufenoxystrobin and its Potential Metabolites by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous detection and quantification of the fungicide Flufenoxystrobin and a primary potential metabolite in various food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, ensuring high recovery and matrix effect reduction. This method is designed to meet the stringent requirements for pesticide residue analysis in food safety and environmental monitoring.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Like other pesticides, this compound can undergo metabolic transformation in plants, soil, and animals. While the parent compound is often the primary residue of concern, monitoring for significant metabolites is crucial for a comprehensive risk assessment. This application note describes a UHPLC-MS/MS method for the simultaneous analysis of this compound and its potential hydrolytic metabolite, this compound acid, which is inferred based on the common degradation pathways of similar strobilurin fungicides.

Experimental

Materials and Reagents
  • This compound certified reference material (CRM)

  • This compound acid certified reference material (CRM) - Note: As of the writing of this document, a commercial standard for this specific metabolite may not be readily available. The inclusion of this analyte is for methodological demonstration.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA, C18, and MgSO4)

Sample Preparation (QuEChERS Protocol)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound and its potential metabolites from a food matrix (e.g., fruits, vegetables).

  • Homogenization : A representative 10 g sample of the food matrix is homogenized.

  • Extraction : The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out : QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken for another minute.

  • Centrifugation : The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup : An aliquot of the supernatant is transferred to a d-SPE cleanup tube containing primary secondary amine (PSA) and C18 sorbents. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract : The resulting supernatant is filtered through a 0.22 µm filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.

Table 1: UHPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

Table 3: MS/MS Parameters (Multiple Reaction Monitoring - MRM)

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy 1 (eV) Product Ion 2 (m/z) Collision Energy 2 (eV)
This compound401.1181.120207.115
This compound acid387.1167.122193.118

Note: The MRM transitions for this compound acid are hypothetical and would require experimental optimization with a certified standard.

Results and Discussion

This UHPLC-MS/MS method provides excellent sensitivity and selectivity for the detection of this compound. The chromatographic separation and MS/MS detection parameters are optimized to minimize matrix interference and ensure accurate quantification.

Table 4: Method Performance Data (Example)

Analyte LOD (µg/kg) LOQ (µg/kg) Linearity (R²) Recovery (%) RSD (%)
This compound0.10.5>0.99585-105<10
This compound acid0.21.0>0.99580-110<15

Note: This data is illustrative and actual performance may vary depending on the matrix and instrumentation.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (10g sample) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Salting_Out 3. Salting Out (QuEChERS salts) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE_Cleanup 5. Dispersive SPE (PSA, C18) Centrifugation1->dSPE_Cleanup Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Filtration 7. Filtration Centrifugation2->Filtration UHPLC_MSMS UHPLC-MS/MS Analysis Filtration->UHPLC_MSMS Data_Processing Data Processing & Quantification UHPLC_MSMS->Data_Processing

Experimental Workflow for this compound Analysis.

logical_relationship This compound This compound (Parent Compound) Metabolism Metabolism (Hydrolysis) This compound->Metabolism Analysis Simultaneous UHPLC-MS/MS Detection This compound->Analysis Metabolite This compound Acid (Potential Metabolite) Metabolism->Metabolite Metabolite->Analysis Residue_Definition Total Residue Assessment Analysis->Residue_Definition

Logical Relationship of Analyte Detection.

Conclusion

The described UHPLC-MS/MS method provides a reliable and sensitive approach for the simultaneous detection and quantification of this compound and its potential metabolites in food matrices. The use of a QuEChERS-based sample preparation protocol ensures high-throughput and accurate results. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, aiding in the enforcement of food safety regulations and contributing to consumer protection. Further research is warranted to identify and confirm the major metabolites of this compound in various matrices to refine the residue definition for regulatory purposes.

References

Application Notes and Protocols for Flufenoxystrobin Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of the fungicide Flufenoxystrobin in soil and water matrices. The protocols are designed to offer robust and reliable results for environmental monitoring and research purposes.

Analysis of this compound in Soil using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that offers high recovery and efficiency for pesticide analysis in complex matrices like soil.[1][2] This protocol outlines a modified QuEChERS procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound.

Experimental Protocol

1. Sample Pre-treatment:

  • Air-dry the soil sample at room temperature and sieve it through a 2 mm mesh to remove large debris.

  • For dry soil, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube and add 10 mL of deionized water. Vortex for 1 minute and allow it to hydrate (B1144303) for 30 minutes. For moist soil, the hydration step can be omitted.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the soil sample in the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake it vigorously for 1 minute to ensure proper mixing and prevent the agglomeration of salts.[1]

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.[3]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common composition for soil analysis is 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent.

  • Vortex the d-SPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge at high speed (e.g., ≥8000 rpm) for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS.

Quantitative Data Summary
ParameterTypical ValueReference
Recovery70-120%[3]
Relative Standard Deviation (RSD)≤ 20%[3]
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg
Limit of Detection (LOD)0.005 - 0.02 mg/kg

Analysis of this compound in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

Solid-Phase Extraction (SPE) is a highly effective technique for the extraction and pre-concentration of pesticides from aqueous samples.[3] This protocol details an SPE method for the analysis of this compound in water, followed by LC-MS/MS detection.

Experimental Protocol

1. Sample Pre-treatment:

  • Collect water samples in clean glass bottles.

  • Filter the water sample through a 0.45 µm filter to remove any suspended particulate matter.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

3. Elution:

  • Elute the retained this compound from the cartridge with 6 mL of acetonitrile.

  • Collect the eluate in a clean collection tube.

4. Final Extract Preparation and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., acetonitrile/water, 50:50, v/v).

  • Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Similar to the soil analysis, specific validation data for this compound in water is limited in the provided search results. The following table provides typical performance data for pesticide analysis in water using SPE, which can serve as a reference for method validation.

ParameterTypical ValueReference
Recovery80-115%[4]
Relative Standard Deviation (RSD)≤ 15%[4]
Limit of Quantification (LOQ)0.01 - 0.1 µg/L[5]
Limit of Detection (LOD)0.005 - 0.05 µg/L[5]

Visualized Experimental Workflows

To further clarify the sample preparation procedures, the following diagrams illustrate the experimental workflows for both soil and water analysis.

Soil_Sample_Preparation cluster_soil Soil Sample Preparation Workflow (QuEChERS) soil_sample 1. Soil Sample (10 g homogenized) add_water 2. Add Water (if dry) & Hydrate soil_sample->add_water add_acetonitrile 3. Add Acetonitrile (10 mL) add_water->add_acetonitrile add_salts 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) add_acetonitrile->add_salts shake 5. Shake Vigorously (1 min) add_salts->shake centrifuge1 6. Centrifuge (≥4000 rpm, 5 min) shake->centrifuge1 supernatant 7. Collect Supernatant (1 mL) centrifuge1->supernatant dspe 8. d-SPE Cleanup (MgSO4, PSA, C18) supernatant->dspe vortex 9. Vortex (1 min) dspe->vortex centrifuge2 10. Centrifuge (≥8000 rpm, 5 min) vortex->centrifuge2 filter 11. Filter (0.22 µm) centrifuge2->filter lcms 12. LC-MS/MS Analysis filter->lcms

Caption: Workflow for this compound analysis in soil.

Water_Sample_Preparation cluster_water Water Sample Preparation Workflow (SPE) water_sample 1. Water Sample (100 mL, filtered) spe_conditioning 2. SPE Cartridge Conditioning (Methanol, Water) sample_loading 3. Sample Loading (~5 mL/min) spe_conditioning->sample_loading washing 4. Washing (Deionized Water) sample_loading->washing drying 5. Drying (Nitrogen stream) washing->drying elution 6. Elution (Acetonitrile) drying->elution evaporation 7. Evaporation (to dryness) elution->evaporation reconstitution 8. Reconstitution (Acetonitrile/Water) evaporation->reconstitution filter 9. Filter (0.22 µm) reconstitution->filter lcms 10. LC-MS/MS Analysis filter->lcms

Caption: Workflow for this compound analysis in water.

References

Application Notes and Protocols for Flufenoxystrobin Extraction in Produce using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the extraction of the fungicide Flufenoxystrobin from various produce matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The provided protocols are based on established multi-residue methods and best practices for strobilurin fungicides.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on fruits and vegetables.[1] Its widespread use necessitates robust and efficient analytical methods for monitoring its residues in agricultural commodities to ensure food safety and compliance with regulatory limits. The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[2][3][4][5] This application note details the use of the QuEChERS method for the extraction and cleanup of this compound residues in produce prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the QuEChERS Method

The QuEChERS method involves two main steps:

  • Extraction: A homogenized sample is extracted with acetonitrile (B52724) in the presence of high-salt concentrations. The salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), induce phase separation between the aqueous sample matrix and the acetonitrile layer, partitioning the pesticides into the organic solvent.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a small amount of sorbent material to remove interfering matrix components such as organic acids, sugars, lipids, and pigments. The choice of sorbent depends on the matrix composition.

Experimental Protocols

Two common QuEChERS protocols are the original unbuffered method and the buffered methods (AOAC 2007.01 and EN 15662). The choice of method may depend on the specific produce matrix and the stability of the target analyte. For general purposes, the EN 15662 buffered method is recommended for a wide range of fruits and vegetables.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, C18 sorbent, graphitized carbon black (GCB). All reagents should be of analytical grade.

  • Equipment: Homogenizer/blender, centrifuge (capable of ≥4000 rpm), vortex mixer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, analytical balance, volumetric flasks, and pipettes.

Sample Preparation
  • Chop or dice the produce sample to a manageable size.

  • Homogenize a representative portion of the sample using a high-speed blender to achieve a uniform consistency. For low-moisture commodities, it may be necessary to add a specific amount of water prior to homogenization.[4]

Extraction Protocol (Based on EN 15662)
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the EN 15662 extraction salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[3][4]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The choice of dSPE sorbent is critical for removing matrix interferences without compromising the recovery of this compound. As a strobilurin fungicide, this compound is a relatively non-polar compound. The following dSPE cleanup mixtures are recommended for different types of produce:

  • General Fruits and Vegetables (low in fat and pigments):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.[3]

  • Fruits and Vegetables with High Pigment Content (e.g., spinach, berries):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5-15 mg GCB. Note: GCB can potentially adsorb planar pesticides like some strobilurins; therefore, the amount should be minimized and validated.

  • Produce with High Fat Content (e.g., avocado):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 25-50 mg C18.

Cleanup Procedure:

  • Add the appropriate dSPE sorbent mixture to a clean centrifuge tube.

  • Add the acetonitrile extract.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is the cleaned extract, ready for LC-MS/MS analysis. It may be necessary to filter the extract through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize typical performance data for the QuEChERS method in the analysis of strobilurin fungicides in various produce. Note: This data is representative and method validation should be performed for this compound in each specific matrix of interest.

Table 1: Typical Recovery and Precision Data for Strobilurin Fungicides in Produce using QuEChERS

Produce MatrixFortification Level (ng/g)Typical Recovery (%)Typical Relative Standard Deviation (RSD, %)
Grapes10 - 10085 - 115< 15
Tomatoes10 - 10080 - 110< 15
Spinach10 - 10075 - 105< 20
Oranges10 - 10070 - 110< 20
Strawberries10 - 10080 - 115< 15

Data is compiled from various multi-residue studies and represents typical performance for strobilurin fungicides.

Table 2: Typical Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ) for Strobilurin Fungicides

Analytical MethodLinearity (r²)Typical LOD (µg/kg)Typical LOQ (µg/kg)
LC-MS/MS> 0.990.1 - 1.00.5 - 5.0

Values are dependent on the specific instrument and method conditions. Validation is required to establish these parameters for this compound.

Visualization

QuEChERS Workflow for this compound Extraction

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample Produce Sample Homogenize Homogenize Sample->Homogenize Homogenized_Sample 10g Homogenized Sample Homogenize->Homogenized_Sample Add_ACN Add 10 mL Acetonitrile Homogenized_Sample->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add EN 15662 Salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Extract Acetonitrile Extract Centrifuge1->Extract Take_Aliquot Take 1 mL Aliquot Extract->Take_Aliquot Add_dSPE Add dSPE Sorbents (e.g., 150mg MgSO₄ + 25mg PSA) Take_Aliquot->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (2-5 min) Vortex->Centrifuge2 Clean_Extract Clean Extract Centrifuge2->Clean_Extract Analysis LC-MS/MS Analysis Clean_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction in produce.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues in a variety of fruit and vegetable matrices. The EN 15662 protocol is a suitable starting point for method development. The selection of appropriate dSPE sorbents based on the matrix composition is crucial for achieving accurate and precise results. While representative data for similar strobilurin fungicides is provided, it is essential to perform in-house validation for this compound in each specific produce matrix to ensure the method meets the required performance criteria for routine monitoring.

References

Application Notes and Protocols for In Vitro Antifungal Activity Assay of Flufenoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antifungal activity of Flufenoxystrobin, a broad-spectrum strobilurin fungicide. This document outlines the compound's mechanism of action, detailed protocols for antifungal susceptibility testing, and a framework for data presentation.

Introduction to this compound

This compound is a synthetic fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[1][2][3] This disruption of the electron transport chain effectively halts ATP production, leading to the inhibition of fungal growth and development.[2] this compound is effective against a variety of fungal pathogens, including those responsible for downy mildew, blight, powdery mildew, and rice blast.[1][3]

Quantitative Data on Antifungal Activity

While specific quantitative data for this compound against a wide range of fungal species is not extensively available in publicly accessible literature, the following table provides representative data for other strobilurin fungicides, such as azoxystrobin (B1666510) and pyraclostrobin. This data, presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values, serves as a reference for the expected potency of this class of compounds.

Fungal SpeciesStrobilurin FungicideMethodEndpointConcentration Range (µg/mL)
Alternaria alternataAzoxystrobinBroth MicrodilutionEC501.48 - 2.70
Aspergillus fumigatusAzoxystrobinNot specifiedMIC0.06 - 32
Fusarium fujikuroiAzoxystrobinNot specifiedEC50 (mycelial growth)Mean: 0.822 ± 0.285
Fusarium oxysporumAzoxystrobinMycelium Growth RateEC5035.089
Fusarium oxysporumPyraclostrobinSpore GerminationEC500.249
Pyrenophora teres f. teresPyraclostrobinMicrotiter Plate BioassayEC500.024
Pyrenophora tritici-repentisPyraclostrobinMicrotiter Plate BioassayEC500.015

Experimental Protocols

Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is a standardized technique for determining the MIC of an antifungal agent against filamentous fungi.[4][5]

a. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Potato Dextrose Agar (B569324) (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

b. Preparation of Antifungal Stock Solution:

  • Prepare a primary stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial dilutions in DMSO to create working stock solutions.

c. Inoculum Preparation:

  • Grow fungal isolates on PDA plates at an appropriate temperature until sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted suspension in RPMI-1640 medium to achieve the final inoculum concentration (e.g., 0.4-5 x 10^4 CFU/mL).

d. Broth Microdilution Procedure:

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the highest concentration of this compound working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension.

  • Seal the plates and incubate at the optimal temperature for the test fungus for 48-72 hours.

e. Determination of MIC:

The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Agar Dilution Method

This method is an alternative to broth microdilution for determining antifungal susceptibility.[6][7]

a. Materials:

  • This compound

  • DMSO

  • RPMI-1640 agar medium

  • Sterile petri dishes

  • Fungal isolates

  • Sterile saline (0.85%)

b. Procedure:

  • Prepare a series of RPMI-1640 agar plates containing two-fold dilutions of this compound. A drug-free plate serves as a growth control.

  • Prepare a fungal inoculum as described in the broth microdilution protocol.

  • Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate.

  • Incubate the plates at the optimal temperature for the test fungus until growth is clearly visible on the control plate.

c. Determination of MIC:

The MIC is the lowest concentration of this compound that prevents visible growth of the fungal isolate on the agar.

Visualizations

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound Inhibition X This compound->Inhibition Inhibition->ComplexIII

Caption: Mechanism of action of this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_fungus Prepare Fungal Inoculum add_inoculum Inoculate Plate with Fungal Suspension prep_fungus->add_inoculum prep_drug Prepare this compound Serial Dilutions add_drug Add Drug Dilutions to Plate prep_drug->add_drug dispense_medium Dispense Medium to 96-Well Plate dispense_medium->add_drug add_drug->add_inoculum incubate Incubate Plate (48-72h) add_inoculum->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Broth microdilution workflow.

References

Field Efficacy Trials Protocol for Flufenoxystrobin: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxystrobin is a broad-spectrum fungicide belonging to the strobilurin group.[1] Its mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (QoI) site of the cytochrome bc1 complex.[1][2] This mechanism disrupts the energy supply of fungal pathogens, leading to their death. This compound is effective against a range of fungal diseases, including downy mildew, powdery mildew, blight, and rice blast.[1][3]

These application notes provide a detailed protocol for conducting field efficacy trials to evaluate the performance of this compound against key fungal pathogens. The protocol outlines the experimental design, application procedures, data collection methods, and data analysis to ensure the generation of robust and reliable results for regulatory approval and product development.

Experimental Protocols

Objective Definition

The primary objective of the field trial must be clearly defined before commencement.[4][5] This could include:

  • Determining the minimum effective dose of this compound for controlling a specific target disease.

  • Comparing the efficacy of this compound with commercial standard fungicides.

  • Assessing the phytotoxicity of this compound on the target crop.

  • Evaluating the impact of this compound on crop yield and quality.

Site Selection and Experimental Design
  • Site Selection: Choose a trial site with a history of the target disease and uniform soil type, topography, and drainage to minimize variability.[6]

  • Experimental Design: The Randomized Complete Block Design (RCBD) is the most commonly used and recommended design for agricultural field research.[4][6] This design helps to account for field variability.[4]

    • Treatments: Include a range of this compound application rates, an untreated control, and a commercial standard fungicide for comparison.

    • Replication: Each treatment should be replicated at least four times to ensure statistical robustness.[6][7]

    • Randomization: Treatments within each block should be randomly assigned to plots to minimize bias.[4][5]

    • Plot Size: Plots should be large enough to allow for accurate application and assessment while minimizing edge effects.[5] A typical plot size might be 3m x 5m.

Treatment Application
  • Application Timing: Applications should be made preventatively or at the first sign of disease, as per the recommended usage for strobilurin fungicides. The timing and frequency of applications will depend on the target disease and local conditions.

  • Application Equipment: Use calibrated spray equipment to ensure accurate and uniform application of the treatments.

  • Application Volume: The spray volume should be sufficient to ensure thorough coverage of the plant canopy.

Data Collection

Data should be collected at regular intervals throughout the trial. Key data points to collect include:

  • Disease Severity: Assess the percentage of plant tissue affected by the disease using a standardized disease rating scale. Assessments should be made on a representative sample of plants within each plot.

  • Phytotoxicity: Visually assess the crop for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting, using a rating scale.

  • Crop Yield: At the end of the trial, harvest the crop from each plot and measure the yield.

  • Crop Quality: Assess any relevant quality parameters, such as fruit size, color, or presence of blemishes.

Statistical Analysis

The collected data should be subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between treatments. Efficacy can be calculated using the following formula:

Efficacy (%) = [1 – (Disease Severity in Treated Plot / Disease Severity in Control Plot)] × 100 [5]

Data Presentation

Table 1: Example Treatment List for this compound Field Efficacy Trial
Treatment No.Treatment DescriptionApplication Rate (g a.i./ha)
T1Untreated Control0
T2This compound75
T3This compound100
T4This compound125
T5Commercial Standard (e.g., Azoxystrobin)Manufacturer's Recommended Rate

Note: Specific application rates for this compound should be determined from manufacturer recommendations or preliminary dose-ranging studies.

Table 2: Disease Severity Rating Scale for Downy Mildew (0-9 Scale)
Rating% Leaf Area AffectedDescription
00No visible symptoms
11-10Few, small, scattered lesions
211-20Lesions more numerous and slightly larger
321-30Lesions coalescing on lower leaves
431-40Significant lesion development on lower and mid-canopy
541-50Extensive lesion development and some defoliation in lower canopy
651-60Severe lesion development throughout the plant, significant defoliation
761-70Majority of leaves severely affected, heavy defoliation
871-80Most leaves dead or dying
981-100Plant is dead or near death

Source: Adapted from various disease assessment scales.[8]

Table 3: Disease Severity Rating Scale for Powdery Mildew (0-5 Scale)
Rating% Leaf Area AffectedDescription
00No visible symptoms
11-5Small, scattered powdery mildew colonies
26-20Colonies more numerous and covering a larger leaf area
321-40Significant portion of the leaf surface covered with mildew
441-70Extensive mildew growth, some leaf yellowing and curling
5>70Leaves completely covered, significant necrosis and defoliation

Source: Adapted from Mayee and Datar (1986).[1]

Table 4: Phytotoxicity Rating Scale (0-9 Scale)
Rating% Plant InjuryDescription
00No visible injury
11-2Very slight discoloration or stunting
23-5Slight discoloration or stunting
36-10Some noticeable discoloration, stunting, or stand reduction
411-20Moderate injury, plants obviously stunted
521-40Significant injury, stand reduction is apparent
641-60Severe injury, plants are dying
761-80Very severe injury, most plants are dying
881-99Only a few plants alive
9100All plants are dead

Source: Adapted from various phytotoxicity rating scales.

Mandatory Visualizations

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting objective Define Trial Objectives site_selection Select Uniform Trial Site objective->site_selection exp_design Design Experiment (RCBD) site_selection->exp_design plot_layout Establish & Mark Plots exp_design->plot_layout treatment_prep Prepare this compound Treatments plot_layout->treatment_prep application Apply Treatments at Key Timings treatment_prep->application data_collection Collect Data (Disease, Phytotoxicity, etc.) application->data_collection data_entry Enter & Verify Data data_collection->data_entry stat_analysis Perform Statistical Analysis (ANOVA) data_entry->stat_analysis efficacy_calc Calculate Fungicide Efficacy stat_analysis->efficacy_calc reporting Generate Final Report & Conclusions efficacy_calc->reporting G cluster_fungus Fungal Cell cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_III Complex III (Cytochrome bc1) Qo_site Qo Site Qi_site Qi Site Cytochrome_c Cytochrome c Qo_site->Cytochrome_c Electron Transfer BLOCKED ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->Qo_site Binds to & Blocks

References

Troubleshooting & Optimization

Technical Support Center: Investigating Flufenoxystrobin Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on flufenoxystrobin resistance in Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Botrytis cinerea?

A1: Resistance to this compound, a Quinone outside Inhibitor (QoI) fungicide, in Botrytis cinerea primarily arises from two established mechanisms:

  • Target-site mutation: The most common mechanism is a point mutation in the cytochrome b gene (cytb), which is the molecular target of QoI fungicides. The G143A substitution (glycine to alanine (B10760859) at position 143) is a well-documented mutation that confers high levels of resistance. This mutation prevents the fungicide from effectively binding to its target, thus allowing mitochondrial respiration to continue even in the presence of the inhibitor.[1][2][3][4][5]

  • Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to multidrug resistance (MDR), which includes resistance to this compound.[6][7][8] These transporters act as cellular pumps, actively removing the fungicide from the fungal cells, thereby reducing its intracellular concentration to sub-lethal levels.[6][9] Key transporters implicated in MDR in B. cinerea include BcatrB, BcatrD, and BcatrK.[6][7]

Q2: How can I determine if my Botrytis cinerea isolates are resistant to this compound?

A2: You can determine the resistance profile of your isolates through in vitro fungicide sensitivity assays. A common method is the conidial germination assay on fungicide-amended agar (B569324) plates. This involves exposing conidia to a range of this compound concentrations and determining the Effective Concentration to inhibit 50% of germination or mycelial growth (EC50).[10][11] Isolates with significantly higher EC50 values compared to a known sensitive (wild-type) strain are considered resistant.

Q3: My this compound-resistant isolates do not have the G143A mutation in the cytb gene. What other mechanisms could be involved?

A3: If the G143A mutation is absent, consider the following possibilities:

  • Alternative cytb mutations: While less common, other mutations in the cytochrome b gene could potentially confer resistance. Sequencing the entire cytb gene is recommended.

  • Overexpression of efflux pumps: The isolates may be exhibiting multidrug resistance (MDR) due to the overexpression of ABC or MFS transporters.[6][8][12][13][14] You can investigate this by quantifying the expression levels of known MDR-related transporter genes (e.g., BcatrB, BcatrD, BcatrK) using quantitative real-time PCR (qRT-PCR).

  • Other uncharacterized mechanisms: Fungal resistance can be complex, and novel mechanisms may exist.[1]

Q4: What is the role of the transcription factor Mrr1 in this compound resistance?

A4: The transcription factor Mrr1 plays a crucial role in regulating the expression of the ABC transporter BcatrB.[7] Gain-of-function mutations in the mrr1 gene can lead to the constitutive overexpression of BcatrB, resulting in a multidrug resistance phenotype that can include resistance to this compound.[7][13]

Troubleshooting Guides

Problem 1: Inconsistent EC50 values in fungicide sensitivity assays.
Possible Cause Troubleshooting Step
Inconsistent conidial age or concentration Always use freshly harvested conidia from cultures of the same age. Standardize the conidial concentration using a hemocytometer before plating.[10]
Uneven fungicide distribution in media Ensure the fungicide stock solution is thoroughly mixed with the molten agar before pouring plates. Allow plates to solidify on a level surface.
Solvent effects If using a solvent like DMSO to dissolve the fungicide, ensure the final concentration in the media is consistent across all plates, including the control, and is non-toxic to the fungus.[7]
Incubation conditions Maintain consistent temperature and light conditions during incubation, as these can affect fungal growth.[15]
Problem 2: Failure to amplify the cytb gene using PCR.
Possible Cause Troubleshooting Step
Poor DNA quality Use a standardized DNA extraction protocol and assess DNA quality and quantity using a spectrophotometer or gel electrophoresis.
PCR inhibitors Ensure the final DNA extract is free of PCR inhibitors from the fungal culture or extraction reagents. Consider a DNA cleanup step if necessary.
Primer issues Verify the primer sequences and annealing temperature. Design new primers targeting a different region of the cytb gene if necessary.
PCR cycling conditions Optimize the annealing temperature and extension time in the PCR program.
Problem 3: No significant overexpression of known MDR transporter genes in resistant isolates.
Possible Cause Troubleshooting Step
RNA degradation Use an appropriate RNA extraction method for fungi and handle RNA in an RNase-free environment. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Poor cDNA synthesis Ensure the reverse transcription reaction is optimized. Use high-quality reverse transcriptase and primers.
Suboptimal qPCR primers or probes Design and validate qPCR primers for efficiency and specificity.
Involvement of other transporter genes The resistance may be mediated by other, uncharacterized transporter genes. Consider a transcriptomic approach (RNA-seq) to identify differentially expressed genes between resistant and sensitive isolates.[13]

Quantitative Data Summary

Table 1: Example EC50 Values for Fungicides in Botrytis cinerea

FungicideResistance PhenotypeEC50 (µg/mL)Reference
FludioxonilSensitive0.026[10]
AzoxystrobinSensitive0.087[10]
BoscalidSensitive0.069[10]
PyraclostrobinSensitive0.013[10]
CarbendazimSensitive0.89[16]
CarbendazimModerately Resistant1.07 - 2.63[16]
CarbendazimResistant3.82[16]

Table 2: Resistance Factors (RFs) for B. cinerea Mutants Overexpressing ABC Transporters

FungicideOverexpressed GeneResistance Factor (RF)Reference
AzoxystrobinBcatrK1.9 - 6.2[7]
FludioxonilBcatrK1.9 - 6.2[7]
DifenoconazoleBcatrK1.9 - 6.2[7]

RF = EC50 of the resistant mutant / EC50 of the parental strain.[7]

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Conidial Germination Assay
  • Prepare Fungicide Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[7]

  • Prepare Fungicide-Amended Agar: Autoclave your desired growth medium (e.g., Potato Dextrose Agar - PDA). Cool the agar to approximately 50-55°C. Add the appropriate volume of the fungicide stock solution to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.[7] Pour the amended agar into petri dishes.

  • Prepare Conidial Suspension: Harvest conidia from 10-14 day old cultures of B. cinerea in sterile water. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.[10]

  • Inoculation: Spot 10 µL of the conidial suspension onto the center of each fungicide-amended and control plate.[10]

  • Incubation: Incubate the plates at 20-22°C in the dark for 12-16 hours.[15]

  • Data Collection: Using a microscope, examine at least 100 conidia per plate and determine the percentage of germinated conidia. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of inhibition of germination for each fungicide concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Molecular Identification of the G143A Mutation in the cytb Gene
  • DNA Extraction: Extract genomic DNA from mycelia of the B. cinerea isolates grown in liquid or on solid media.[15] Use a commercial fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification: Amplify a fragment of the cytb gene containing codon 143 using specific primers.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a wild-type cytb sequence from a known sensitive B. cinerea strain to identify any nucleotide changes at codon 143. The GGT to GCT substitution indicates the G143A mutation.[4][5]

Visualizations

Resistance_Mechanisms cluster_target Target-Site Modification cluster_efflux Efflux Pump Overexpression CytB Cytochrome b (cytb gene) G143A G143A Mutation CytB->G143A Point Mutation Resistance Fungicide Resistance G143A->Resistance Leads to ABC ABC Transporters (e.g., BcatrB) Overexpression Increased Expression ABC->Overexpression MFS MFS Transporters MFS->Overexpression Overexpression->Resistance Contributes to This compound This compound This compound->CytB Inhibits

Caption: Overview of this compound resistance mechanisms in Botrytis cinerea.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_expression Gene Expression Analysis Isolation Isolate B. cinerea from field SensitivityAssay Fungicide Sensitivity Assay (EC50) Isolation->SensitivityAssay DNA_Extraction Genomic DNA Extraction SensitivityAssay->DNA_Extraction Select Resistant/Sensitive Isolates RNA_Extraction RNA Extraction SensitivityAssay->RNA_Extraction Select Resistant/Sensitive Isolates PCR PCR Amplification of cytb DNA_Extraction->PCR Sequencing Sequencing PCR->Sequencing MutationAnalysis Sequence Analysis for G143A Sequencing->MutationAnalysis qRT_PCR qRT-PCR for Transporter Genes RNA_Extraction->qRT_PCR ExpressionLevel Determine Relative Expression qRT_PCR->ExpressionLevel

Caption: Experimental workflow for investigating this compound resistance.

Signaling_Pathway Fungicide Fungicide/Xenobiotic Stress Mrr1_inactive Mrr1 (inactive) Fungicide->Mrr1_inactive Induces activation Mrr1_active Mrr1 (active) Mrr1_inactive->Mrr1_active Promoter BcatrB Promoter Mrr1_active->Promoter Binds to BcatrB_gene BcatrB gene Promoter->BcatrB_gene Initiates transcription BcatrB_protein BcatrB Protein (ABC Transporter) BcatrB_gene->BcatrB_protein Translation Efflux Fungicide Efflux BcatrB_protein->Efflux Mediates

Caption: Simplified signaling pathway for Mrr1-mediated BcatrB overexpression.

References

Technical Support Center: Overcoming Flufenoxystrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing flufenoxystrobin resistance in fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound and other QoI fungicides?

A1: The primary mechanism of resistance to Quinone outside Inhibitor (QoI) fungicides, such as this compound, is the development of point mutations in the cytochrome b gene (CYTB).[1][2][3] This gene encodes a key protein in the mitochondrial respiratory chain, which is the target of the fungicide.[4] Specific mutations, such as G143A, G143S, F129L, and G137R, can alter the fungicide's binding site, drastically reducing its efficacy.[1][3][5] The G143A mutation, in particular, is known to confer a high level of resistance.[3][5]

Q2: How can I determine if my fungal isolates are resistant to this compound?

A2: You can determine resistance through two main approaches:

  • Phenotypic Testing: This involves calculating the Effective Concentration (EC50) or Minimum Inhibitory Concentration (MIC) value, which is the concentration of the fungicide that inhibits 50% of fungal growth.[6] This is typically done using in vitro methods like agar (B569324) dilution or broth microdilution assays.[7][8] A significant increase in the EC50 value compared to a known sensitive (baseline) isolate indicates resistance.[9]

  • Genotypic Testing: This molecular approach identifies specific resistance-conferring mutations in the cytochrome b gene.[10] Methods like PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) or direct DNA sequencing can rapidly detect known mutations like G143A.[3][10]

Q3: What are the main strategies for managing or overcoming this compound resistance in the lab and field?

A3: The core principle of resistance management is to reduce selection pressure.[11] Key strategies include:

  • Fungicide Rotation: Avoid consecutive applications of fungicides with the same mode of action (FRAC Group 11).[12][13][14] Alternate with fungicides from different FRAC groups.[13][14]

  • Fungicide Mixtures: Use tank-mixes or pre-formulated mixtures of this compound with a fungicide that has a different mode of action (e.g., a multi-site inhibitor).[11][12] This ensures that individuals resistant to one active ingredient are controlled by the other.[11]

  • Integrated Disease Management (IDM): Combine chemical control with non-chemical methods, such as using disease-resistant crop varieties and implementing cultural practices that minimize disease inoculum.[11][15]

  • Preventative Applications: Apply fungicides before the pathogen population becomes large and established, which reduces the probability of selecting for resistant individuals.[15][16]

Q4: Are there alternative fungicides to use against this compound-resistant isolates?

A4: Yes. Since resistance to QoI fungicides is highly specific, isolates with mutations like G143A often remain sensitive to fungicides with different modes of action.[1] Effective alternatives can include:

  • Demethylation Inhibitors (DMIs, FRAC Group 3)

  • Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7)

  • Anilinopyrimidines (APs, FRAC Group 9)

  • Multi-site contact fungicides like chlorothalonil (B1668833) or mancozeb (B1675947) (FRAC Groups M5 and M3), which have a very low risk of resistance.[14][17]

It is crucial to check for cross-resistance patterns. While positive cross-resistance is common among QoI fungicides (e.g., between trifloxystrobin (B1683241) and azoxystrobin), it is generally not observed with fungicides from different groups.[1]

Troubleshooting Guides

Issue 1: My EC50 values are inconsistent or not reproducible in mycelial growth assays.

  • Possible Cause: The fungal isolate may be utilizing the Alternative Oxidase (AOX) pathway for respiration. The AOX pathway bypasses the cytochrome bc1 complex, the target of this compound, allowing the fungus to continue growing even in the presence of the fungicide. This can lead to inaccurate and artificially high EC50 values.

  • Troubleshooting Steps:

    • Incorporate an AOX Inhibitor: Add a specific inhibitor of the AOX pathway, such as salicylhydroxamic acid (SHAM), to the growth medium along with the fungicide. This forces respiration through the cytochrome pathway, providing a more accurate measure of the fungicide's true inhibitory effect.

    • Switch Assay Type: Change from a mycelial growth assay to a conidial germination or germ tube elongation assay.[5][8] These early developmental stages are often more sensitive to respiratory inhibitors and less influenced by the AOX pathway, yielding more consistent results.[5]

Issue 2: I've sequenced the cytochrome b gene but haven't found any of the common mutations (e.g., G143A, F129L). However, my isolates are clearly resistant in phenotypic assays.

  • Possible Cause: Resistance may be due to mechanisms other than target-site modification.

  • Troubleshooting Steps:

    • Investigate Efflux Pumps: Fungi can develop resistance by actively pumping the fungicide out of the cell using efflux transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS).[18][19] This can lead to multi-drug resistance (MDR).[2]

    • Test for Metabolic Detoxification: The fungus might be metabolizing the fungicide into a non-toxic compound. This can be investigated using synergists—chemicals that inhibit detoxification enzymes like cytochrome P450s.[20][21] If applying a synergist like piperonyl butoxide (PBO) restores sensitivity to this compound, it suggests metabolic resistance.[21]

    • Check for Target Gene Overexpression: Although less common for QoIs, some fungi can overexpress the target gene (CYTB), producing more of the target protein and requiring a higher concentration of the fungicide for inhibition.[22][23] This can be assessed using quantitative PCR (qPCR) to measure gene expression levels.

Data Presentation

Table 1: Example EC50 Values for this compound Against Sensitive and Resistant Fungal Isolates

Isolate TypeFungal SpeciesMutation in CYTBMean EC50 (µg/mL)Resistance Factor (RF)*Reference
Baseline (Sensitive)Colletotrichum scovilleiNone (Wild Type)0.23281.0[24]
Resistant MutantColletotrichum scovilleiS207L9.54 - 17.1541 - 74[24]
Resistant MutantColletotrichum scovilleiA37V40.72 - 64.26175 - 276[24]
Baseline (Sensitive)Magnaporthe oryzaeNone (Wild Type)0.0241.0[1]
Resistant MutantMagnaporthe oryzaeG137R/M296V~21.6~900[1]
Resistant MutantMagnaporthe oryzaeG143S55.08 - 171.492295 - 13200[1]

*Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of the sensitive (baseline) isolate.

Experimental Protocols

Protocol 1: Determination of EC50 by Agar Dilution Method

  • Preparation: Prepare potato dextrose agar (PDA) or a suitable medium for your fungus. Autoclave and cool to 50-55°C.

  • Fungicide Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Serial Dilutions: Create a series of fungicide concentrations. Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control must be included.

  • Plating: Pour the fungicide-amended agar into petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the leading edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Measurement: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent control for each concentration. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Molecular Detection of G143A Mutation by PCR-RFLP

  • DNA Extraction: Extract genomic DNA from the fungal isolate using a standard protocol (e.g., CTAB method or a commercial kit).

  • PCR Amplification: Amplify the region of the CYTB gene containing the G143 codon using specific primers.

  • Restriction Digest: The G143A mutation (GGT to GCT) creates a recognition site for the restriction enzyme SatI (or Fnu4HI). Digest the PCR product with this enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose (B213101) gel.

  • Analysis:

    • Resistant Isolate (G143A): The PCR product will be cut by the enzyme, resulting in two smaller bands.

    • Sensitive Isolate (Wild Type): The PCR product will remain uncut, showing a single, larger band.

Visualizations

Fungicide_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_FungicideAction Mechanism of Action & Resistance ComplexIII Complex III (bc1) Qo Qi CytC Cytochrome c ComplexIII->CytC e- ATP ATP Synthesis (Energy Production) ComplexIII:qoin->ATP Blocked ComplexIV Complex IV ComplexIV->ATP Drives CytC->ComplexIV e- This compound This compound (QoI Fungicide) This compound->ComplexIII:qoin Binds & Blocks Electron Transfer Resistance Resistance (G143A Mutation) Resistance->this compound Prevents Binding

Caption: Mode of action of this compound and the G143A resistance mechanism.

Resistance_Detection_Workflow Start Fungicide Control Failure Observed in Lab/Field Isolate Isolate Fungus from Infected Tissue Start->Isolate Phenotype Phenotypic Assay (e.g., Agar Dilution) Isolate->Phenotype Genotype Genotypic Assay (DNA Extraction & PCR) Isolate->Genotype Calculate_EC50 Calculate EC50 Value Phenotype->Calculate_EC50 Compare Compare to Baseline (Sensitive Isolate) Calculate_EC50->Compare Resistant Resistance Confirmed Compare->Resistant EC50 Significantly Higher Sensitive Isolate is Sensitive (Check Other Causes) Compare->Sensitive EC50 Similar Sequence Sequence CYTB Gene or Perform PCR-RFLP Genotype->Sequence Analyze Analyze for Mutations (e.g., G143A) Sequence->Analyze Analyze->Resistant Mutation Detected Other_Mech Investigate Other Mechanisms (Efflux, Metabolism) Analyze->Other_Mech No Target-Site Mutation

Caption: Workflow for detecting and confirming fungicide resistance.

References

Technical Support Center: Environmental Degradation of Flufenoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the environmental degradation analysis of Flufenoxystrobin. This resource is designed for researchers, scientists, and drug development professionals engaged in environmental fate studies of this and similar strobilurin fungicides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Disclaimer: Publicly available data on the specific degradation pathway and metabolites of this compound are limited. Therefore, this guide utilizes data from structurally similar and well-studied strobilurin fungicides, primarily Azoxystrobin and Pyraclostrobin, as a predictive model. This approach provides a scientifically grounded framework for designing and interpreting experiments for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for strobilurin fungicides like this compound in the environment?

A1: Strobilurin fungicides primarily degrade in the environment through three main pathways: hydrolysis, photolysis, and microbial degradation.[1][2] The relative importance of each pathway depends on environmental conditions such as pH, sunlight intensity, temperature, and microbial activity.[1][2]

Q2: What is the expected major metabolite of this compound?

A2: Based on the degradation patterns of other strobilurin fungicides like Azoxystrobin and Trifloxystrobin, the primary metabolic transformation is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid.[1][2][3] Therefore, the acid metabolite of this compound is expected to be a major degradation product in soil and water.

Q3: How persistent is this compound expected to be in the environment?

A3: While specific data for this compound is scarce, strobilurin fungicides generally exhibit variable persistence. For instance, the half-life of Azoxystrobin in soil under aerobic conditions can range from a few weeks to several months.[1] Photodegradation in water can be rapid, with half-lives often on the order of days.[1] The persistence of this compound will be influenced by soil type, organic matter content, and climatic conditions.

Q4: What analytical techniques are most suitable for analyzing this compound and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of strobilurin fungicides and their polar metabolites in environmental matrices.[4] This method offers high sensitivity and selectivity, which is crucial for detecting trace levels in complex samples like soil and water.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of strobilurin fungicide degradation.

Issue 1: Low recovery of this compound or its expected acid metabolite from soil or water samples.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent. A mixture of polar and non-polar solvents (e.g., acetonitrile/water, methanol/water) is often effective. For soil, consider techniques like pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Strong Adsorption to Soil Matrix Adjust the pH of the extraction solvent. For the acid metabolite, a more alkaline pH may improve extraction efficiency. The addition of a chelating agent like EDTA can sometimes help.
Degradation During Sample Preparation Minimize sample processing time and keep samples cool. Use amber vials to protect from light-induced degradation. Check the stability of the analytes in the extraction solvent.
Matrix Effects in LC-MS/MS Dilute the sample extract to reduce matrix suppression or enhancement. Use matrix-matched calibration standards for accurate quantification. Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).

Issue 2: Inconsistent or non-reproducible degradation rates in soil microcosm studies.

Possible Cause Troubleshooting Step
Non-homogenous Soil Thoroughly sieve and mix the soil before starting the experiment to ensure uniformity across all replicates.
Variable Microbial Activity Pre-incubate the soil for a period (e.g., 7-14 days) at the desired temperature and moisture content to allow the microbial community to stabilize.
Fluctuations in Incubation Conditions Use a temperature-controlled incubator and regularly monitor and adjust the soil moisture content. Ensure consistent aeration for aerobic studies.
Inaccurate Application of Test Substance Prepare a stock solution of this compound in a suitable solvent and apply it evenly to the soil. For volatile solvents, allow the solvent to evaporate before starting the incubation.

Quantitative Data Summary

Due to the lack of specific data for this compound, this table summarizes degradation data for the structurally similar strobilurin fungicide, Azoxystrobin, to provide an estimate of expected environmental behavior.

Parameter Matrix Condition Value Reference
DT₅₀ (Half-life) SoilAerobic, Lab (20°C)8 - 12 weeks[1]
DT₅₀ (Half-life) SoilAerobic, Field< 14 days (photodegradation is a key factor)[1]
DT₅₀ (Half-life) WaterPhotolysis (pH 7)~2 days[3]
Hydrolysis WaterpH 5, 7 (25°C)Stable[5]
Hydrolysis DT₅₀ WaterpH 9 (50°C)12.56 days[5]
Major Metabolite Soil & Water-Azoxystrobin Acid (R234886)[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment in determining the environmental fate of this compound, adapted from OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[6][7][8][9][10]

Experiment: Aerobic Soil Degradation of this compound

Objective: To determine the rate of aerobic degradation of this compound in soil and to identify its major transformation products.

Materials:

  • Test soil (characterized for texture, organic carbon content, pH, and microbial biomass)

  • Analytical standard of this compound

  • ¹⁴C-labeled this compound (optional, for metabolite identification and mass balance)

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for CO₂ (e.g., potassium hydroxide (B78521) solution)

  • Extraction solvents (e.g., acetonitrile, water)

  • Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

  • Soil Preparation: Sieve fresh soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at the test temperature (e.g., 20 ± 2°C) for 7-14 days to allow microbial activity to stabilize.

  • Application of Test Substance: Prepare a stock solution of this compound. Apply the solution to the soil to achieve the desired concentration (typically corresponding to the maximum recommended field application rate). For studies with radiolabeled material, a mixture of labeled and unlabeled compound is used.

  • Incubation: Place the treated soil into the incubation vessels. For aerobic conditions, ensure a continuous supply of air. Include traps for CO₂ to monitor mineralization. Incubate the samples in the dark at a constant temperature.

  • Sampling: Collect replicate soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract the soil samples with an appropriate solvent mixture. A two-step extraction with acetonitrile/water followed by a more polar or non-polar solvent may be necessary.

  • Analysis: Analyze the extracts for the concentration of this compound and its potential transformation products using a validated analytical method (e.g., LC-MS/MS). If ¹⁴C-labeled material is used, analyze the CO₂ traps for radioactivity to determine the extent of mineralization.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound in the soil. Identify and quantify the major transformation products.

Visualizations

Degradation Pathway

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Abiotic/Biotic Photolysis Photolysis This compound->Photolysis Abiotic Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Biotic Acid_Metabolite This compound Acid (Major Metabolite) Hydrolysis->Acid_Metabolite Photolysis->Acid_Metabolite Microbial_Degradation->Acid_Metabolite Further_Degradation Further Degradation Products Acid_Metabolite->Further_Degradation Mineralization CO₂ + H₂O Further_Degradation->Mineralization

Caption: Proposed primary degradation pathways of this compound in the environment.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Pre_incubation Soil Pre-incubation Soil_Collection->Pre_incubation Application Application of this compound Pre_incubation->Application Incubation Aerobic Incubation (Dark, 20°C) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT₅₀, Metabolite ID) Analysis->Data_Analysis

Caption: Workflow for an aerobic soil degradation study of this compound.

References

Technical Support Center: Optimizing Flufenoxystrobin Application for Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the application of Flufenoxystrobin for effective disease control in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a broad-spectrum strobilurin fungicide.[1] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.[1] This action blocks electron transfer, thereby halting ATP production and preventing fungal growth and spore germination. It also has some acaricidal (mite-killing) activity.[1]

Q2: What are the primary target diseases for this compound?

This compound is effective against a range of fungal pathogens, including:

  • Downy Mildew[1]

  • Powdery Mildew[1]

  • Rice Blast[1]

  • Various Blight diseases[1]

Q3: What are the key factors to consider for optimizing this compound application timing?

Optimizing application timing is critical for maximizing the efficacy of this compound. Key factors include:

  • Disease Presence and Pressure: Strobilurin fungicides like this compound are most effective when applied preventatively or in the very early stages of disease development, as they excel at inhibiting spore germination.[2]

  • Crop Growth Stage: The susceptibility of a crop to a particular disease often varies with its growth stage. Applications should be timed to protect the crop during its most vulnerable periods.

  • Weather Conditions: Environmental factors such as rainfall, humidity, and temperature significantly influence fungal development and disease pressure. Applications should be scheduled based on forecasts that favor disease outbreak.

  • Fungicide Properties: Strobilurin fungicides are expected to provide approximately 21-28 days of protection.[2] The interval between applications should be planned accordingly to ensure continuous protection.

II. Troubleshooting Guide

Q1: I've applied this compound, but I'm seeing poor disease control. What are the possible reasons?

Several factors can contribute to reduced efficacy:

  • Incorrect Application Timing: Applying the fungicide after the disease is well-established can lead to poor results. Strobilurins have limited curative activity.[2]

  • Fungicide Resistance: The target fungal population may have developed resistance to QoI fungicides. This is a known issue with strobilurins due to their single-site mode of action.

  • Improper Application Technique: Inadequate coverage of the plant canopy can leave parts of the plant unprotected. Ensure proper calibration of spray equipment and sufficient water volume for thorough coverage.

  • Environmental Factors: Heavy rainfall shortly after application can wash off the product before it has been adequately absorbed by the plant.

Q2: I'm observing signs of phytotoxicity on my plants after applying this compound. What are the symptoms and how can I mitigate this?

Symptoms of Phytotoxicity:

While specific data on this compound phytotoxicity is limited, general symptoms for pesticides can include:

  • Chlorosis: Yellowing of leaves.[3][4]

  • Necrosis: Browning or death of plant tissue, appearing as spots or blotches.[4]

  • Leaf Distortion: Curling, crinkling, or cupping of leaves.[3][4]

  • Stunting: Reduced overall plant growth.[3][4]

Mitigation Strategies:

  • Adhere to Recommended Rates: Always use the concentration specified on the product label or in your experimental protocol.

  • Avoid Application to Stressed Plants: Do not apply this compound to plants that are stressed due to drought, extreme temperatures, or other factors, as this can increase their sensitivity.[4]

  • Test on a Small Scale: Before treating a large experimental group, apply the product to a small number of plants to check for any adverse reactions.[3]

  • Check for Tank Mixture Compatibility: If applying this compound with other pesticides or adjuvants, ensure they are compatible. Incompatible mixtures can sometimes lead to phytotoxicity.[3]

Q3: How can I manage the risk of fungicide resistance when using this compound in my experiments?

To delay the development of resistance to this compound, implement the following strategies:

  • Rotate Fungicides: Do not rely solely on this compound. Alternate applications with fungicides that have different modes of action (i.e., from different FRAC groups).

  • Use Tank Mixtures: In some cases, tank-mixing this compound with a multi-site fungicide can be an effective resistance management strategy.

  • Limit the Number of Applications: Avoid excessive use of this compound within a single growing season.

  • Integrate Non-Chemical Control Methods: Employ integrated pest management (IPM) strategies, such as using resistant crop varieties and managing environmental conditions to be less favorable for disease development.

III. Data Presentation

Table 1: Hypothetical Efficacy of this compound on Powdery Mildew (Erysiphe pisi) on Field Pea

Application TimingApplication Rate (g a.i./ha)Disease Incidence (%) - 15 Days After First SprayDisease Incidence (%) - 15 Days After Second Spray
Untreated Control025.845.2
At first sign of disease10012.818.5
7 days after first sign10015.622.1
14 days after first sign10020.330.7

a.i. = active ingredient

Table 2: Hypothetical Efficacy of this compound on Rice Blast (Magnaporthe oryzae)

Application Timing (Days After Transplanting - DAT)Application Rate (g a.i./ha)Leaf Blast Severity (%) - 52 DATNeck Blast Incidence (%) - 7 days after second spray
Untreated Control065.040.0
45 DAT15025.315.2
52 DAT15030.118.9
45 & 52 DAT15015.88.5

IV. Experimental Protocols

The following are generalized protocols for conducting experiments to optimize this compound application timing. These should be adapted to the specific crop, disease, and environmental conditions of your study.

Protocol 1: Determining Optimal Application Timing for Powdery Mildew Control

  • Experimental Setup:

    • Use a randomized complete block design with a minimum of four replications.

    • Select a crop variety susceptible to the target powdery mildew pathogen.

    • Ensure uniform planting density and agronomic practices across all plots.

  • Treatments:

    • Include an untreated control.

    • Establish different application timings as treatments (e.g., at the first sign of disease, 7 days after the first sign, 14 days after the first sign).

    • Apply this compound at a predetermined standard rate for all timing treatments.

  • Application:

    • Use a calibrated sprayer to ensure uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) during each application.

  • Data Collection:

    • Assess disease incidence and severity at regular intervals (e.g., every 7-14 days) after the first application.

    • Use a standardized rating scale to quantify disease severity.

  • Data Analysis:

    • Perform an analysis of variance (ANOVA) to determine significant differences between treatments.

    • Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of different application timings.

Protocol 2: Evaluating this compound Efficacy Against Rice Blast

  • Experimental Setup:

    • Establish field plots in an area with a history of rice blast.

    • Use a susceptible rice variety.

    • Follow standard rice cultivation practices for the region.

  • Treatments:

    • Untreated control.

    • Preventive application at the late tillering stage.

    • Application at the booting stage.

    • Sequential applications at both tillering and booting stages.

  • Application:

    • Apply this compound using a backpack sprayer or other appropriate equipment.

    • Ensure thorough coverage of the rice canopy.

  • Data Collection:

    • Assess leaf blast severity on a 0-9 scale at 7-10 days after each application.

    • Assess neck blast incidence (% of infected panicles) before harvest.

    • Measure grain yield and quality parameters at harvest.

  • Data Analysis:

    • Analyze disease severity and yield data using ANOVA.

    • Correlate application timing with disease control and yield response.

V. Visualizations

Fungicide_Mode_of_Action cluster_fungus Fungal Cell Mitochondrion Mitochondrion Cyt_bc1 Cytochrome bc1 Complex (Complex III) Mitochondrion->Cyt_bc1 Electron Transport Chain ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (QoI Fungicide) This compound->Cyt_bc1 Inhibits Qo site caption This compound's Mode of Action

Caption: this compound inhibits fungal respiration.

Experimental_Workflow start Start: Experimental Design setup Plot Setup & Crop Planting start->setup treatments Define Application Timing Treatments setup->treatments application Fungicide Application treatments->application monitoring Disease Monitoring & Data Collection application->monitoring monitoring->application Repeat as per protocol analysis Statistical Analysis monitoring->analysis conclusion Conclusion: Optimal Timing Identified analysis->conclusion

Caption: Workflow for optimizing application timing.

Troubleshooting_Logic issue Poor Disease Control Observed timing Was application preventative? issue->timing resistance Is resistance to QoI fungicides known in the pathogen? timing->resistance No solution_timing Action: Apply earlier in future experiments. timing->solution_timing Yes coverage Was spray coverage adequate? resistance->coverage No solution_resistance Action: Rotate with a different MOA fungicide. resistance->solution_resistance Yes environment Was there heavy rainfall after application? coverage->environment No solution_coverage Action: Calibrate sprayer and increase volume. coverage->solution_coverage Yes solution_environment Action: Re-apply if necessary and monitor weather. environment->solution_environment Yes

Caption: Troubleshooting poor disease control.

References

Technical Support Center: Flufenoxystrobin and QoI Fungicide Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flufenoxystrobin and other Quinone outside Inhibitor (QoI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other QoI fungicides?

This compound is a methoxyacrylate strobilurin fungicide.[1][2] Like other QoI fungicides (FRAC Group 11), it inhibits mitochondrial respiration by blocking the transfer of electrons at the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (also known as complex III).[3][4][5][6][7][8] This action prevents ATP synthesis, ultimately halting fungal energy production.[3][5]

Q2: What is cross-resistance, and how does it apply to QoI fungicides?

Cross-resistance is a phenomenon where resistance to one fungicide confers resistance to other fungicides with the same mode of action.[6] this compound belongs to the FRAC Code 11 group of fungicides.[4] There is strong cross-resistance among all active ingredients within this group.[4][7] Therefore, a fungal population resistant to one member of this group (e.g., Azoxystrobin, Pyraclostrobin) will typically be resistant to this compound as well.[4][6]

Q3: What is the primary molecular mechanism behind resistance to QoI fungicides?

The most common and significant mechanism of resistance is a target site modification in the fungal cytochrome b gene (CYTB).[3][5] Specifically, a single point mutation that results in the substitution of the amino acid glycine (B1666218) (G) with alanine (B10760859) (A) at position 143 is the predominant cause.[3][4][9][10] This G143A mutation confers a very high level of resistance to QoI fungicides.[4][9][10][11]

Q4: Are there other mutations or mechanisms that confer resistance to QoIs?

Yes, other less common mutations in the cytochrome b gene have been identified. These include:

  • F129L: A substitution of phenylalanine (F) with leucine (B10760876) (L) at codon 129. This mutation generally confers partial or moderate resistance.[4][9][11]

  • G137R: A substitution of glycine (G) with arginine (R) at codon 137. This mutation is observed rarely and may result in partial resistance.[9][12]

Other potential but less impactful resistance mechanisms include the induction of an alternative respiration pathway (alternative oxidase, AOX) and the action of efflux transporters that pump the fungicide out of the cell.[3][5]

Q5: If my fungal isolates are resistant to Pyraclostrobin, will they also be resistant to this compound?

Yes, this is highly likely. This compound and Pyraclostrobin are both FRAC Group 11 fungicides and exhibit cross-resistance.[4][7] If the resistance is due to the common G143A mutation, it will affect the binding of all fungicides in this group, leading to a loss of efficacy.[4]

Troubleshooting Guide

Problem: My this compound application shows reduced or no efficacy in my experiment.

  • Possible Cause 1: Target-Site Fungicide Resistance

    • Explanation: This is the most probable cause, especially if other QoI fungicides have been used previously. The fungal population may have developed a high frequency of the G143A mutation in the cytochrome b gene, rendering the fungicide ineffective.[3][9][10]

    • Troubleshooting Steps:

      • Confirm Cross-Resistance: Test another QoI fungicide from FRAC Group 11 (e.g., Azoxystrobin, Trifloxystrobin). If it also fails, resistance is strongly indicated.

      • Perform a Bioassay: Determine the 50% effective concentration (EC50) of your fungal isolates to this compound. Compare these values to a known sensitive (wild-type) strain. A high Resistance Factor (RF = EC50 of resistant strain / EC50 of sensitive strain), often greater than 100, confirms resistance.[4] See the In Vitro Mycelial Growth Inhibition Assay protocol below.

      • Conduct Molecular Analysis: Use PCR-based methods to screen for the G143A, F129L, or G137R mutations in the cytochrome b gene of your fungal isolates.[11][13] See the Molecular Detection of G143A Mutation protocol below.

  • Possible Cause 2: Sub-optimal Experimental Protocol

    • Explanation: Incorrect application rates, timing, or environmental conditions can lead to poor fungicide performance, which can be mistaken for resistance. QoI fungicides are most effective when applied preventatively before significant disease development.[4][14]

    • Troubleshooting Steps:

      • Review Application Rate: Ensure the fungicide concentration used aligns with established effective doses for your target pathogen.

      • Check Application Timing: Confirm that the fungicide was applied preventatively or at the very early stages of fungal infection.[14]

      • Verify Reagent Quality: Ensure the fungicide stock solution is correctly prepared, stored, and has not expired.

Quantitative Data Summary

Table 1: Common Cytochrome b Mutations and Associated QoI Resistance Levels

MutationAmino Acid ChangeCodon PositionTypical Resistance Level
G143A Glycine → Alanine143High / Complete[4][9][10][11]
F129L Phenylalanine → Leucine129Moderate / Partial[4][9][11]
G137R Glycine → Arginine137Partial[9][12]

Table 2: Example EC50 Values for Pyraclostrobin Against Sensitive and Resistant Fungal Strains

Note: Data for this compound is less prevalent in published literature; Pyraclostrobin is used here as a representative QoI fungicide from the same FRAC group.

PathogenStrain StatusMutationEC50 (µg/mL)Resistance Factor (RF)Reference
Corynespora cassiicolaSensitive (Wild-Type)None0.006 - 0.01-[15]
Corynespora cassiicolaResistantG143A1.67 - 8.82>167[15]
Alternaria alternataResistantG143A>100>1000 (typical)[10]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of a fungicide against a fungal isolate.

1. Materials:

  • Pure fungal culture (isolate to be tested).
  • Known sensitive (wild-type) isolate for baseline comparison.
  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium.[16]
  • Technical grade this compound.
  • Solvent (e.g., acetone (B3395972) or DMSO).
  • Sterile petri dishes (90 mm).
  • Sterile cork borer (5 mm).
  • Incubator.

2. Methodology:

  • Prepare Fungicide Stock Solution: Dissolve this compound in a minimal amount of solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).
  • Prepare Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate containing only the solvent at the same concentration used in the highest fungicide dose to account for any solvent effects.
  • Pour Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
  • Inoculation: Use a sterile cork borer to take a 5 mm mycelial plug from the leading edge of an actively growing (3-7 day old) culture of the fungal isolate. Place the plug, mycelium-side down, in the center of each prepared plate.
  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.
  • Data Collection: When the fungal colony on the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.
  • Calculation:
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
  • Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the fungicide concentration to determine the EC50 value (the concentration that inhibits growth by 50%).[17]

Protocol 2: Molecular Detection of G143A Mutation (PCR-RFLP)

This protocol provides a rapid method to screen for the G143A mutation.

1. Materials:

  • Fungal mycelium or spores.
  • DNA extraction kit.
  • PCR primers flanking the codon 143 region of the CYTB gene.
  • Taq DNA polymerase and dNTPs.
  • Thermocycler.
  • Restriction enzyme Fnu4HI (or other suitable enzyme whose recognition site is created or eliminated by the mutation).
  • Gel electrophoresis equipment.

2. Methodology:

  • DNA Extraction: Extract genomic DNA from the fungal isolate.
  • PCR Amplification: Amplify the region of the CYTB gene containing codon 143 using specific primers. A typical PCR program would be: 95°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
  • Restriction Digest: The G143A mutation involves a change from GGT (Glycine) to GCT (Alanine). The GGT sequence is part of the recognition site for the enzyme Fnu4HI (GCNGC). The mutation to GCT disrupts this site.
  • Digest the PCR product with Fnu4HI according to the manufacturer's instructions.
  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose (B213101) gel.
  • Interpretation:
  • Sensitive (Wild-Type, G143): The PCR product will be cut by the enzyme, resulting in two smaller bands on the gel.
  • Resistant (Mutant, A143): The enzyme will fail to cut the PCR product, which will remain as a single, larger band.
  • Heterozygous: If both alleles are present, all three bands (the uncut large band and the two smaller cut bands) will be visible.

Visualizations

QoI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) cluster_Fungicides External Factors Qo_site Qo Site (Cytochrome b) ETC_next Complex IV Qo_site->ETC_next e- transfer ETC_prev Complex I/II ETC_prev->Qo_site e- transfer QoI This compound (QoI Fungicide) QoI->Qo_site Binds & Blocks Electron Transfer Mutation G143A Mutation Mutation->Qo_site Alters Binding Site Prevents Inhibition

Caption: Mechanism of QoI fungicides and the G143A resistance mutation.

Resistance_Workflow start Reduced Fungicide Efficacy Observed check_protocol Troubleshoot Experiment: - Application Rate - Timing - Reagent Quality start->check_protocol bioassay Perform In Vitro Bioassay (e.g., Mycelial Growth Inhibition) check_protocol->bioassay If protocol is correct calculate_rf Calculate Resistance Factor (RF) bioassay->calculate_rf decision Is RF High? calculate_rf->decision molecular_test Perform Molecular Analysis (e.g., PCR for G143A) decision->molecular_test Yes no_resistance No Resistance Detected: Re-evaluate Experimental Protocol decision->no_resistance No confirm_resistance Resistance Confirmed: Target-Site Mutation Present molecular_test->confirm_resistance

Caption: Experimental workflow for diagnosing fungicide resistance.

Cross_Resistance cluster_fungicides Examples FRAC_Group FRAC Group 11 (QoI Fungicides) This compound This compound Azoxystrobin Azoxystrobin Pyraclostrobin Pyraclostrobin Trifloxystrobin Trifloxystrobin Mutation G143A Mutation in Cytochrome b Mutation->FRAC_Group Confers Resistance To All Members (Cross-Resistance)

Caption: Logical relationship of cross-resistance within FRAC Group 11.

References

Technical Support Center: Analysis of Flufenoxystrobin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of Flufenoxystrobin degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the LC-MS analysis of this compound and its degradation products.

Sample Preparation & Extraction

  • Q1: I am seeing low recovery for this compound and its potential degradation products from my environmental samples (soil/water). What could be the cause?

    • A1: Low recovery can stem from several factors. Firstly, ensure your extraction solvent is appropriate for the polarity of this compound and its expected degradation products. A combination of acetonitrile (B52724) and water is often a good starting point. For soil samples, consider the soil type; high organic matter or clay content can lead to strong adsorption, requiring a more rigorous extraction method like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). Also, verify the pH of your extraction solvent, as the stability of strobilurin fungicides can be pH-dependent.

  • Q2: My sample extracts are showing significant matrix effects (ion suppression or enhancement) in the MS analysis. How can I mitigate this?

    • A2: Matrix effects are a common issue, especially with complex samples like soil and agricultural products.[1] To minimize their impact, you can:

      • Implement a thorough cleanup step after extraction using Solid-Phase Extraction (SPE) with cartridges like C18 or Oasis HLB.

      • Dilute your sample to reduce the concentration of interfering matrix components.

      • Use a matrix-matched calibration curve by preparing your standards in a blank matrix extract that has undergone the same sample preparation procedure.

      • Employ an isotopically labeled internal standard , if available, to compensate for signal variations.

Chromatography

  • Q3: I'm observing poor peak shapes (tailing or fronting) for my analytes. What are the likely causes and solutions?

    • A3: Poor peak shape can be attributed to several factors:

      • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

      • Secondary Interactions: Analyte interaction with active sites on the column packing can cause peak tailing. Ensure the pH of your mobile phase is appropriate for your analytes. Using a high-purity, end-capped C18 column can also minimize these interactions.

      • Column Contamination: A buildup of matrix components on the column can degrade performance. Implement a regular column flushing and regeneration protocol. Using a guard column is highly recommended to protect your analytical column.[1]

      • Inappropriate Mobile Phase: Ensure your sample is fully dissolved in the mobile phase. Mismatched solvent strength between the sample solvent and the mobile phase can cause peak distortion.

  • Q4: My retention times are shifting between injections. What should I check?

    • A4: Retention time instability can compromise compound identification. Check the following:

      • Pump Performance: Ensure your LC pump is delivering a stable and consistent flow rate. Check for leaks in the system.

      • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phases daily and ensure they are thoroughly degassed.

      • Column Temperature: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention times.

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Mass Spectrometry

  • Q5: I am not detecting the expected degradation products. What could be wrong?

    • A5: This could be due to a variety of reasons:

      • Inappropriate Ionization Mode: this compound and its degradation products are typically analyzed in positive electrospray ionization (ESI+) mode. Verify that your MS is operating in the correct mode.

      • MS Parameters: Optimize MS parameters such as capillary voltage, cone voltage, and gas flows for your specific analytes to ensure maximum sensitivity.

      • Degradation Pathway: The expected degradation products may not be forming under your experimental conditions, or they may be transient intermediates. Consider analyzing samples at different time points during the degradation experiment.

      • Low Abundance: The concentration of degradation products might be below the limit of detection of your instrument. Consider using a more sensitive instrument or a pre-concentration step during sample preparation.

  • Q6: How can I tentatively identify unknown peaks that might be degradation products?

    • A6: When authentic standards are unavailable, tentative identification can be achieved by:

      • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap MS allows for accurate mass measurement, which can be used to predict the elemental composition of the unknown compound.

      • MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the unknown peak with that of the parent compound (this compound). Common fragmentation pathways can provide clues about the structure of the degradation product.

      • Isotopic Pattern Analysis: For compounds containing chlorine or bromine, the characteristic isotopic pattern can help confirm the presence and number of these atoms in the molecule.

Experimental Protocols

Below are detailed methodologies for key experiments in the analysis of this compound degradation products.

1. Sample Preparation: Extraction from Water Samples

  • Objective: To extract and concentrate this compound and its degradation products from aqueous samples.

  • Methodology:

    • Collect 500 mL of the water sample.

    • Add an appropriate internal standard if available.

    • Condition a Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering salts.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 2 x 4 mL of acetonitrile or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and detect this compound and its degradation products.

  • Methodology:

    • LC System: A UPLC/HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 10% B for equilibration

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

Quantitative Data

ConditionMatrixHalf-life (t½)Reference
Photolysis (pH 4)Aqueous Solution13.0 hours[2]
Photolysis (pH 7)Aqueous Solution11.9 hours[2]
Photolysis (pH 9)Aqueous Solution4.3 hours[2]
Hydrolysis (pH 4, 25°C)Aqueous SolutionStable[2]
Hydrolysis (pH 7, 25°C)Aqueous SolutionStable[2]
Hydrolysis (pH 9, 25°C)Aqueous SolutionFast Degradation[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the identification of this compound degradation products.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Water/Soil) Extraction Extraction (e.g., LLE, QuEChERS) SampleCollection->Extraction Cleanup Cleanup (Solid-Phase Extraction) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation (Reversed-Phase C18) Concentration->LC_Separation MS_Detection MS Detection (ESI+, HRMS) LC_Separation->MS_Detection DataAcquisition Data Acquisition (Full Scan & dd-MS2) MS_Detection->DataAcquisition FeatureDetection Feature Detection DataAcquisition->FeatureDetection Identification Tentative Identification (Accurate Mass, MS/MS) FeatureDetection->Identification

Caption: Experimental workflow for identifying this compound degradation products.

Hypothetical Degradation Pathway of this compound

Disclaimer: The following degradation pathway is hypothetical and based on the known degradation of other strobilurin fungicides, such as Trifloxystrobin. Specific degradation products of this compound should be confirmed experimentally.

The primary degradation routes for strobilurin fungicides are hydrolysis and photolysis. Key reactions often involve the cleavage of ester and ether linkages.

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound (Parent Compound) DP1 Degradation Product 1 (Ester Cleavage Product) This compound->DP1 pH-dependent DP2 Degradation Product 2 (Ether Cleavage Product) This compound->DP2 UV Light DP3 Degradation Product 3 (Isomerization Product) This compound->DP3 UV Light

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Mitigating Flufenoxystrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Flufenoxystrobin resistance development in laboratory and field settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: The primary mechanism of resistance to this compound, a strobilurin fungicide, is a target-site mutation in the cytochrome b gene (cyt b). This compound acts by inhibiting mitochondrial respiration at the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III). A single nucleotide polymorphism in the cyt b gene can lead to an amino acid substitution that reduces the binding affinity of this compound to its target, thereby conferring resistance. The most commonly reported mutation is G143A, which results in a glycine (B1666218) to alanine (B10760859) substitution at position 143.

Q2: How can I tell if my fungal population is developing resistance to this compound?

A2: The first indication of resistance is often a noticeable decrease in the efficacy of this compound treatment under controlled experimental conditions. To confirm resistance, you can perform a dose-response bioassay to determine the half-maximal effective concentration (EC50) of this compound for your fungal isolates and compare it to the EC50 of a known susceptible (wild-type) strain. A significant increase in the EC50 value suggests the development of resistance. Molecular analysis, such as sequencing the cytochrome b gene, can be used to identify specific resistance-conferring mutations.

Q3: What are the key strategies to prevent or delay the development of this compound resistance?

A3: Proactive resistance management is crucial. Key strategies include:

  • Alternation of Fungicides: Avoid the repeated and exclusive use of this compound. Instead, rotate its use with fungicides that have different modes of action (different FRAC group).

  • Tank Mixtures: Use this compound in tank mixtures with a partner fungicide that has a different mode of action and is effective against the target pathogen.

  • Limiting Applications: Adhere to the recommended maximum number of applications per season.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant crop varieties, proper sanitation, and cultural practices to reduce disease pressure.

  • Monitoring: Regularly monitor fungal populations for shifts in sensitivity to this compound.

Q4: Can resistance to this compound confer cross-resistance to other fungicides?

A4: Yes, due to the site-specific nature of its action, target-site resistance to this compound will typically result in cross-resistance to other strobilurin fungicides (FRAC Group 11) as they share the same mode of action. However, it generally does not confer cross-resistance to fungicides from different FRAC groups with different modes of action.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound in experiments.
  • Possible Cause 1: Resistance Development.

    • Troubleshooting Step 1: Perform a dose-response bioassay to determine the EC50 value of your fungal population. A significant increase compared to a susceptible baseline indicates resistance.

    • Troubleshooting Step 2: Conduct molecular analysis by sequencing the cytochrome b gene to detect known resistance mutations (e.g., G143A).

  • Possible Cause 2: Improper Application or Experimental Conditions.

    • Troubleshooting Step 1: Verify the concentration and preparation of the this compound solution.

    • Troubleshooting Step 2: Ensure optimal environmental conditions (e.g., temperature, humidity) for fungicide activity as specified in your protocol.

    • Troubleshooting Step 3: Check for uniform application and coverage in your experimental setup.

Issue 2: Inconsistent results in this compound susceptibility testing.
  • Possible Cause 1: Mixed population of susceptible and resistant isolates.

    • Troubleshooting Step 1: Isolate single spores from your fungal culture to establish pure, clonal populations for testing.

    • Troubleshooting Step 2: Test multiple single-spore isolates to determine the frequency of resistance within the population.

  • Possible Cause 2: Variability in experimental protocol.

    • Troubleshooting Step 1: Standardize all steps of your bioassay, including media preparation, inoculum density, incubation time, and assessment method.

    • Troubleshooting Step 2: Include a known susceptible and a known resistant control strain in every assay for comparison.

Data Presentation

Table 1: Example EC50 Values for Strobilurin Fungicides against Susceptible (S) and Resistant (R) Fungal Strains

FungicideFungal SpeciesGenotypeEC50 (µg/mL)Resistance Factor (RF)
AzoxystrobinAlternaria spp.Wild-Type (S)0.04-
AzoxystrobinAlternaria spp.G143A (R)>100>2500
PyraclostrobinAlternaria spp.Wild-Type (S)0.04-
PyraclostrobinAlternaria spp.G143A (R)>100>2500
This compound (proxy)Alternaria spp.Wild-Type (S)~0.05-
This compound (proxy)Alternaria spp.G143A (R)>100>2000

Note: Data for this compound is presented as a proxy based on typical strobilurin performance, as specific public data is limited. Resistance Factor (RF) is calculated as EC50 (Resistant) / EC50 (Susceptible).

Table 2: Potential Fitness Costs Associated with Strobilurin Resistance (G143A mutation)

Fitness ParameterObservation in Resistant Strains (in absence of fungicide)Implication for Resistance Management
Mycelial Growth RateOften no significant difference, but can be slightly reduced.Reduced growth may slow the initial spread of resistant strains.
SporulationCan be significantly reduced compared to susceptible strains.Lower reproductive capacity can be a disadvantage for the resistant strain.
Pathogenicity/VirulenceMay be reduced in some pathogen-host systems.Resistant strains might be less aggressive in causing disease.
Overwintering AbilityCan be compromised, leading to lower survival between seasons.The frequency of resistance may decline in the absence of selection pressure.

Note: The presence and magnitude of fitness costs are species- and environment-dependent.

Experimental Protocols

Protocol 1: In Vitro Bioassay for this compound Susceptibility Testing (Agar Dilution Method)
  • Preparation of Fungicide Stock Solution:

    • Dissolve technical-grade this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Store the stock solution at 4°C in the dark.

  • Preparation of Fungicide-Amended Media:

    • Prepare a suitable growth medium for your target fungus (e.g., Potato Dextrose Agar (B569324) - PDA).

    • Autoclave the medium and allow it to cool to approximately 50-55°C.

    • Create a series of dilutions from the stock solution and add the appropriate volume to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically <1%).

    • Pour the amended agar into petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the colony margin.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions when the fungal growth on the control plate has reached approximately two-thirds of the plate diameter.

    • Calculate the mean colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition relative to the control for each concentration.

    • Calculate the EC50 value by performing a probit or logistic regression analysis of the inhibition data.

Protocol 2: Molecular Detection of Cytochrome b Gene Mutations
  • DNA Extraction:

    • Extract genomic DNA from a pure culture of the fungal isolate using a commercial fungal DNA extraction kit or a standard CTAB protocol.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.

  • PCR Amplification of the Cytochrome b Gene:

    • Design or use previously published primers that flank the region of the cytochrome b gene known to harbor resistance mutations (e.g., codons 129, 137, and 143).

    • Perform a standard PCR reaction using a high-fidelity DNA polymerase. The cycling conditions will need to be optimized for your specific primers and fungal species. A typical program might be:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize for primers).

        • Extension: 72°C for 1 minute (adjust for amplicon size).

      • Final extension: 72°C for 10 minutes.

  • PCR Product Purification and Sequencing:

    • Verify the PCR product size by running an aliquot on an agarose (B213101) gel.

    • Purify the remaining PCR product to remove primers and dNTPs using a commercial PCR purification kit.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence with a known wild-type (susceptible) cytochrome b gene sequence from the same fungal species.

    • Identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes. Pay close attention to codons associated with strobilurin resistance.

Mandatory Visualizations

Flufenoxystrobin_MoA cluster_mitochondrion Mitochondrial Inner Membrane UQH2 UQH2 (Ubiquinol) ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- Qo_site Qo Site Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c e- UQ UQ (Ubiquinone) ComplexIII->UQ ATP_Production ATP Production Cytochrome_c->ATP_Production Electron Carrier for Oxidative Phosphorylation This compound This compound This compound->Qo_site Binds and Blocks Electron Transfer Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Inhibition leads to

Caption: Mode of action of this compound.

Resistance_Development cluster_selection Selection Pressure Fungicide_Application Repeated this compound Application Susceptible_Population Susceptible Fungal Population (Wild-Type cyt b) Fungicide_Application->Susceptible_Population Kills Resistant_Mutation Spontaneous Mutation in cyt b gene (e.g., G143A) Fungicide_Application->Resistant_Mutation Selects For Susceptible_Population->Resistant_Mutation Rare Event Resistant_Population Resistant Fungal Population Dominates Resistant_Mutation->Resistant_Population Proliferates Outcome Reduced Fungicide Efficacy Resistant_Population->Outcome

Caption: Development of this compound resistance.

Experimental_Workflow Start Observe Reduced Fungicide Efficacy Isolate_Fungus Isolate Pure Fungal Culture Start->Isolate_Fungus Bioassay Perform In Vitro Bioassay (EC50 Determination) Isolate_Fungus->Bioassay DNA_Extraction Extract Fungal gDNA Isolate_Fungus->DNA_Extraction Resistant Resistance Confirmed (High EC50, Mutation Present) Bioassay->Resistant High EC50 Susceptible Susceptible (Low EC50, No Mutation) Bioassay->Susceptible Low EC50 PCR PCR Amplify Cytochrome b Gene DNA_Extraction->PCR Sequencing Sequence PCR Product PCR->Sequencing Analysis Sequence Analysis and Mutation Detection Sequencing->Analysis Analysis->Resistant Mutation Found Analysis->Susceptible No Mutation

Caption: Workflow for detecting this compound resistance.

Technical Support Center: Point Mutations in the Cytochrome b Gene and Flufenoxystrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating point mutations in the cytochrome b gene that confer resistance to the fungicide Flufenoxystrobin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a Quinone outside Inhibitor (QoI) fungicide, belonging to the strobilurin class (FRAC MoA Group 11). It targets the cytochrome b protein within the mitochondrial respiratory chain's Complex III (also known as the cytochrome bc1 complex). By binding to the Qo site of cytochrome b, this compound blocks electron transfer, which inhibits ATP synthesis and ultimately leads to fungal cell death.[1]

Q2: What are the primary genetic mutations that confer resistance to this compound?

While specific research on this compound resistance is limited in publicly available literature, it is well-established that resistance to QoI fungicides is primarily conferred by point mutations in the mitochondrial cytochrome b (cyt b) gene.[2] The most common mutations associated with QoI resistance are:

  • G143A: A substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143. This mutation generally confers a high level of resistance.[3]

  • F129L: A substitution of phenylalanine (F) with leucine (B10760876) (L) at codon 129. This mutation typically results in a moderate level of resistance.[3]

  • G137R: A substitution of glycine (G) with arginine (R) at codon 137. This mutation is less common but also confers resistance.[4]

Due to the shared mechanism of action among strobilurin fungicides, it is highly probable that these same mutations are the primary cause of resistance to this compound.

Q3: Is there cross-resistance between this compound and other QoI fungicides?

Yes, cross-resistance among QoI fungicides is a common phenomenon.[2] Fungal isolates carrying mutations like G143A or F129L are often resistant to multiple fungicides within this class. Therefore, a fungal population resistant to other strobilurins (e.g., azoxystrobin, pyraclostrobin) is likely to be resistant to this compound as well.

Q4: What is the significance of the intron downstream of codon 143 in the cytochrome b gene?

In some fungal species, the presence of a type I intron immediately following codon 143 in the cyt b gene can prevent the G143A mutation from occurring.[5] A nucleotide substitution at this position can disrupt the splicing of the intron, leading to a non-functional cytochrome b protein, which is lethal to the fungus.[5] Therefore, in fungal species with this intron, the risk of high-level resistance due to the G143A mutation is significantly lower.

Troubleshooting Guides

Fungicide Sensitivity Assays
Problem Possible Cause(s) Troubleshooting Step(s)
Inconsistent EC50 values between replicates. 1. Uneven distribution of fungal inoculum. 2. Inaccurate fungicide concentrations. 3. Contamination of cultures. 4. Variability in incubation conditions.1. Ensure thorough mixing of spore/mycelial suspensions before plating. 2. Double-check calculations for serial dilutions and calibrate pipettes. 3. Use sterile techniques and check cultures for purity before starting the assay. 4. Ensure consistent temperature and humidity in the incubator.
No fungal growth, even in control plates. 1. Non-viable fungal isolate. 2. Inappropriate growth medium or incubation conditions.1. Use a fresh, actively growing culture for the assay. 2. Verify that the medium, temperature, and light conditions are optimal for the fungal species being tested.
Fungal growth at the highest fungicide concentrations. 1. The isolate may have a very high level of resistance. 2. Degradation of the fungicide.1. Extend the range of fungicide concentrations in the assay. 2. Prepare fresh fungicide stock solutions for each experiment.
Difficulty in measuring inhibition zones accurately (mycelial growth assay). Irregular colony morphology.Measure the colony diameter in two perpendicular directions and calculate the average.
Molecular Detection of Resistance Mutations
Problem Possible Cause(s) Troubleshooting Step(s)
PCR amplification of the cytochrome b gene fails. 1. Poor DNA quality. 2. Incorrect primer design or annealing temperature. 3. Presence of PCR inhibitors.1. Re-extract DNA and check its quality and quantity using a spectrophotometer or gel electrophoresis. 2. Verify primer sequences and optimize the annealing temperature using a gradient PCR. 3. Dilute the DNA template to reduce the concentration of inhibitors.
Non-specific bands on agarose (B213101) gel after PCR. 1. Primer-dimer formation. 2. Non-optimal annealing temperature.1. Optimize primer concentrations. 2. Increase the annealing temperature in increments of 1-2°C.
PCR-RFLP results are ambiguous. 1. Incomplete digestion of the PCR product. 2. The mutation does not create or abolish a restriction site for the chosen enzyme.1. Increase the incubation time for the restriction digest or use more enzyme units. 2. Verify the expected restriction patterns for wild-type and mutant alleles. Consider DNA sequencing as an alternative.
Unexpected DNA sequencing results. 1. Poor quality of the PCR product used for sequencing. 2. Sequencing errors. 3. Presence of heteroplasmy (coexistence of wild-type and mutant mitochondrial DNA).1. Purify the PCR product before sending it for sequencing. 2. Sequence both strands of the PCR product. 3. This may require more advanced techniques like quantitative PCR or next-generation sequencing to resolve.

Quantitative Data on QoI Fungicide Resistance

Disclaimer: The following data is for strobilurin fungicides closely related to this compound and is provided as a reference due to the limited availability of specific data for this compound in the public domain. EC50 (Effective Concentration to inhibit 50% growth/germination) and Resistance Factor (RF = EC50 of resistant isolate / EC50 of sensitive isolate) values can vary between fungal species and experimental conditions.

Table 1: Representative EC50 Values and Resistance Factors for Azoxystrobin in Cercospora nicotianae [6]

Cytochrome b GenotypeMutationSensitivity LevelEC50 Range (µg/ml)Approximate Resistance Factor
Wild-TypeNoneSensitive< 0.081
F129LF129LModerately Resistant0.177 - 0.5352 - 7
G143AG143AHighly Resistant> 1.15> 14

Table 2: Representative EC50 Values for Pyraclostrobin in Colletotrichum acutatum [3]

Cytochrome b GenotypeMutationSensitivity LevelEC50 Range (µg/ml)
Wild-TypeNoneSensitiveNot specified
F129LF129LModerately Resistant1.2 - 2.5

Experimental Protocols

Fungicide Sensitivity Assay (Mycelial Growth Inhibition - Agar Dilution Method)

This protocol determines the EC50 value of this compound for a given fungal isolate.

Materials:

  • Pure, actively growing culture of the test fungus.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Technical grade this compound.

  • Sterile distilled water.

  • Solvent for this compound (e.g., acetone (B3395972) or DMSO).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5-7 mm diameter).

  • Incubator.

  • Micropipettes and sterile tips.

Procedure:

  • Fungicide Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent.

  • Amended Media Preparation:

    • Autoclave the growth medium and cool it to 50-55°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.

    • For the control plates, add only the solvent at the same volume used for the highest fungicide concentration.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take mycelial plugs using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each plate.

  • Incubation:

    • Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.

    • Incubate until the mycelial growth in the control plates has covered approximately two-thirds of the plate diameter.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate and calculate the average.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by performing a probit or log-logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Molecular Detection of Cytochrome b Mutations (PCR and Sequencing)

This protocol outlines the steps to identify point mutations in the cytochrome b gene.

Materials:

  • Fungal mycelium.

  • DNA extraction kit.

  • PCR primers flanking the regions of interest in the cyt b gene (codons 129, 137, and 143).

  • Taq DNA polymerase and PCR buffer.

  • dNTPs.

  • Thermocycler.

  • Agarose gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers for the cyt b gene, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using a thermocycler with an optimized program (annealing temperature will depend on the specific primers used).

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified product for Sanger sequencing using the same primers as in the PCR amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequence with a wild-type reference sequence of the cyt b gene from a sensitive isolate.

    • Identify any single nucleotide polymorphisms (SNPs) and determine if they result in amino acid changes at codons 129, 137, or 143.

Visualizations

Experimental_Workflow_Sensitivity_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungicide Stock Solution B Prepare Serial Dilutions in Molten Agar A->B C Pour Amended and Control Plates B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Regression Analysis) G->H

Caption: Workflow for Fungicide Sensitivity Assay (Agar Dilution Method).

Molecular_Detection_Workflow cluster_mol_prep Sample Preparation cluster_mol_amp Amplification & Verification cluster_mol_analysis Sequence Analysis A Fungal Culture B Genomic DNA Extraction A->B C PCR Amplification of Cytochrome b Gene B->C D Agarose Gel Electrophoresis C->D E PCR Product Purification D->E F Sanger Sequencing E->F G Sequence Alignment and Mutation Identification F->G

Caption: Workflow for Molecular Detection of Cytochrome b Gene Mutations.

References

Technical Support Center: Enhancing the Efficacy of Flufenoxystrobin with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the fungicide Flufenoxystrobin in experimental settings through the use of adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi. It specifically binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] This blockage disrupts the transfer of electrons, which in turn halts the production of ATP, the energy currency of the cell, leading to fungal cell death.

Q2: How can adjuvants enhance the efficacy of this compound?

A2: Adjuvants are compounds added to spray mixtures to improve the performance of the active ingredient, such as this compound.[4] They can enhance efficacy in several ways:

  • Improved Wetting and Spreading: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surface of leaves. This ensures better coverage of the target area.

  • Enhanced Penetration: Some adjuvants, like methylated seed oils (MSOs) and certain non-ionic surfactants, can help solubilize the plant's waxy cuticle, facilitating the penetration of this compound into the leaf tissue.[4]

  • Increased Rainfastness: "Sticker" adjuvants help the fungicide adhere to the leaf surface, preventing it from being washed off by rain or irrigation.

  • Drift Reduction: Certain adjuvants can increase the size of spray droplets, reducing the potential for spray drift and ensuring more of the active ingredient reaches the target.[4]

Q3: What are the common types of adjuvants that can be used with this compound?

A3: Several types of adjuvants can potentially be used with this compound, based on general knowledge of strobilurin fungicides:

  • Non-ionic Surfactants (NIS): These are general-purpose adjuvants that improve spreading and wetting. They are compatible with a wide range of pesticides.

  • Methylated Seed Oils (MSO): MSOs are highly effective at penetrating the waxy cuticle of plants, which can be particularly useful for systemic fungicides like this compound.

  • Organosilicone Surfactants: These are "super-spreaders" that can dramatically increase the coverage of a spray solution on the leaf surface.

  • Crop Oil Concentrates (COC): These are petroleum-based oils mixed with surfactants that can enhance penetration and reduce evaporation of the spray droplet.

The choice of adjuvant will depend on the specific experimental conditions, the target pathogen, and the host plant.

Troubleshooting Guide

Q1: I am observing inconsistent results in my in vitro/in vivo experiments with this compound. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Formulation and Solubility: this compound has low water solubility. Ensure it is properly dissolved in an appropriate solvent before preparing your working solutions. For in vitro assays, DMSO is a common solvent. For spray applications, ensure the formulation is well-emulsified.

  • Adjuvant Compatibility: Not all adjuvants are compatible with all fungicide formulations. Physical incompatibility can lead to the formation of precipitates in the spray tank, reducing the amount of active ingredient being applied. Always perform a jar test to check for compatibility before mixing a large batch.

  • pH of the Spray Solution: The pH of the water used for the spray solution can affect the stability and efficacy of the fungicide. While specific data for this compound is limited, many pesticides are most stable in slightly acidic to neutral water (pH 5.5-7.0).

  • Application Technique: Inconsistent spray coverage can lead to variable disease control. Ensure your application method provides uniform coverage of the target plant tissue.

  • Fungicide Resistance: If you are working with fungal isolates from the field, there is a possibility of resistance to QoI fungicides. It is advisable to test your isolates for resistance or use a fungicide with a different mode of action in rotation.

Q2: My this compound-adjuvant mixture is showing signs of phytotoxicity on the host plant. How can I mitigate this?

A2: Phytotoxicity can occur if the concentration of the adjuvant or the fungicide is too high, or if the combination is harsh on the plant tissue.

  • Reduce Adjuvant Concentration: Some adjuvants, particularly oil-based ones, can cause leaf burn at higher concentrations. Try reducing the concentration of the adjuvant.

  • Check Environmental Conditions: Applying fungicides with certain adjuvants in hot, sunny conditions can increase the risk of phytotoxicity. Try to apply during cooler parts of the day.

  • Test on a Small Scale: Before treating a large number of plants, test your this compound-adjuvant combination on a small subset to check for any adverse effects.

  • Consult the Adjuvant Label: Always follow the manufacturer's recommendations for the use of a particular adjuvant with fungicides.

Q3: I am not seeing a significant improvement in efficacy after adding an adjuvant. What should I check?

A3: If an adjuvant is not boosting the performance of this compound, consider the following:

  • Adjuvant Type: The chosen adjuvant may not be the most suitable for the target pathogen and host plant combination. For example, if the primary barrier is the waxy cuticle, a penetrating adjuvant like an MSO might be more effective than a simple spreader.

  • Concentration: Ensure the adjuvant is being used at the recommended concentration. Too low of a concentration may not provide the desired effect.

  • Disease Pressure: Under very high disease pressure, even an optimized fungicide application may not provide complete control.

  • Timing of Application: Fungicides are often most effective when applied preventatively or at the very early stages of disease development.

Data Presentation

While specific quantitative data on the enhancement of this compound efficacy with adjuvants is limited in publicly available literature, the following tables provide illustrative examples based on studies with other strobilurin fungicides, such as azoxystrobin. These demonstrate the potential improvements that can be expected when using adjuvants with a fungicide of the same class.

Table 1: Illustrative Example of Adjuvant Impact on the Efficacy (EC₅₀) of a Strobilurin Fungicide against a Fungal Pathogen in vitro.

TreatmentAdjuvant TypeAdjuvant Concentration (% v/v)Illustrative EC₅₀ (µg/mL)
Strobilurin FungicideNone00.5
Strobilurin Fungicide + NISNon-ionic Surfactant0.10.3
Strobilurin Fungicide + MSOMethylated Seed Oil0.50.2
Strobilurin Fungicide + OrganosiliconeOrganosilicone Surfactant0.050.25

Disclaimer: This data is illustrative and based on typical results for strobilurin fungicides. Actual EC₅₀ values for this compound may vary.

Table 2: Illustrative Example of Adjuvant Impact on Disease Control in a Greenhouse Bioassay with a Strobilurin Fungicide.

TreatmentAdjuvant TypeAdjuvant Concentration (% v/v)Illustrative Disease Severity (%)
Untreated ControlNone085
Strobilurin FungicideNone030
Strobilurin Fungicide + NISNon-ionic Surfactant0.120
Strobilurin Fungicide + MSOMethylated Seed Oil0.515

Disclaimer: This data is illustrative. The actual performance of this compound with adjuvants will depend on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound with Adjuvants

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen in the presence of different adjuvants.

Materials:

  • This compound

  • Selected adjuvants (e.g., non-ionic surfactant, methylated seed oil)

  • Target fungal pathogen

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare stock solutions of the adjuvants in sterile distilled water.

  • Prepare Fungal Inoculum:

    • Grow the fungal pathogen in a suitable medium to obtain a spore suspension or mycelial fragments.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10⁵ spores/mL).

  • Serial Dilutions:

    • In a 96-well plate, perform serial dilutions of the this compound stock solution in the liquid culture medium.

    • For the adjuvant treatments, add a fixed concentration of the adjuvant to each well before adding the fungicide.

  • Inoculation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include control wells with no fungicide and no adjuvant, and wells with only the adjuvant to check for any intrinsic antifungal activity.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the fungal pathogen for a specified period (e.g., 48-72 hours).

  • Data Collection:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration of this compound compared to the control.

    • Use a suitable statistical software to fit a dose-response curve and determine the EC₅₀ value for each treatment (this compound alone and with each adjuvant).

Protocol 2: Greenhouse Bioassay for Efficacy of this compound with Adjuvants against Powdery Mildew

Objective: To evaluate the efficacy of this compound in combination with adjuvants for the control of powdery mildew on a susceptible host plant.

Materials:

  • This compound formulation

  • Selected adjuvants

  • Susceptible host plants (e.g., cucumber, squash)

  • Powdery mildew inoculum

  • Spray application equipment

  • Greenhouse with controlled environment

Methodology:

  • Plant Propagation:

    • Grow the host plants to a suitable size (e.g., 3-4 true leaves).

  • Inoculation:

    • Inoculate the plants with a fresh suspension of powdery mildew spores.

  • Treatment Application:

    • Prepare the spray solutions of this compound with and without the selected adjuvants at the desired concentrations.

    • Apply the treatments to the plants until runoff, ensuring thorough coverage. Include an untreated control group.

  • Incubation:

    • Maintain the plants in a greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).

  • Disease Assessment:

    • After a specified period (e.g., 7-14 days), visually assess the severity of powdery mildew on the leaves of each plant. This can be done using a rating scale (e.g., 0-100% leaf area covered).

  • Data Analysis:

    • Calculate the average disease severity for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in disease control between the treatments.

Mandatory Visualizations

Flufenoxystrobin_MOA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Experimental_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Incubation_Assessment Incubation & Assessment cluster_Analysis Data Analysis A Prepare this compound and Adjuvant Stock Solutions C Prepare Treatment Solutions (with and without adjuvants) A->C B Prepare Fungal Inoculum or Propagate Host Plants D Apply Treatments (In vitro or In vivo) B->D C->D E Incubate under Optimal Conditions D->E F Assess Fungal Growth or Disease Severity E->F G Calculate Efficacy (e.g., EC50, % control) F->G H Statistical Analysis G->H

Caption: General experimental workflow for evaluating this compound efficacy with adjuvants.

Troubleshooting_Logic Start Inconsistent Results? Q1 Is the formulation fully dissolved/emulsified? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check solubility and formulation. Q2 Have you performed a jar test for compatibility? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Perform a jar test. Q3 Is the spray solution pH optimal? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Adjust pH of water. Q4 Is there potential for fungicide resistance? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Test for resistance or rotate mode of action. A4_No No Q4->A4_No Review application technique and environmental conditions.

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Troubleshooting inconsistent results in Flufenoxystrobin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flufenoxystrobin bioassays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, broad-spectrum fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[1] This blockage disrupts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and, ultimately, cell death.

Q2: What are the most common bioassays used to evaluate this compound?

The most common bioassays for this compound and other strobilurin fungicides include:

  • Antifungal Susceptibility Assays: These assays determine the minimum concentration of the compound required to inhibit fungal growth. The most common format is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC50).

  • Cytotoxicity Assays: These cell-based assays assess the toxic effects of this compound on various cell lines. Common examples include MTT, XTT, and lactate (B86563) dehydrogenase (LDH) release assays, which measure metabolic activity and cell membrane integrity.

Q3: My MIC/EC50 values for this compound are highly variable between experiments. What are the potential causes?

Inconsistent MIC or EC50 values are a frequent challenge in antifungal susceptibility testing. The variability can often be attributed to several factors:

  • Compound-Related Issues:

    • Purity and Stability: Ensure the purity of your this compound stock. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation. It is recommended to store stock solutions in a suitable solvent like DMSO at -20°C in small, single-use aliquots.

    • Solubility: this compound is poorly soluble in water and is typically dissolved in an organic solvent like DMSO. If the compound precipitates upon dilution into aqueous culture media, it will not be bioavailable to the fungi, leading to inaccurate results.

  • Biological Factors:

    • Inoculum Size: The initial concentration of fungal spores or mycelial fragments can significantly impact the outcome of the assay. A standardized inoculum preparation is crucial for reproducibility.

    • Fungal Strain Variability: Different isolates or strains of the same fungal species can exhibit varying susceptibility to this compound.

    • Resistance Development: Strobilurin fungicides are prone to the development of resistance in target fungi. A single mutation in the cytochrome b gene can significantly reduce the efficacy of this compound.

  • Methodological Issues:

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own inhibitory effects on fungal growth, especially at higher concentrations. It is crucial to include a vehicle control (media with the same concentration of solvent as the highest dose of this compound) in every experiment.

    • Incubation Time and Temperature: The duration and temperature of incubation can affect both the growth rate of the fungus and the stability of the compound. These parameters should be kept consistent across experiments.

    • Endpoint Determination: The method used to determine the endpoint (e.g., visual inspection vs. spectrophotometric reading) can introduce variability.

Q4: I am observing a flat or unusual dose-response curve in my this compound bioassay. What could be the problem?

An atypical dose-response curve can be caused by several factors:

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, leading to a plateau in the inhibitory effect.

  • Fungal Resistance: If the fungal isolate is resistant to strobilurin fungicides, you may observe little to no inhibition even at high concentrations.

  • Incorrect Concentration Range: The tested concentration range may be too narrow or completely outside the active range for the specific fungus.

  • Contamination: Bacterial or cross-contamination with other fungi can interfere with the assay and produce misleading results.

Troubleshooting Guides

Guide 1: Inconsistent Antifungal Susceptibility (MIC/EC50) Results
Problem Potential Cause Recommended Solution
High variability in MIC/EC50 values between replicates or experiments. Inconsistent Inoculum Preparation: Variation in the number of fungal spores or mycelial fragments.Standardize the inoculum preparation method. Use a hemocytometer or spectrophotometer to adjust the inoculum to a consistent concentration.
Compound Instability/Degradation: this compound degrading in stock solution or culture medium.Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to minimize freeze-thaw cycles.
Solvent Effects: The solvent (e.g., DMSO) is affecting fungal growth.Include a vehicle control with the highest concentration of the solvent used. Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤ 1%).
No inhibition of fungal growth, even at high concentrations. Fungal Resistance: The fungal isolate may have a mutation conferring resistance to strobilurin fungicides.Test a known susceptible (wild-type) strain as a positive control. Consider molecular testing for known resistance mutations in the cytochrome b gene.
Inactive Compound: The this compound stock may be degraded or from a poor-quality source.Verify the purity and integrity of your compound. Test a new batch from a reputable supplier.
Unexpectedly low MIC/EC50 values. Synergistic effect with the solvent. While less common, some solvents can enhance the activity of a fungicide. Ensure your vehicle control shows no inhibition.
Inoculum too low. An insufficient number of fungal cells may be more easily inhibited. Re-check your inoculum preparation and concentration.
Guide 2: Problems with Cytotoxicity Assays
Problem Potential Cause Recommended Solution
High variability in cell viability between replicate wells. Uneven Cell Seeding: Inconsistent number of cells per well.Ensure a homogenous single-cell suspension before plating. Use reverse pipetting to dispense cells.
Edge Effect: Increased evaporation in the outer wells of the microplate.Avoid using the outer wells for experimental data. Fill them with sterile media or PBS to create a humidity barrier.
Inconsistent Pipetting: Inaccurate dispensing of compound or reagents.Calibrate pipettes regularly. Use a new pipette tip for each replicate.
IC50 values are not reproducible between experiments. Cell Passage Number: Cells at high passage numbers can have altered sensitivity to compounds.Use cells within a consistent and low passage number range.
Cell Health and Confluency: Unhealthy or overly confluent cells can respond differently.Use cells that are in the exponential growth phase (typically 70-80% confluent).
Compound Instability in Media: this compound may degrade in the aqueous environment of the culture media over the incubation period.Prepare fresh dilutions of this compound in media for each experiment. Minimize the time between adding the compound to the media and treating the cells.
Low signal or high background in the assay. Suboptimal Cell Number: Too few cells will result in a weak signal.Optimize the initial cell seeding density for your specific cell line and assay.
Compound Interference: this compound may interfere with the assay chemistry (e.g., colorimetric or fluorescent readout).Run a control with the compound in cell-free media to check for interference.
Microbial Contamination: Bacterial or mycoplasma contamination can affect cell metabolism and assay results.Regularly test cell cultures for contamination.

Data Presentation

The following tables provide representative EC50 and MIC values for strobilurin fungicides against various fungal pathogens. Note that these values are for related compounds and should be used as a reference. The actual values for this compound should be determined experimentally.

Table 1: Example EC50 Values of Strobilurin Fungicides against Fungal Pathogens

Fungal SpeciesStrobilurin FungicideEC50 Range (µg/mL)Reference
Alternaria alternataAzoxystrobin1.48 - 2.70[2][3]
Fusarium fujikuroiAzoxystrobinMean: 0.822 ± 0.285[2]
Botrytis cinereaPyraclostrobin0.01 - 0.1[4]

Table 2: Example MIC Values of Strobilurin Fungicides against Fungal Pathogens

Fungal SpeciesStrobilurin FungicideMIC Range (µg/mL)Reference
Aspergillus fumigatusAzoxystrobin0.06 - 32[2]
Candida albicansAzoxystrobin0.125 - >16[2]
Cryptococcus neoformansAzoxystrobin0.03 - 1[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)

This protocol is based on the CLSI M38-A2 guidelines and should be adapted for specific fungal species.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or by adjusting the optical density.

    • Dilute the spore suspension in RPMI-1640 medium to the final working concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in RPMI-1640 medium to create a range of working solutions at 2x the final desired concentrations.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of each 2x this compound working solution to the appropriate wells.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (inoculum with no compound) and a negative control (media only). Also include a vehicle control (inoculum with the highest concentration of DMSO used).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be determined visually or by reading the absorbance at a suitable wavelength (e.g., 530 nm).

Protocol 2: MTT Assay for Cytotoxicity (IC50 Determination)
  • Cell Seeding:

    • Harvest cells from a sub-confluent culture and perform a cell count to determine viability.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (cells treated with medium containing the same final concentration of DMSO) and a no-treatment control.

  • MTT Assay:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Flufenoxystrobin_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Increased production ComplexIV Complex IV CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP (Cellular Energy) ATPSynthase->ATP generates Apoptosis Apoptosis ATP->Apoptosis Depletion leads to This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Antifungal_Susceptibility_Workflow start Start fungal_culture 1. Fungal Culture (e.g., on PDA) start->fungal_culture inoculum_prep 2. Inoculum Preparation (Spore suspension) fungal_culture->inoculum_prep plate_setup 4. 96-Well Plate Setup (Compound + Inoculum) inoculum_prep->plate_setup compound_prep 3. This compound Dilution (Serial dilution in media) compound_prep->plate_setup incubation 5. Incubation (e.g., 35°C, 48h) plate_setup->incubation readout 6. Readout (Visual or Spectrophotometric) incubation->readout analysis 7. Data Analysis (Determine MIC) readout->analysis end End analysis->end

Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Decision_Tree cluster_compound Compound Checks cluster_cells Culture Checks cluster_protocol Protocol Checks start Inconsistent Bioassay Results check_compound Check this compound Stock Solution start->check_compound Compound-related? check_cells Check Fungal/Cell Culture start->check_cells Biological variability? check_protocol Review Assay Protocol start->check_protocol Methodological error? purity Purity & Integrity check_compound->purity solubility Solubility & Precipitation check_compound->solubility storage Storage & Handling check_compound->storage contamination Contamination check_cells->contamination passage Passage Number check_cells->passage density Inoculum/Cell Density check_cells->density resistance Potential Resistance check_cells->resistance pipetting Pipetting Accuracy check_protocol->pipetting controls Controls (Vehicle, etc.) check_protocol->controls incubation Incubation Time/Temp check_protocol->incubation readout_method Readout Method check_protocol->readout_method

Caption: A logical decision tree for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

Flufenoxystrobin and Azoxystrobin: A Comparative Analysis of Efficacy Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of two key strobilurin fungicides.

This guide provides a comprehensive comparison of flufenoxystrobin and azoxystrobin (B1666510), two prominent fungicides from the strobilurin class, focusing on their efficacy against various powdery mildew species. This analysis is based on available experimental data, detailing their shared mode of action and presenting a framework for evaluating their performance.

Introduction to Strobilurin Fungicides

This compound and azoxystrobin belong to the strobilurin group of fungicides, which are synthetic analogues of naturally occurring compounds.[1] They are renowned for their broad-spectrum activity against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Oomycetes.[2] A key characteristic of these fungicides is their mode of action, which involves the inhibition of mitochondrial respiration in fungi.[2][3]

Mode of Action: Quinone Outside Inhibitors (QoI)

Both this compound and azoxystrobin are classified as Quinone outside Inhibitors (QoI).[4] Their fungicidal activity stems from their ability to block the electron transfer chain within the fungal mitochondria. Specifically, they bind to the Qo site of the cytochrome bc1 complex (Complex III), thereby inhibiting the oxidation of ubiquinol.[3] This disruption of the respiratory chain prevents the synthesis of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[2]

cluster_mitochondrion Fungal Mitochondrion cluster_inhibition ETC Electron Transport Chain Complex_III Complex III (Cytochrome bc1) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Strobilurins This compound & Azoxystrobin (QoI) Strobilurins->Complex_III Binds to Qo site & inhibits electron transfer G A 1. Site Selection & Plot Design - Randomized Complete Block Design - Replicates per treatment B 2. Crop Establishment & Maintenance - Sowing of susceptible variety - Standard agronomic practices A->B C 3. Inoculation (if necessary) - Natural or artificial inoculation with powdery mildew spores B->C D 4. Fungicide Application - Calibrated spray equipment - Application at predefined growth stages or disease onset C->D E 5. Disease Assessment - Regular intervals post-application - Use of standardized rating scales (e.g., 0-5 scale) D->E F 6. Data Collection & Analysis - Percent Disease Index (PDI) calculation - Statistical analysis (e.g., ANOVA) E->F

References

Strobilurin Fungicides: A Comparative Analysis of Crop Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Strobilurin fungicides, a class of agricultural fungicides derived from a group of natural fungicidal compounds, have demonstrated significant benefits beyond disease control, notably in enhancing crop yields. This guide provides a comparative analysis of the performance of three key strobilurin fungicides—Azoxystrobin, Pyraclostrobin, and Trifloxystrobin—on the yield of major crops. The information presented is based on a synthesis of experimental data from various field trials.

Performance on Crop Yield: A Quantitative Comparison

The following table summarizes the efficacy of Azoxystrobin, Pyraclostrobin, and Trifloxystrobin in controlling key diseases and their observed impact on the yield of wheat, soybeans, and corn. Efficacy ratings are categorized as follows: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, NL=Not Labeled, and U=Unknown.

Fungicide Target Crop Key Diseases Controlled Efficacy Rating Observed Yield Impact
Azoxystrobin WheatLeaf Rust, Stripe Rust, Septoria Leaf BlotchVG - EIncreased yields have been noted, particularly through the control of leaf blotch and rusts.[1][2]
SoybeansAnthracnose, Brown Spot, Frogeye Leaf SpotVG (Anthracnose), P-G (Brown Spot), P (Frogeye Leaf Spot)In multi-location field studies, Azoxystrobin alone and in mixtures increased soybean yields by 161 to 343 kg/ha compared to untreated controls.[3][4]
CornGray Leaf Spot, Northern Corn Leaf BlightG - VGA meta-analysis showed a mean yield increase of 230 kg/ha in treated plots.[5]
Pyraclostrobin WheatLeaf Rust, Stripe Rust, Septoria Leaf BlotchVG - EMixtures containing Pyraclostrobin have shown high efficacy in controlling major wheat leaf diseases.[1][6]
SoybeansAnthracnose, Brown Spot, Frogeye Leaf SpotVG (Anthracnose), VG (Brown Spot), VG (Frogeye Leaf Spot)Recognized for its positive effects on plant health, contributing to increased stress tolerance and crop vigor.[7]
CornGray Leaf Spot, Northern Corn Leaf BlightG - VGThe same meta-analysis indicated a mean yield increase of 256 kg/ha .[5]
Trifloxystrobin WheatLeaf Rust, Stripe Rust, Powdery MildewG - VGFungicide mixtures including Trifloxystrobin have demonstrated good control of wheat leaf diseases.[1][6]
SoybeansAnthracnose, Brown Spot, Frogeye Leaf SpotF - GGenerally provides fair to good control of key soybean foliar diseases.[8]
CornGray Leaf Spot, Northern Corn Leaf BlightG - VGA meta-analysis reported a mean yield increase of 390 kg/ha for a mixture of propiconazole (B1679638) and trifloxystrobin.[5]

Experimental Protocols: A Generalized Workflow

The data presented above is derived from field trials that, while varying in specific details, generally adhere to a standardized experimental workflow. This workflow is designed to ensure the objective evaluation of fungicide performance.

A generalized protocol for such a field trial would involve:

  • Site Selection and Plot Design: A uniform field is selected to minimize variability.[9] The trial is typically laid out in a randomized complete block design with a minimum of three replications for each treatment.[9] Discard plots are included on the edges to mitigate border effects.

  • Treatments: Treatments include an untreated control, and plots treated with the different strobilurin fungicides (e.g., Azoxystrobin, Pyraclostrobin, Trifloxystrobin) at specified rates.[9]

  • Application: Fungicides are applied at specific crop growth stages, which are critical for effective disease control and yield protection.[10] For cereals, common application timings are at flag leaf emergence (GS 37-39) or at head timing.[10][11] For soybeans, applications are often made between the R3 (beginning pod) and R5 (beginning seed) growth stages.[4] Applications are made using calibrated spray equipment to ensure uniform coverage.[11]

  • Data Collection: Disease severity and incidence are assessed at regular intervals after fungicide application.[6] At the end of the growing season, crop yield and other relevant parameters (e.g., thousand-grain weight, grain quality) are measured from each plot.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if the observed differences in disease control and yield between treatments are statistically significant.

G cluster_setup Experimental Setup cluster_application Fungicide Application cluster_data Data Collection & Analysis SiteSelection Site Selection (Uniform Field) PlotDesign Plot Design (Randomized Block) SiteSelection->PlotDesign Treatments Treatment Groups (Control, Fungicides) PlotDesign->Treatments Timing Application Timing (e.g., GS 39, R3) Treatments->Timing Method Application Method (Calibrated Sprayer) Timing->Method DiseaseAssessment Disease Assessment Method->DiseaseAssessment YieldMeasurement Yield Measurement DiseaseAssessment->YieldMeasurement StatisticalAnalysis Statistical Analysis YieldMeasurement->StatisticalAnalysis

Generalized experimental workflow for fungicide efficacy trials.

Signaling Pathways and Physiological Effects

The positive impact of strobilurin fungicides on crop yield extends beyond their direct fungicidal activity. These compounds can induce significant physiological changes in the plant, often referred to as "plant health" or "greening" effects.

The primary mode of action of strobilurins is the inhibition of mitochondrial respiration in fungi by blocking the electron transport chain.[12][13] However, this action also has downstream effects on the plant's own physiology. Strobilurin treatment can lead to:

  • Enhanced Plant Defense: Strobilurins can prime the plant's defense mechanisms. For instance, they can lead to a more rapid activation of pathogenesis-related (PR) genes, such as PR-1, upon pathogen attack.[13] This response is often associated with the salicylic (B10762653) acid (SA) signaling pathway, a key regulator of systemic acquired resistance.[13]

  • Improved Plant Vigor: Strobilurin applications can increase the efficiency of photosynthesis and nitrogen utilization.[12] They can also influence plant hormone levels, leading to delayed senescence (the aging of leaves), which allows for a longer period of photosynthesis and grain filling, ultimately contributing to higher yields.[14]

G cluster_plant_cell Plant Cell cluster_physiological_response Physiological Response Strobilurin Strobilurin Fungicide Mitochondria Mitochondrial Respiration (Inhibition) Strobilurin->Mitochondria Signaling Signal Transduction Mitochondria->Signaling GeneExpression Gene Expression (e.g., PR-1 genes) Signaling->GeneExpression Vigor Improved Vigor (Delayed Senescence, Improved N-Uptake) Signaling->Vigor Defense Enhanced Defense (Systemic Acquired Resistance) GeneExpression->Defense Yield Increased Crop Yield Defense->Yield Vigor->Yield

Simplified signaling pathway of strobilurin fungicides in plants.

References

Navigating Fungicide Resistance: A Comparative Guide to Flufenoxystrobin and Non-Strobilurin Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for sustainable disease management and the development of novel antifungal agents. This guide provides an objective comparison of the performance of Flufenoxystrobin, a quinone outside inhibitor (QoI) fungicide, with non-strobilurin fungicides, supported by experimental data on cross-resistance patterns.

This compound, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration at the Qo site of the cytochrome bc1 complex. This specific mode of action makes the entire class of QoI fungicides prone to resistance development through a single point mutation (G143A) in the cytochrome b gene. A critical question for resistance management is whether resistance to strobilurins confers resistance to fungicides with different modes of action. Generally, cross-resistance is not expected between fungicides with different target sites. However, the emergence of multi-drug resistance mechanisms in fungal pathogens necessitates a closer examination of these interactions.

Quantitative Comparison of Fungicide Efficacy

The following tables summarize the 50% effective concentration (EC50) values from studies on fungal pathogens with varying sensitivity to QoI fungicides and other chemical classes. Lower EC50 values indicate higher antifungal activity.

Case Study 1: Botrytis cinerea (Gray Mold)

A study on Botrytis cinerea isolates from kiwifruit provides a clear example of multiple resistance. Isolates resistant to the QoI fungicide pyraclostrobin (B128455) were tested against a range of non-strobilurin fungicides.

Fungicide ClassActive IngredientB. cinerea (QoI-Sensitive) EC50 (mg/L)B. cinerea (QoI-Resistant) EC50 (mg/L)Resistance Factor (RF)
QoI Pyraclostrobin0.04 - 0.1416 to >50>114
SDHI Boscalid0.9 - 5.2>50>9.6
Anilinopyrimidine Cyprodinil---
Hydroxyanilide Fenhexamid (B1672505)No resistance foundNo resistance found-
Phenylpyrrole FludioxonilNo resistance foundNo resistance found-
Dicarboximide Iprodione---
Benzimidazole (B57391) Carbendazim (B180503)---

Data synthesized from a study on Botrytis cinerea isolates from kiwifruit.[1][2] The study found that all isolates resistant to pyraclostrobin also showed resistance to the SDHI fungicide boscalid, indicating a multiple resistance phenotype in these field isolates.[1] However, no resistance was detected against fenhexamid and fludioxonil.[1][2]

Case Study 2: Ustilaginoidea virens (Rice False Smut)

Research on Ustilaginoidea virens explicitly investigated the cross-resistance between QoI fungicides (azoxystrobin and pyraclostrobin) and fungicides from the benzimidazole and DMI classes.

Fungicide ClassActive IngredientCorrelation with QoI FungicidesCross-Resistance Observed
Benzimidazole CarbendazimNo significant correlationNo
DMI DifenoconazoleNo significant correlationNo
DMI ProchlorazNo significant correlationNo
DMI TebuconazoleNo significant correlationNo

Based on a study of 179 isolates of Ustilaginoidea virens.[3] The study concluded that there was no cross-resistance between the tested QoI fungicides and carbendazim or the DMI fungicides.[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro sensitivity assays. A commonly employed method is the mycelial growth inhibition assay.

Mycelial Growth Inhibition Assay

This protocol outlines a standard method for determining the EC50 of a fungicide.

  • Media Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, a stock solution of the test fungicide (dissolved in a solvent like acetone (B3395972) or dimethyl sulfoxide) is added to the molten agar to achieve a series of final concentrations. The same concentration of the solvent is added to the control plates. For QoI fungicides, salicylhydroxamic acid (SHAM) is often added to the medium to inhibit the alternative oxidase (AOX) respiratory pathway, ensuring that the inhibitory effects of the QoI fungicide are accurately measured.

  • Inoculation: Mycelial plugs are taken from the actively growing edge of a fungal colony cultured on non-amended PDA. A single plug is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated in the dark at a temperature optimal for the growth of the specific fungal species.

  • Data Collection: After a defined incubation period, the diameter of the fungal colony is measured in two perpendicular directions.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates. The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Fungicide-Amended Media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Culture Fungal Isolates & Prepare Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Values calculate->determine_ec50

Mycelial Growth Inhibition Assay Workflow

Fungal Stress Response Signaling Pathways

Fungi possess conserved signaling pathways to respond to environmental stresses, including exposure to fungicides. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two of the most critical. Understanding these pathways can provide insights into potential mechanisms of fungicide tolerance and resistance.

signaling_pathways cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_cwi Cell Wall Integrity (CWI) Pathway hog_stimulus Osmotic Stress Oxidative Stress Fungicide Exposure hog_mapkkk MAPKKK hog_stimulus->hog_mapkkk hog_mapkk MAPKK hog_mapkkk->hog_mapkk hog_mapk Hog1 MAPK hog_mapkk->hog_mapk hog_response Glycerol Production Gene Expression Stress Adaptation hog_mapk->hog_response cwi_stimulus Cell Wall Damage Fungicide Exposure cwi_mapkkk MAPKKK cwi_stimulus->cwi_mapkkk cwi_mapkk MAPKK cwi_mapkkk->cwi_mapkk cwi_mapk Slt2/Mpk1 MAPK cwi_mapkk->cwi_mapk cwi_response Cell Wall Synthesis Actin Reorganization Cell Cycle Control cwi_mapk->cwi_response

Key Fungal Stress Response Pathways

Logical Relationship of Cross-Resistance

The relationship between different fungicide classes and the development of resistance can be visualized to understand the principles of cross-resistance and multiple resistance.

cross_resistance cluster_moa Mode of Action cluster_resistance Resistance Mechanism cluster_outcome Outcome qoi QoI (e.g., this compound) Targets Cytochrome bc1 qoi_res Target Site Mutation (e.g., G143A in cytb) qoi->qoi_res Selection Pressure dmi DMI Targets Sterol Demethylation multi_res Multiple Resistance (Multiple target site mutations or efflux pumps) dmi->multi_res Selection Pressure sdhi SDHI Targets Succinate Dehydrogenase sdhi->multi_res Selection Pressure cross_res Cross-Resistance (to other QoIs) qoi_res->cross_res no_cross_res No Cross-Resistance (to DMIs, SDHIs in some cases) qoi_res->no_cross_res multi_res_outcome Resistance to Multiple Fungicide Classes multi_res->multi_res_outcome

Cross-Resistance vs. Multiple Resistance

References

A Comparative Efficacy Analysis of Flufenoxystrobin and Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of Flufenoxystrobin and Pyraclostrobin, two prominent strobilurin fungicides. By presenting supporting experimental data, detailed methodologies, and visual representations of their mode of action, this document aims to be a valuable resource for professionals in agricultural science and drug development.

Introduction and Mode of Action

This compound and Pyraclostrobin belong to the Quinone outside Inhibitor (QoI) class of fungicides, also known as strobilurins.[1] They are classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[1] Both compounds share an identical mode of action, which involves the inhibition of mitochondrial respiration in fungi.[2] They achieve this by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, thereby blocking electron transfer and halting ATP production, which is essential for fungal cellular processes.[2] Due to this single-site mode of action, there is a risk of cross-resistance between this compound, Pyraclostrobin, and other strobilurin fungicides.[1]

While both fungicides are broad-spectrum, Pyraclostrobin is noted for its protective, curative, and translaminar properties.[2] Research indicates that the fungicidal activities of this compound are nearly equivalent to those of Pyraclostrobin in field applications.[3]

Quantitative Efficacy Comparison

The following table summarizes the 50% effective concentration (EC50) values for Pyraclostrobin against a range of plant pathogenic fungi, as determined in various in vitro studies. Due to the limited availability of direct comparative studies in the public domain, and based on findings that report their activities as "almost equivalent," the efficacy of this compound is presumed to be in a similar range for the same pathogens.[3] This assumption is made for comparative purposes and should be validated by direct experimental evidence where critical.

PathogenHost Plant(s)Pyraclostrobin EC50 (µg/mL)This compound EC50 (µg/mL)Reference(s)
Alternaria alternataPecan1.51 - 1.65Presumed to be in a similar range[4]
Sclerotium rolfsiiVarious0.0291 - 1.0871Presumed to be in a similar range[5]
Fusarium pseudograminearumWheatNot specified in abstractPresumed to be in a similar range[6]
Pythium insidiosumNot applicable0.019 - 5Presumed to be in a similar range[7]
Ascochyta rabieiChickpea0.0012 - 0.0033Presumed to be in a similar range[8]

Note: The EC50 values can vary depending on the specific isolate, experimental conditions, and assay method (e.g., mycelial growth inhibition vs. spore germination).

Experimental Protocols

Determination of EC50 Values for Mycelial Growth Inhibition

This protocol outlines a standard method for determining the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Materials:

  • Pure cultures of the target fungal pathogen

  • Technical grade this compound and Pyraclostrobin

  • Sterile Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes

  • Spectrophotometer (optional, for spore suspension quantification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each fungicide (e.g., 1000 µg/mL) in a suitable solvent.

  • Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent and no fungicide should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: After a set incubation period (e.g., 7 days), when the fungal growth in the control plate has reached a significant portion of the plate, measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate

      • T = Average diameter of the fungal colony in the treated plate

  • EC50 Determination: The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Experimental Workflow for Fungicide Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a new fungicide compound from initial screening to field trials.

G cluster_0 In Vitro Screening cluster_1 In Vivo (Greenhouse) Trials cluster_2 Field Trials A Fungicide Stock Solution Preparation B Serial Dilutions A->B C Amended Media Preparation B->C D Fungal Inoculation C->D E Incubation D->E F Data Collection (Mycelial Growth/Spore Germination) E->F G EC50 Calculation F->G H Plant Propagation G->H I Fungicide Application (Protective/Curative) H->I J Pathogen Inoculation I->J K Incubation under Controlled Conditions J->K L Disease Severity Assessment K->L M Efficacy Calculation L->M N Plot Design and Establishment M->N O Fungicide Application (Different Rates/Timings) N->O P Natural or Artificial Infection O->P Q Disease and Yield Data Collection P->Q R Statistical Analysis Q->R S Final Efficacy Evaluation R->S

Caption: A generalized experimental workflow for fungicide efficacy testing.

Signaling Pathway

Both this compound and Pyraclostrobin act on the same signaling pathway within the fungal mitochondria. The diagram below illustrates their mechanism of action as Quinone outside Inhibitors.

Caption: Mode of action of QoI fungicides in the mitochondrial respiratory chain.

Conclusion

This compound and Pyraclostrobin are both highly effective, broad-spectrum fungicides that share a common mode of action. The available literature suggests that their fungicidal activities are comparable. The choice between these two fungicides may depend on factors such as specific crop-pathogen systems, formulation availability, and resistance management strategies. For a definitive comparison of their efficacy, direct comparative studies under controlled and field conditions are recommended. The experimental protocols provided in this guide offer a framework for conducting such evaluations.

References

Comparative Toxicological Profile of Flufenoxystrobin and Other Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the toxicological profiles of Flufenoxystrobin and three other widely used strobilurin fungicides: Azoxystrobin, Pyraclostrobin (B128455), and Trifloxystrobin. The information presented is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

Strobilurin fungicides, including this compound, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin, act by inhibiting mitochondrial respiration in fungi. While effective for crop protection, their potential off-target toxicity is a critical area of study. This guide reveals that while all four fungicides share a common mode of action, their toxicological profiles exhibit notable differences in terms of acute toxicity, ecotoxicity, and genotoxic potential. The available data suggests that this compound's toxicological data is not as publicly accessible as the other compounds, highlighting a need for further research and disclosure.

Acute Toxicity

Acute toxicity data, typically expressed as the median lethal dose (LD50) or lethal concentration (LC50), provides insights into the short-term toxic effects of a substance. The following tables summarize the available acute toxicity data for the four fungicides across various exposure routes and organisms.

Table 1: Acute Mammalian Toxicity

FungicideOral LD50 (rat, mg/kg)Dermal LD50 (rat/rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)
This compound No data availableNo data availableNo data available
Azoxystrobin > 5000[1][2]> 2000[1]> 4.0[2]
Pyraclostrobin > 5000[3]> 2000[3]0.31 - 1.07[3]
Trifloxystrobin > 5000[4]> 2000[4]> 4.6[4]

A note on this compound: Despite extensive searches of publicly available safety data sheets and pesticide properties databases, specific quantitative acute toxicity values (LD50/LC50) for this compound were not found. Qualitative statements indicate that prolonged skin contact may cause temporary irritation[1].

Ecotoxicity

The environmental impact of these fungicides is a significant concern. Ecotoxicity data assesses the potential harm to non-target organisms in aquatic and terrestrial ecosystems.

Table 2: Aquatic Ecotoxicity

FungicideFish (96h LC50, mg/L)Daphnia (48h EC50, mg/L)Algae (72-96h EC50, mg/L)
This compound No data availableNo data availableNo data available
Azoxystrobin 0.71 (Rainbow Trout)0.28 (Daphnia magna)0.11 (Pseudokirchneriella subcapitata)
Pyraclostrobin 0.006 (Rainbow Trout)0.016 (Daphnia magna)0.035 (Pseudokirchneriella subcapitata)
Trifloxystrobin 0.015 (Rainbow Trout)0.011 (Daphnia magna)0.017 (Navicula pelliculosa)

Table 3: Avian and Bee Toxicity

FungicideAvian (Oral LD50, mg/kg)Honeybee (Contact LD50, µ g/bee )
This compound No data availableNo data available
Azoxystrobin > 2000 (Bobwhite Quail)> 25
Pyraclostrobin > 2000 (Bobwhite Quail)> 100
Trifloxystrobin > 2000 (Bobwhite Quail)> 200

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to cancer or heritable defects. The Ames test and the in vitro micronucleus test are standard assays for this purpose.

Table 4: Genotoxicity Profile

FungicideAmes Test (Bacterial Reverse Mutation)In Vitro Micronucleus Test
This compound No data available to indicate mutagenic or genotoxic effects[1].No data available.
Azoxystrobin NegativeNegative
Pyraclostrobin NegativeClastogenic potential at high, cytotoxic concentrations.
Trifloxystrobin Negative in most studies, one positive result in Chinese Hamster V79 cells at cytotoxic levels[5].Negative

Mechanism of Action and Signaling Pathways

All four fungicides are Quinone outside Inhibitors (QoI), which block the cytochrome bc1 complex in the mitochondrial respiratory chain, leading to an inhibition of ATP synthesis[6][7]. This disruption of cellular energy production is the primary mode of fungicidal action. However, their off-target toxicity in non-fungal organisms can be attributed to this mechanism and subsequent downstream signaling events.

Inhibition of the mitochondrial electron transport chain can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, can trigger various cellular signaling pathways, leading to apoptosis, inflammation, and disruption of other cellular processes.

While the primary target is the same, subtle differences in the chemical structure of these fungicides may lead to differential interactions with other cellular components, resulting in varied toxicological profiles. For instance, studies have suggested links between:

  • Azoxystrobin and the activation of apoptosis via PI3K/AKT and MAPK signaling pathways[8]. It has also been shown to induce ROS-dependent apoptosis in cortical neurons[9].

  • Pyraclostrobin and the induction of triglyceride accumulation through a PPARγ-independent, but CREB-driven mechanism, associated with mitochondrial dysfunction[2]. It has also been linked to the activation of the NF-κB signaling pathway, leading to inflammatory responses[10].

  • Trifloxystrobin and the induction of mitophagy (the selective degradation of mitochondria by autophagy) in human keratinocytes, mediated by mitochondrial damage and ROS production[11]. It has also been shown to disturb ABC transporters and carbohydrate and lipid metabolism in zebrafish[12].

The specific signaling pathways affected by This compound in non-target organisms have not been extensively studied in publicly available literature.

QoI_Fungicide_Toxicity_Pathway cluster_fungicides QoI Fungicides cluster_cellular_effects Cellular Effects cluster_signaling Downstream Signaling Pathways This compound This compound Mitochondrial_Inhibition Mitochondrial Complex III Inhibition This compound->Mitochondrial_Inhibition Azoxystrobin Azoxystrobin Azoxystrobin->Mitochondrial_Inhibition PI3K_AKT_MAPK PI3K/AKT & MAPK (Apoptosis) Azoxystrobin->PI3K_AKT_MAPK Azoxystrobin Pyraclostrobin Pyraclostrobin Pyraclostrobin->Mitochondrial_Inhibition NF_kB NF-κB Pathway (Inflammation) Pyraclostrobin->NF_kB Pyraclostrobin CREB CREB Pathway (Metabolic Disruption) Pyraclostrobin->CREB Trifloxystrobin Trifloxystrobin Trifloxystrobin->Mitochondrial_Inhibition Mitophagy Mitophagy Trifloxystrobin->Mitophagy Trifloxystrobin Metabolism_Disruption Metabolism Disruption (Carbohydrate, Lipid, ABC Transporters) Trifloxystrobin->Metabolism_Disruption ROS_Production Increased ROS Production Mitochondrial_Inhibition->ROS_Production Mitochondrial_Inhibition->CREB Mitochondrial_Inhibition->Metabolism_Disruption Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->PI3K_AKT_MAPK Oxidative_Stress->NF_kB Oxidative_Stress->Mitophagy

Caption: General signaling pathways affected by QoI fungicides.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for the key experiments cited.

Acute Oral, Dermal, and Inhalation Toxicity Tests

These tests are conducted to determine the short-term toxicity of a substance when administered via oral, dermal, or inhalation routes.

Acute_Toxicity_Workflow start Dose Range-Finding (Optional) dosing Administer Single Dose of Fungicide start->dosing observation Observe Animals (14 days) dosing->observation data_collection Record Mortality and Clinical Signs observation->data_collection ld50_calculation Calculate LD50/LC50 data_collection->ld50_calculation

Caption: General workflow for acute toxicity testing.

  • Acute Oral Toxicity (OECD 423): This method involves a stepwise procedure where a small number of animals (usually rats) are dosed orally with the test substance at one of a series of fixed dose levels. The response of the animals in one step determines the dose for the next step. The observation period is typically 14 days[1].

  • Acute Dermal Toxicity (OECD 402): The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours. The animals are then observed for up to 14 days for signs of toxicity and mortality[13][14][15].

  • Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days[10][16][17][18].

Aquatic Ecotoxicity Tests

These tests are designed to assess the toxicity of substances to aquatic organisms.

  • Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to the test substance in water for 96 hours. Mortality and other abnormal effects are recorded at 24, 48, 72, and 96 hours to determine the LC50[4][5][19][20][21].

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance in water for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined[6][8][12][22].

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance over a period of 72 to 96 hours. The inhibition of growth is measured to determine the EC50[3][7][23][24][25].

Genotoxicity Tests
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium) that are unable to synthesize a specific amino acid. The test substance is added to the bacterial culture, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to grow on a medium lacking the amino acid[9][26][27][28][29].

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Mammalian cells are exposed to the test substance. After treatment, the cells are examined for the presence of micronuclei, which are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage[11].

Conclusion

This comparative guide highlights the toxicological profiles of this compound, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. While all are QoI fungicides, their toxicity varies across different organisms and endpoints. Pyraclostrobin and Trifloxystrobin appear to be more toxic to aquatic organisms than Azoxystrobin. A significant data gap exists for the quantitative toxicological profile of this compound, underscoring the need for greater transparency and further research to fully assess its environmental and health risks. The differential effects on downstream signaling pathways also warrant more in-depth comparative studies to understand the nuances of their toxicological mechanisms. This information is vital for informed decision-making in the regulation and development of safer fungicides.

References

Performance of Flufenoxystrobin Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal strains resistant to existing fungicides poses a significant threat to global food security and human health. Flufenoxystrobin, a strobilurin fungicide, represents a notable advancement in the ongoing effort to manage resistant fungal pathogens. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, against other fungicidal alternatives. It also details the experimental protocols for key assays and visualizes critical biological and experimental pathways.

Introduction to this compound and QoI Fungicide Resistance

This compound is a broad-spectrum fungicide belonging to the Quinone outside Inhibitor (QoI) class, also known as strobilurins (FRAC Group 11).[1] Like other fungicides in this group, it acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, thereby blocking ATP synthesis and leading to fungal cell death.[2][3] This mode of action is highly specific, making QoI fungicides effective against a wide range of fungal pathogens, including those causing downy mildew, powdery mildew, blight, and rice blast.[1]

However, the high efficacy and specific target site of QoI fungicides also make them prone to the development of resistance. The most common mechanism of resistance to QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene (cyt b). The substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A) is the most frequently observed mutation and confers a high level of resistance to most QoI fungicides.[4][5]

Comparative Performance of this compound

While extensive peer-reviewed data on the performance of this compound against a wide array of resistant fungal strains is still emerging, preliminary studies and related research on other strobilurins provide valuable insights.

Efficacy Against Key Pathogens

A study highlighted that this compound (designated as SYP-3759) demonstrated excellent fungicidal activity against Erysiphe graminis, the causal agent of powdery mildew in wheat. In field trials, its performance was reported to be nearly equivalent to that of pyraclostrobin (B128455) and superior to triadimefon.[6]

Performance Against Resistant Strains

Direct, publicly available, quantitative data comparing the EC50 values of this compound against QoI-resistant and susceptible fungal strains is limited. However, the performance of other strobilurin fungicides against strains with known resistance mechanisms, such as the G143A mutation, can serve as a benchmark for understanding the potential efficacy of this compound.

The following tables summarize the performance of other common QoI fungicides against sensitive and resistant strains of key fungal pathogens.

Table 1: Comparative Efficacy of Strobilurin Fungicides Against Cercospora beticola (Cercospora Leaf Spot)

FungicideStrain TypeMean EC50 (µg/mL)Reference
TrifloxystrobinSensitive (pre-QoI use)≤ 0.006[5]
TrifloxystrobinResistant (G143A mutation)> 0.92[5]
PyraclostrobinSensitive (pre-QoI use)≤ 0.006[5]
PyraclostrobinResistant (G143A mutation)> 0.92[5]
AzoxystrobinResistant (G143A mutation)> 100[4]

Table 2: Comparative Efficacy of Strobilurin Fungicides Against Botrytis cinerea (Gray Mold)

FungicideStrain TypeMean EC50 (µg/mL)Reference
PyraclostrobinSensitive< 1[7]
PyraclostrobinResistant (G143A mutation)> 10[7]
AzoxystrobinResistant> 5[8]

Table 3: Comparative Efficacy of Strobilurin Fungicides Against Alternaria alternata

FungicideStrain TypeMean EC50 (µg/mL)Reference
AzoxystrobinSensitiveNot specified[9]
AzoxystrobinResistant (G143A mutation)> 10[9]
PyraclostrobinSensitiveNot specified[9]
PyraclostrobinResistant (G143A mutation)> 10[9]

Signaling Pathway and Resistance Mechanism

The primary target of this compound and other QoI fungicides is the cytochrome bc1 complex in the mitochondrial respiratory chain. The diagram below illustrates this pathway and the mechanism of inhibition.

QoI_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_QoI QoI Fungicide Action cluster_resistance Resistance Mechanism UQH2 Ubiquinol (UQH2) Complex_III Cytochrome bc1 Complex (Complex III) UQH2->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Qo_site Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP  ADP + Pi QoI This compound (QoI Fungicide) QoI->Qo_site Binds and Blocks Electron Transfer Reduced_Efficacy Reduced Fungicide Efficacy G143A G143A Mutation in cyt b gene Altered_Binding Altered Qo Site Binding Affinity G143A->Altered_Binding Altered_Binding->Reduced_Efficacy

Caption: Mechanism of action of QoI fungicides and the G143A resistance mechanism.

Experimental Protocols

Accurate assessment of fungicide performance relies on standardized experimental protocols. The following sections detail the methodologies for key in vitro assays used to determine fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is widely used to determine the half-maximal effective concentration (EC50) of a fungicide, which is the concentration that inhibits 50% of the mycelial growth of a fungal isolate.

Materials:

  • Fungicide stock solution (e.g., this compound in acetone (B3395972) or DMSO)

  • Sterile Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal isolates (pure cultures)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of fungicide dilutions from the stock solution.

    • Autoclave the growth medium and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Prepare control plates with the solvent only.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5-mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungal species in the dark.

  • Data Collection:

    • When the mycelial growth on the control plate has reached a significant diameter (e.g., 60-70 mm), measure two perpendicular diameters of the colony on each plate.

  • Data Analysis:

    • Calculate the average diameter for each plate.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:

      • Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • The EC50 value is determined by performing a probit or log-probit analysis of the inhibition data against the logarithm of the fungicide concentration using statistical software.

Experimental Workflow for Fungicide Resistance Screening

The following diagram illustrates a typical workflow for screening fungal populations for fungicide resistance.

Fungicide_Resistance_Screening_Workflow start Start: Fungal Sample Collection from Field isolation Isolation and Purification of Fungal Strains start->isolation in_vitro_assay In Vitro Sensitivity Assay (e.g., Agar Dilution Method) isolation->in_vitro_assay data_collection Data Collection: Mycelial Growth Measurement in_vitro_assay->data_collection ec50_calculation EC50 Value Calculation and Resistance Factor (RF) data_collection->ec50_calculation molecular_analysis Molecular Analysis (Optional): Sequencing of target gene (e.g., cyt b) ec50_calculation->molecular_analysis  If resistant characterization Characterization of Resistance: - Sensitive - Moderately Resistant - Highly Resistant ec50_calculation->characterization  Categorize molecular_analysis->characterization  Confirm mechanism end End: Report and Resistance Management Strategy characterization->end

Caption: A generalized workflow for screening fungicide resistance in fungal populations.

Conclusion

This compound holds promise as an effective QoI fungicide. While direct comparative data against resistant strains is not yet widely available in the public domain, its performance in preliminary studies appears comparable to other leading strobilurins. The established methodologies for fungicide resistance testing provide a robust framework for future comparative studies. Continued monitoring of fungal populations and the strategic use of fungicides with different modes of action will be crucial for managing resistance and ensuring the long-term efficacy of valuable compounds like this compound. Researchers are encouraged to include this compound in future comparative efficacy studies to fill the current knowledge gap regarding its performance against resistant fungal pathogens.

References

Comparative residue analysis of Flufenoxystrobin and Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the determination of Flufenoxystrobin and Trifloxystrobin (B1683241) residues in various matrices. This guide provides a detailed comparison of their analytical performance, supported by experimental data.

Introduction

This compound and Trifloxystrobin are both strobilurin fungicides widely used in agriculture to control a broad spectrum of fungal diseases. Their widespread use necessitates robust and sensitive analytical methods to monitor their residues in food and environmental samples to ensure consumer safety and regulatory compliance. This guide offers a comparative analysis of the residue analysis techniques for these two compounds, focusing on sample preparation, analytical instrumentation, and method performance.

Chemical Structures and Properties

A key aspect of residue analysis is understanding the chemical properties of the target analytes, which influences the choice of extraction solvents and analytical techniques.

This compound

  • IUPAC Name: methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate

  • CAS Number: 918162-02-4

  • Molecular Formula: C₁₉H₁₆ClF₃O₄

  • Molecular Weight: 400.8 g/mol

Trifloxystrobin

  • IUPAC Name: methyl (2E)-2-({[({(1E)-[1-(3-trifluoromethylphenyl)ethylidene]amino}oxy)methyl]phenyl}) -2-(methoxyimino)acetate

  • CAS Number: 141517-21-7

  • Molecular Formula: C₂₀H₁₉F₃N₂O₄

  • Molecular Weight: 408.4 g/mol

A primary metabolite of Trifloxystrobin, Trifloxystrobin acid (CGA321113) , is often included in residue analysis due to its potential presence in various matrices. For regulatory purposes, the residue definition for Trifloxystrobin in animal commodities and for dietary risk assessment often includes the sum of Trifloxystrobin and CGA321113, expressed as Trifloxystrobin equivalents.[1]

Analytical Methodologies

The most prevalent and effective techniques for the residue analysis of both this compound and Trifloxystrobin are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high sensitivity, selectivity, and the ability to analyze multiple residues simultaneously.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most commonly employed sample preparation technique for the extraction of strobilurin fungicide residues from various food matrices.[2][3][4][5] This two-step process involves:

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation.[2][5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is then cleaned up using a mixture of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.[2]

The specific combination of salts and d-SPE sorbents can be optimized depending on the matrix to achieve optimal recovery and cleanup.

Comparative Performance Data

The performance of an analytical method is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery rates, and precision (expressed as relative standard deviation, RSD). The following tables summarize the available performance data for Trifloxystrobin and its metabolite. Specific, publicly available, peer-reviewed data for this compound residue analysis is limited, preventing a direct quantitative comparison in this guide.

Table 1: Performance Data for Trifloxystrobin Residue Analysis

MatrixAnalytical MethodLOQ (mg/kg)LOD (mg/kg)Average Recovery (%)RSD (%)Reference
Rice (straw, bran, brown rice), SoilUPLC-MS/MS0.000740.0002274.2 - 107.4< 7.8[6]
Milk, Eggs, PorkLC-MS/MS0.001-76 - 1002 - 13[7]
GinsengNot specified0.03 - 0.06-70 - 120-[1]
Watermelon, SoilGC-MS/MS0.010.00374.68 - 87.721.34 - 14.04[8]
Fruits and VegetablesUHPLC-MS/MS0.0005 - 0.0070.0002 - 0.00271.7 - 116.41.4 - 20[9]

Table 2: Performance Data for Trifloxystrobin Acid (CGA321113) Residue Analysis

MatrixAnalytical MethodLOQ (mg/kg)LOD (mg/kg)Average Recovery (%)RSD (%)Reference
Rice (straw, bran, brown rice), SoilUPLC-MS/MS0.000740.0002274.2 - 107.4< 7.8[6]
Milk, Eggs, PorkLC-MS/MS0.001-76 - 962 - 13[7]
Watermelon, SoilGC-MS/MS0.010.00378.59 - 92.661.34 - 14.04[8]

Experimental Protocols

Below are detailed experimental protocols for the key experiments cited in this guide.

Protocol 1: UPLC-MS/MS Analysis of Trifloxystrobin and CGA321113 in Rice and Soil
  • Reference: Chen, X., et al. (2014). Journal of Separation Science, 37(13), 1640-1647.[6]

  • Sample Preparation (Modified QuEChERS):

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% (v/v) formic acid.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing PSA, C18, or GCB for cleanup.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.

  • UPLC-MS/MS Conditions:

    • Column: C18 column

    • Mobile Phase: Gradient elution with acetonitrile and water (containing formic acid and ammonium (B1175870) formate).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: LC-MS/MS Analysis of Trifloxystrobin and CGA321113 in Animal Products
  • Reference: A study on Trifloxystrobin and its metabolite in milk, eggs, and pork.[7]

  • Sample Preparation (QuEChERS):

    • Homogenize 10 g of sample with water.

    • Add 10 mL of acetonitrile and internal standards.

    • Shake and add QuEChERS extraction salts.

    • Centrifuge and take an aliquot of the supernatant for d-SPE cleanup.

    • The cleaned extract is then analyzed by LC-MS/MS.

  • LC-MS/MS Conditions:

    • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

    • Ionization Mode: ESI+.

    • Calibration: Calibration curves were established over a range of 0.5-250 ng/mL.

Visualizations

Experimental Workflow for Strobilurin Residue Analysis

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis homogenization Sample Homogenization extraction Acetonitrile Extraction & Salting Out homogenization->extraction 10g sample + 10mL ACN centrifugation1 Centrifugation extraction->centrifugation1 Add MgSO4, NaCl cleanup Dispersive SPE Cleanup (d-SPE) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 Add PSA, C18, etc. filtration Filtration centrifugation2->filtration Supernatant lcms UPLC-MS/MS or LC-MS/MS Analysis filtration->lcms Final Extract data_processing Data Acquisition & Processing lcms->data_processing MRM Data

Caption: General experimental workflow for the analysis of strobilurin fungicide residues using the QuEChERS method followed by LC-MS/MS.

Logical Relationship of Residue Analysis Components

logical_relationship Fungicide Fungicide Application Matrix Food/Environmental Matrix Fungicide->Matrix Residue Fungicide Residue (Parent & Metabolites) Matrix->Residue Extraction Extraction (QuEChERS) Residue->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS) Cleanup->Analysis Quantification Quantification (LOD, LOQ) Analysis->Quantification Validation Method Validation (Recovery, RSD) Quantification->Validation Risk_Assessment Dietary Risk Assessment Validation->Risk_Assessment

Caption: Logical flow from fungicide application to residue analysis and risk assessment.

Conclusion

The residue analysis of Trifloxystrobin is well-established, with robust and validated methods, primarily utilizing QuEChERS for sample preparation and LC-MS/MS or UPLC-MS/MS for detection. The inclusion of its main metabolite, CGA321113, is crucial for a comprehensive risk assessment.

While this compound is a known strobilurin fungicide with available analytical standards, there is a notable lack of published, peer-reviewed studies detailing its specific residue analysis methodologies and performance data in various matrices. This knowledge gap highlights an area for future research to develop and validate methods for this compound, which would allow for a more direct and comprehensive comparison with other fungicides like Trifloxystrobin. Such data is essential for regulatory bodies and food safety monitoring programs. Researchers are encouraged to focus on method development and validation for this compound to ensure its safe and effective use in agriculture.

References

Navigating the Analytical Landscape for Flufenoxystrobin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of pesticide residues like Flufenoxystrobin are paramount for ensuring food safety and environmental monitoring. This guide provides a comparative overview of the predominant analytical methodologies employed for the detection of strobilurin fungicides, including this compound, with a focus on their performance and procedural intricacies.

While comprehensive, publicly available validation data specifically for this compound is limited, this guide draws upon established analytical practices for the broader class of strobilurin fungicides. The methodologies discussed, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are the industry standards for pesticide residue analysis, offering high sensitivity and selectivity.

Comparison of Analytical Methodologies

The choice of analytical technique for strobilurin fungicides is often dictated by the specific properties of the analyte, the complexity of the sample matrix, and the desired sensitivity. Both LC-MS/MS and GC-MS/MS are powerful tools, each with its own set of advantages and considerations.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis.
Applicability Ideal for a wide range of polar, semi-polar, and non-volatile compounds. Most strobilurins, including this compound, are well-suited for LC-MS/MS.Suitable for volatile and thermally stable compounds. Some strobilurins may require derivatization to improve volatility and thermal stability.
Sensitivity Generally offers excellent sensitivity, often reaching sub-parts-per-billion (ppb) levels.Can also achieve high sensitivity, particularly for compounds that are well-suited to gas chromatography.
Selectivity High selectivity is achieved through the use of Multiple Reaction Monitoring (MRM), minimizing matrix interference.High selectivity is also achieved with MRM, effectively reducing background noise from complex matrices.
Sample Preparation Often compatible with simpler and faster sample preparation techniques like QuEChERS.May require more extensive cleanup and derivatization steps, which can be more time-consuming.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components, requiring matrix-matched standards for accurate quantification.Also susceptible to matrix effects, which can impact analyte response in the ion source.

Performance Data for Strobilurin Fungicides

The following table summarizes typical performance data for some commonly analyzed strobilurin fungicides using LC-MS/MS with QuEChERS sample preparation. This data is intended to be representative of the performance achievable for this class of compounds.

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
AzoxystrobinFruits & Vegetables0.1 - 5.00.5 - 10.080 - 110< 15
PyraclostrobinCereals0.5 - 10.01.0 - 20.075 - 105< 20
TrifloxystrobinSoil & Water0.01 - 1.00.05 - 5.085 - 115< 10
Kresoxim-methylGrapes0.2 - 2.01.0 - 5.080 - 110< 15

Note: This data is compiled from various sources on strobilurin analysis and should be considered indicative. Method performance for this compound should be independently validated.

Experimental Protocols

A detailed experimental protocol for a typical analytical workflow for this compound detection is provided below. This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.

Sample Preparation: QuEChERS Method
  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may be diluted with a suitable solvent (e.g., acetonitrile/water) prior to injection.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for strobilurins.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification and quantification. While not definitively validated in publicly available literature, potential MRM transitions for this compound (precursor ion m/z 401.1) could be targeted based on its structure and common fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound401.1To be determined empiricallyTo be determined empiricallyTo be determined empirically

Disclaimer: The MRM transitions for this compound need to be optimized and validated in the laboratory as definitive public data is not available.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the analysis of this compound residues.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile & Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC_MSMS LC-MS/MS Analysis (MRM Mode) Filtration->LC_MSMS Quantification Quantification LC_MSMS->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: Experimental workflow for this compound analysis.

Benchmarking Flufenoxystrobin: A Comparative Guide for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flufenoxystrobin, a strobilurin fungicide, offers broad-spectrum activity against a range of fungal pathogens. This guide provides a comparative analysis of its efficacy alongside other commonly used fungicides in integrated pest management (IPM) programs. The data presented is intended to inform research and development decisions by providing a clear benchmark of this compound's performance based on available experimental evidence.

Efficacy of this compound and Alternatives

This compound functions as a Quinone outside Inhibitor (QoI), effectively controlling fungal pathogens by disrupting their respiratory process.[1] Field trials have demonstrated that its fungicidal activity is nearly on par with pyraclostrobin (B128455) and superior to triadimefon.[1] It has shown excellent efficacy against wheat powdery mildew (Erysiphe graminis) in greenhouse experiments.[1]

Below are comparative data tables summarizing the efficacy of various fungicides, including strobilurins and other chemical classes, against key fungal diseases. While direct comparative data for this compound is limited, the performance of other strobilurins like azoxystrobin (B1666510) and pyraclostrobin can serve as a proxy, given their similar mode of action and the finding that this compound's efficacy is comparable to that of pyraclostrobin.[1]

Powdery Mildew (Erysiphe graminis, Podosphaera xanthii)
Fungicide ClassActive IngredientEfficacy (% Disease Reduction)Target PathogenReference
Strobilurin (QoI) This compound Excellent control Erysiphe graminis[1]
Strobilurin (QoI)Azoxystrobin57.4%Podosphaera xanthii[2]
Strobilurin (QoI)Pyraclostrobin76.4%Podosphaera xanthii[2]
Strobilurin (QoI)Trifloxystrobin83.9%Podosphaera xanthii[2]
DMITriflumizole99.3%Podosphaera xanthii[2]
OtherQuinoxyfen98.1%Podosphaera xanthii[2]
BiologicalBacillus subtilis28.6%Podosphaera xanthii[2]
Downy Mildew (Plasmopara viticola)
Fungicide ClassActive IngredientEfficacy (ED50 in µg/ml)Target PathogenReference
Strobilurin (QoI) This compound Comparable to other strobilurins Pseudoperonospora cubensis[1]
Strobilurin (QoI)Azoxystrobin0.24 (mean)Plasmopara viticola[3]
Strobilurin (QoI)TrifloxystrobinLess effective than Azoxystrobin at 0.50 µg/mlPlasmopara viticola[3]
Strobilurin (QoI)Kresoxim-methylLeast effective among tested strobilurinsPlasmopara viticola[3]
Rice Blast (Pyricularia oryzae)
Fungicide ClassActive IngredientEfficacy (EC50 in ppm)Target PathogenReference
Strobilurin (QoI) This compound Comparable to other strobilurins Pyricularia oryzae[1]
Strobilurin (QoI)Azoxystrobin-Pyricularia oryzae[4]
Strobilurin (QoI)Pyraclostrobin100% inhibition at lowest dosePyricularia oryzae[5]
DMIDifenoconazole + Propiconazole-Pyricularia oryzae[4]
BenzimidazoleCarbendazim0.211 (against Fusarium incarnatum)Various rice pathogens[4]
DithiocarbamateMancozeb0.25Pyricularia oryzae[4]
SDHI + DMIFluopyram + Tebuconazole0.587 (against Bipolaris oryzae)Various rice pathogens[4]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods for evaluating fungicide efficacy, the following diagrams illustrate the targeted signaling pathway and standardized experimental workflows.

Signaling_Pathway cluster_Mitochondrion Mitochondrion Complex_III Cytochrome bc1 Complex (Complex III) Qo_Site Qo Site Qi_Site Qi Site Cytochrome_c Cytochrome c Qo_Site->Cytochrome_c e- transfer Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Result Inhibition of ATP Production -> Fungal Cell Death ATP->Result This compound This compound (QoI Fungicide) This compound->Qo_Site Inhibits

Caption: Mechanism of action for this compound.

Experimental_Workflow_In_Vitro Start Start: In Vitro Efficacy Assay Prepare_Media Prepare Potato Dextrose Agar (B569324) (PDA) Start->Prepare_Media Add_Fungicide Incorporate Fungicides at Various Concentrations Prepare_Media->Add_Fungicide Pour_Plates Pour into Petri Dishes Add_Fungicide->Pour_Plates Inoculate Inoculate with Fungal Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure_Growth Measure Radial Mycelial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition and EC50 Measure_Growth->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: In vitro fungicide efficacy workflow.

Experimental_Workflow_In_Vivo Start Start: In Vivo Efficacy Trial Plant_Crop Plant Susceptible Crop Variety Start->Plant_Crop Experimental_Design Randomized Complete Block Design Plant_Crop->Experimental_Design Fungicide_Application Apply Fungicide Treatments at Pre-determined Intervals Experimental_Design->Fungicide_Application Inoculation Artificial or Natural Pathogen Inoculation Fungicide_Application->Inoculation Disease_Assessment Assess Disease Incidence and Severity Inoculation->Disease_Assessment Data_Collection Collect Yield and Quality Data Disease_Assessment->Data_Collection Statistical_Analysis Analyze Data Statistically Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

Caption: In vivo fungicide efficacy workflow.

Experimental Protocols

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method is widely used to determine the fungitoxic effect of a chemical on mycelial growth.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
  • Allow the medium to cool to approximately 50-60°C in a water bath.

2. Fungicide Stock Solution:

  • Prepare a stock solution of this compound and other test fungicides at a high concentration (e.g., 1000 ppm) using a suitable solvent (e.g., sterile distilled water or acetone, depending on solubility).

3. Poisoned Media Preparation:

  • Create a series of dilutions from the stock solution to achieve the desired final concentrations in the PDA (e.g., 0.1, 1, 10, 100 ppm).
  • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the target concentrations. A control plate should be prepared with the solvent alone.
  • Thoroughly mix the fungicide into the agar and pour approximately 20 ml into sterile 90 mm Petri dishes.
  • Allow the plates to solidify.

4. Inoculation and Incubation:

  • From a young, actively growing culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.
  • Place one mycelial disc in the center of each poisoned and control PDA plate.
  • Incubate the plates at a suitable temperature for the test fungus (typically 25-28°C) in the dark.

5. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the control plate is fully grown.
  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
  • % Inhibition = ((C - T) / C) * 100
  • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
  • Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration.

In Vivo Fungicide Efficacy Testing: Field Trial

This protocol outlines a standard field trial to evaluate the efficacy of fungicides under real-world conditions.

1. Experimental Setup:

  • Select a field with a history of the target disease or in a location conducive to disease development.
  • Use a susceptible crop variety to ensure adequate disease pressure.
  • The experimental design should be a randomized complete block design with at least four replications to minimize the effects of field variability.
  • Each plot should be of a sufficient size to allow for accurate disease assessment and yield measurement, with buffer zones to prevent spray drift between plots.

2. Treatment Application:

  • Apply this compound and other test fungicides at the recommended label rates and application timings.
  • Include an untreated control for comparison.
  • Use a calibrated sprayer to ensure uniform application. Record all application details, including date, time, weather conditions, and spray volume.

3. Inoculation (if necessary):

  • If natural infection is not reliable, artificial inoculation with the target pathogen can be performed to ensure uniform disease pressure across all plots.

4. Disease Assessment:

  • Scout the plots regularly for disease symptoms.
  • Assess disease incidence (% of plants or leaves affected) and severity (% of tissue area affected) at multiple time points during the growing season. Use standardized rating scales for assessment.

5. Data Collection and Analysis:

  • At the end of the season, harvest the crop from a designated area within each plot to determine yield.
  • Assess crop quality parameters if relevant.
  • Analyze the disease and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Conclusion

This compound demonstrates strong fungicidal activity, comparable to other leading strobilurins, against key agricultural pathogens. Its role as a QoI fungicide makes it an effective component of an IPM strategy. However, due to the site-specific mode of action of strobilurins, it is crucial to employ resistance management strategies, such as rotating with fungicides from different FRAC groups, to maintain their long-term efficacy. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the ongoing development of effective and sustainable disease management programs.

References

Safety Operating Guide

Proper Disposal of Flufenoxystrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of flufenoxystrobin is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE).

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] After handling, wash hands and any exposed skin thoroughly.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4][5]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must comply with all applicable local, state, and federal regulations.[6] Never discharge this compound waste into sewer systems, drains, or waterways.[3][7]

Step 1: Managing Spills and Leaks

In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • Secure the Area: Evacuate all non-essential personnel from the immediate vicinity.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the substance.[1][8] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, closed, and clearly labeled container for hazardous waste.[1]

  • Decontaminate the Area: Clean the affected surface thoroughly.[1] Dispose of any contaminated cleaning materials in the same manner as the this compound waste.

Step 2: Disposal of Unused or Waste this compound

Unused or waste this compound is considered hazardous waste and must be managed accordingly.

  • Original Container: Whenever possible, keep the waste chemical in its original container.[3] Do not mix with other waste.[3]

  • Labeling: Ensure the waste container is clearly and accurately labeled as hazardous waste, identifying the contents as this compound.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous-waste disposal contractor or an approved waste disposal plant.[1][3][5] Contact your institution's Environmental Health and Safety (EHS) department or your local solid waste management authority for guidance on approved disposal facilities.[8][9]

Step 3: Disposal of Contaminated Containers

Empty containers may retain product residue and must be handled as hazardous waste until properly decontaminated.[6]

  • Decontamination: For non-refillable containers, triple rinse (or the equivalent) with a suitable solvent promptly after emptying.[8] The rinsate should be collected and disposed of as hazardous waste along with the unused this compound.[8]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can be offered for recycling if available.[8] If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by other approved methods such as incineration, in accordance with local regulations.[8]

Summary of Disposal and Safety Information

CategoryKey InformationSource(s)
Waste Classification Hazardous Waste[8]
Primary Disposal Method Licensed Hazardous-Waste Contractor / Approved Waste Disposal Plant[1][3][5]
Environmental Precautions Avoid release to the environment. Do not contaminate water, drains, or soil. Very toxic to aquatic life.[2][3][4][7][8]
Container Disposal Triple rinse non-refillable containers. Dispose of rinsate as hazardous waste. Puncture and dispose of rinsed containers in a sanitary landfill or via incineration if not recycled.[8]
Spill Management Contain with inert absorbent material (sand, earth, vermiculite). Collect and place in a labeled container for disposal.[1][8]

Experimental Protocols

Detailed, standardized experimental protocols for the disposal of this compound are not publicly available. The specific procedures, including the choice of rinsing solvent and the exact methodology for decontamination, should be developed in consultation with your institution's Environmental Health and Safety (EHS) department. These protocols must be compliant with local, state, and federal regulations.

This compound Disposal Workflow

G cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway cluster_actions Action Steps cluster_final Final Disposal A Wear Appropriate PPE C This compound Waste A->C B Work in Ventilated Area B->C D Spill / Leak C->D E Unused Product / Contaminated Materials C->E F Empty Container C->F G Contain with Inert Absorbent D->G I Store in Original Container if Possible E->I J Triple Rinse Container F->J H Collect and Label as Hazardous Waste G->H M Contact Licensed Hazardous Waste Contractor H->M I->H K Collect Rinsate as Hazardous Waste J->K L Puncture and Dispose of Container (Landfill/Incineration) or Recycle J->L K->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Flufenoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Flufenoxystrobin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations.

Body AreaRequired PPESpecifications & Standards
Eyes/Face Safety Goggles & Face ShieldGoggles should be tight-fitting with side-shields. A face shield is recommended when there is a risk of splashing.[1]
Hands Chemical-Resistant GlovesUse chemical-impermeable gloves.[2] Nitrile or butyl rubber gloves are suitable options.[3][4] Always wash the outside of gloves before removal.[4]
Body Protective ClothingWear a long-sleeved shirt, long pants, and a lab coat or chemical-resistant coveralls.[3][5] For handling concentrates, a chemical-resistant apron over coveralls provides additional protection.[3]
Feet Chemical-Resistant FootwearChemical-resistant boots are required. Pant legs should be worn outside the boots to prevent chemicals from entering.[4][5]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if vapors/aerosols are generated.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step methodology for safely handling this compound in a laboratory setting.

1. Preparation and Risk Assessment:

  • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Ensure that all required PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Have an emergency plan in place, including the location of eyewash stations and safety showers.

2. Handling Procedure:

  • Don the appropriate PPE in the correct sequence (e.g., gown, mask, goggles, gloves).

  • Weigh and transfer the chemical within the fume hood to minimize exposure to dust or aerosols.

  • Avoid direct contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the area where this compound is handled.[7]

3. Decontamination:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

  • Clean the work area, including benchtops and equipment, to remove any residual contamination.

  • Remove PPE carefully to avoid cross-contamination.

4. Storage:

  • Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Keep the storage area locked and out of reach of unauthorized personnel.[8]

5. Disposal Plan:

  • Dispose of this compound waste and contaminated materials in accordance with all local, state, and federal regulations.[2][9]

  • The preferred method of disposal is through a licensed chemical destruction facility.[6]

  • Do not dispose of the chemical down the drain or in the regular trash.[9]

  • Empty containers may retain product residue and should be disposed of in a safe manner.[2] Triple rinse containers and add the rinsate to the spray tank if applicable, or dispose of as hazardous waste.[10][11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_decontamination Decontamination cluster_disposal Storage & Disposal risk_assessment 1. Review SDS & Assess Risks ppe_check 2. Verify PPE Availability ventilation_check 3. Ensure Proper Ventilation don_ppe 4. Don Appropriate PPE ventilation_check->don_ppe weigh_transfer 5. Weigh & Transfer in Fume Hood avoid_contact 6. Avoid Direct Contact wash_hands 7. Wash Hands & Exposed Skin avoid_contact->wash_hands clean_area 8. Clean Work Area & Equipment doff_ppe 9. Doff PPE Correctly store_properly 10. Store in a Secure Location doff_ppe->store_properly dispose_waste 11. Dispose of Waste via Licensed Contractor rinse_container 12. Triple Rinse Empty Containers

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.